molecular formula C7H10O4 B13812115 (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid CAS No. 232952-09-9

(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid

Katalognummer: B13812115
CAS-Nummer: 232952-09-9
Molekulargewicht: 158.15 g/mol
InChI-Schlüssel: VOPWVSIKLIVPKB-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid is a high-value chiral synthetic building block featuring a cyclohexene ring functionalized with two stereodefined hydroxyl groups and a carboxylic acid. This unique structure makes it a versatile intermediate for synthesizing more complex molecules in medicinal chemistry and organic synthesis . The compound's functional groups allow for diverse chemical transformations, including oxidation of the hydroxyl groups, reduction of the carboxylic acid, and nucleophilic substitution reactions, enabling researchers to create a wide array of derivatives . In scientific research, this chiral dihydroxy acid serves as a critical precursor for the development of biologically active compounds and natural products. Its ability to interact with enzymes and receptors through hydrogen bonding and ionic interactions, due to the hydroxyl and carboxylic acid groups, makes it a compound of interest for probing biological mechanisms and developing potential therapeutic agents . When comparing it to similar compounds, the specific (3S,5R) stereochemistry is a key differentiator, as the spatial arrangement of the hydroxyl groups can significantly influence its biological activity and its role in asymmetric synthesis . This product is intended for research and development purposes exclusively. It is strictly for in-vitro (laboratory) studies and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical use .

Eigenschaften

CAS-Nummer

232952-09-9

Molekularformel

C7H10O4

Molekulargewicht

158.15 g/mol

IUPAC-Name

(3S,5R)-3,5-dihydroxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H10O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1,5-6,8-9H,2-3H2,(H,10,11)/t5-,6-/m1/s1

InChI-Schlüssel

VOPWVSIKLIVPKB-PHDIDXHHSA-N

Isomerische SMILES

C1[C@@H](CC(=C[C@H]1O)C(=O)O)O

Kanonische SMILES

C1C(CC(=CC1O)C(=O)O)O

Herkunft des Produkts

United States
Foundational & Exploratory

A Guide to the Structural Elucidation of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid is a chiral molecule belonging to the family of substituted cyclohexenes. The precise determination of its three-dimensional structure, including its constitution, configuration, and conformation, is paramount for understanding its biological activity and for its potential applications in drug development and other scientific fields. While this specific stereoisomer is not extensively documented, its structural elucidation follows a well-established set of analytical procedures. This guide will use the closely related and extensively studied natural product, shikimic acid ((3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid), as a primary exemplar to detail the comprehensive process of structural elucidation. The principles and techniques described herein are directly applicable to the title compound.

Shikimic acid is a key biochemical intermediate in plants and microorganisms in the shikimate pathway for the biosynthesis of aromatic amino acids.[1][2] Its well-defined structure provides an excellent case study for the application of modern analytical techniques.

This technical guide provides a holistic approach to the structural elucidation of (3S,5R)-3,5-dihydroxycyclohex-1-ene-1-carboxylic acid, detailing the synergistic use of mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and chiroptical methods.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The initial steps in the structural elucidation of a novel compound involve determining its molecular formula and identifying its key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the elemental composition of a molecule with high accuracy.

Experimental Protocol (HRMS):

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, water).

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions. For the target molecule, ESI in negative ion mode is effective at deprotonating the carboxylic acid, yielding the [M-H]⁻ ion.

  • Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Data Interpretation: The accurate mass of the molecular ion is used to calculate the elemental composition. For (3S,5R)-3,5-dihydroxycyclohex-1-ene-1-carboxylic acid (C7H10O4), the expected monoisotopic mass is 158.0579 g/mol . The [M-H]⁻ ion would be observed at m/z 157.0506.

A tandem MS (MS/MS) experiment can provide further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (FT-IR):

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

  • Analysis: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Interpretation: The absorption bands in the spectrum correspond to the vibrational frequencies of specific bonds and functional groups. For the target molecule, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and C-O stretches (around 1200-1000 cm⁻¹).[4]

Unraveling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish the connectivity of all atoms and the relative stereochemistry. The following data for shikimic acid in D₂O is presented as a reference.[2]

1D NMR: ¹H and ¹³C Spectra
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Provides information about the number of different types of carbons and their chemical environment.

¹H NMR (D₂O) ¹³C NMR (D₂O)
δ 6.70 (m, 1H)δ 170.1
δ 4.30 (m, 1H)δ 137.1
δ 3.93 (m, 1H)δ 129.8
δ 3.67 (dd, J = 8.4, 4.5 Hz, 1H)δ 75.1
δ 2.64 (dd, J = 18.0, 4.8 Hz, 1H)δ 66.5
δ 2.12 (dd, J = 18.0, 6.3 Hz, 1H)δ 65.8
δ 30.4

Table 1: ¹H and ¹³C NMR chemical shifts for shikimic acid in D₂O.[2]

2D NMR: Establishing Connectivity

2D NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and for determining the complete structure of the molecule.

Experimental Workflow for 2D NMR:

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Interpretation: Process the data and interpret the cross-peaks in each spectrum to build up the molecular structure.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_elucidation Structural Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) H1_NMR->HMBC NOESY NOESY (¹H-¹H Through-Space Proximity) H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Connectivity Molecular Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Relative Stereochemistry NOESY->Stereochem

Figure 1: Workflow for Structural Elucidation using 2D NMR.
  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by two or three bonds). This allows for the tracing of proton-proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting different spin systems and for identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining the relative stereochemistry of the chiral centers. For example, strong NOE correlations between axial protons on a cyclohexane ring can confirm their relative orientation.

Determining Absolute Stereochemistry: Chiroptical Methods

While NMR can establish the relative stereochemistry, chiroptical methods are required to determine the absolute configuration of the chiral centers.

Optical Rotation

Optical rotation measures the rotation of the plane of polarized light by a chiral compound.[5] The direction and magnitude of the rotation are characteristic of a specific enantiomer.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent.

  • Measurement: Measure the angle of rotation using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

The sign of the specific rotation (+ for dextrorotatory, - for levorotatory) is a key piece of data for assigning the absolute configuration, often by comparison with known compounds or with theoretical calculations. Shikimic acid, for instance, is levorotatory.[2]

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[6] The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent that is transparent in the wavelength range of interest.

  • Analysis: Record the CD spectrum over a range of wavelengths.

  • Data Interpretation: The sign and intensity of the Cotton effects in the CD spectrum are related to the electronic transitions and the stereochemistry of the chromophores in the molecule. For the title compound, the α,β-unsaturated carboxylic acid is the primary chromophore. The CD spectrum can be compared to that of known compounds or to theoretical predictions to determine the absolute configuration of the chiral centers.

Integrated Approach to Structural Elucidation

The structural elucidation of (3S,5R)-3,5-dihydroxycyclohex-1-ene-1-carboxylic acid is a process of systematically piecing together information from various analytical techniques.

G cluster_data Analytical Data cluster_info Structural Information MS Mass Spectrometry Formula Molecular Formula MS->Formula IR Infrared Spectroscopy Func_Groups Functional Groups IR->Func_Groups NMR 1D & 2D NMR Connectivity Connectivity NMR->Connectivity Rel_Stereo Relative Stereochemistry NMR->Rel_Stereo Chiroptical Chiroptical Methods Abs_Stereo Absolute Stereochemistry Chiroptical->Abs_Stereo Final_Structure Final Structure Formula->Final_Structure Func_Groups->Final_Structure Connectivity->Final_Structure Rel_Stereo->Final_Structure Abs_Stereo->Final_Structure

Figure 2: Integrated Workflow for Structural Elucidation.
  • MS and IR provide the molecular formula and identify the key functional groups.

  • 1D and 2D NMR experiments establish the carbon-hydrogen framework, the connectivity of all atoms, and the relative stereochemistry of the substituents on the cyclohexene ring.

  • Chiroptical methods (Optical Rotation and CD Spectroscopy) determine the absolute configuration of the chiral centers, leading to the final, unambiguous structural assignment of (3S,5R)-3,5-dihydroxycyclohex-1-ene-1-carboxylic acid.

This comprehensive analytical approach ensures the trustworthy and authoritative elucidation of the complete three-dimensional structure of the target molecule, which is a critical step in its further investigation and potential application.

References

  • Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical and Biological Engineering, 3(1), 1-10. [Link]

  • Chen, X., Liu, Y., & Li, H. (2009). NMR Studies of a Series of Shikimic Acid Derivatives. Magnetic Resonance in Chemistry, 47(11), 974-978. [Link]

  • Le, T. A., & Anslyn, E. V. (2011). Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. Molecules, 16(4), 3045-3053. [Link]

  • Guo, J., Jin, Y., & Liu, H. (2008). [FTIR, FT-Raman and surface enhanced Raman study of shikimic acid]. Guang pu xue yu guang pu fen xi = Guang pu, 28(7), 1545-1549. [Link]

  • MicroSolv Technology Corporation. (n.d.). Shikimic Acid in Red Wine (LC-MS). [Link]

  • Gawroński, J. K. (1982). Circular dichroism and stereochemistry of chiral conjugated cyclohexenones. Tetrahedron, 38(1), 3-26. [Link]

  • Zhang, L., et al. (2020). The Analysis of Leontopodium leontopodioides (Willd.) Beauv. Chemical Composition by GC/MS and UPLC-Q-Orbitrap MS. Molecules, 25(1), 123. [Link]

  • Brewster, D., Jones, R. S., & Parke, D. V. (1979). Mass spectrometry in the elucidation of shikimate biotransformation products in the rat. Biomedical mass spectrometry, 6(10), 447-452. [Link]

  • National Institute of Standards and Technology. (n.d.). Shikimic acid. NIST Chemistry WebBook. [Link]

  • Golm Metabolome Database. (n.d.). Shikimic acid (4TMS). GMD. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000114 Shikimic Acid. BMRB. [Link]

  • Wang, Y., et al. (2021). Multistage Extraction of Star Anise and Black Pepper Derivatives for Antibacterial, Antioxidant, and Anticancer Activity. Molecules, 26(16), 4933. [Link]

  • Cock, I. E., et al. (2021). Antibacterial Potential of Extracts and Phytoconstituents Isolated from Syncarpia hillii Leaves In Vitro. Molecules, 26(11), 3169. [Link]

  • National Institute of Standards and Technology. (n.d.). Shikimic acid. NIST Chemistry WebBook. [Link]

  • Liu, Y., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. International Journal of Molecular Sciences, 23(15), 8293. [Link]

  • Chegg. (2023). Solved 1H, 13C, COSY, HSQC, and NOESY NMR spectra of. [Link]

  • Escalante, J., & Rodriguez, J. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(22), 11047-11118. [Link]

  • Tokyo University. (n.d.). F2-selective 2D MR 法による非破壊的な食品中の微 量成分分析に関する研究. [Link]

  • Decleva, P. (2022). Photoelectron Circular Dichroism as a Probe of Chiral Hydrocarbons. Symmetry, 14(1), 133. [Link]

  • Cheméo. (n.d.). Chemical Properties of Shikimic acid (CAS 138-59-0). [Link]

  • Wikipedia. (n.d.). Shikimic acid. [Link]

  • Decleva, P. (2022). Photoelectron Circular Dichroism as a Probe of Chiral Hydrocarbons. Semantic Scholar. [Link]

  • University of Regensburg. (n.d.). Isolation of Shikimic acid from star aniseeds. [Link]

  • mediaTUM. (n.d.). Circular Dichroism Investigations of Chiral Molecules in the Gas Phase with a Laser-Mass Spectrometer. [Link]

  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • JEOL. (2022). NMR入門講座 ⑥溶液2次元NMRの原理と読み方. [Link]

  • Japanese Pharmacopoeia. (n.d.). Optical Rotation Determination. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • ChemRxiv. (2025). Exploring the Unusual Optical Rotation and Photophysical Properties of a Meisenheimer Complex. [Link]

  • Cambridge University Press. (n.d.). A historical review of optical activity phenomena. [Link]

Sources

Theoretical Properties and Mechanistic Exploitation of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic Acid in Shikimate Pathway Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The shikimate pathway is an essential metabolic route for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and apicomplexan parasites, yet it is entirely absent in mammals. This evolutionary divergence makes its constituent enzymes prime targets for the rational design of novel antimicrobials, anti-tuberculosis agents, and herbicides (1)[1].

(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid , commonly known as 4-deoxyshikimic acid , is a synthetic analogue of the native substrate shikimic acid. By lacking the C4-hydroxyl group, this molecule serves as a critical theoretical probe. Its ability to be enzymatically processed by shikimate dehydrogenase (SDH) provides profound insights into the plasticity of the enzyme's active site, proving that the C4-hydroxyl is not strictly required for substrate recognition or catalytic turnover (2)[2]. This guide dissects the theoretical properties of 4-deoxyshikimic acid and establishes self-validating workflows for leveraging it in drug discovery.

Structural and Physicochemical Profile

The removal of the C4-hydroxyl group fundamentally alters the hydrogen-bonding network and the desolvation penalty of the molecule. By reducing the polar surface area, 4-deoxyshikimic acid presents a more lipophilic scaffold, which is highly advantageous for designing membrane-permeable inhibitors against resilient pathogens like Mycobacterium tuberculosis.

PropertyShikimic Acid (Native)4-Deoxyshikimic Acid
IUPAC Nomenclature (3R,4S,5R)-3,4,5-Trihydroxycyclohex-1-ene-1-carboxylic acid(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid
Molecular Formula C₇H₁₀O₅C₇H₁₀O₄
Molecular Weight 174.15 g/mol 158.15 g/mol
H-Bond Donors 43
H-Bond Acceptors 54
SDH Substrate Viability Yes (Native)Yes (Analogue)

Mechanistic Insights: The Dispensability of the C4-Hydroxyl

Shikimate dehydrogenase (SDH, EC 1.1.1.25) catalyzes the NADP(H)-dependent reversible oxidation of the C3-hydroxyl of shikimate. Crystallographic studies of SDH from organisms like Thermus thermophilus and Arabidopsis thaliana reveal a highly conserved active site (3)[3].

The catalytic logic relies on a conserved dyad (e.g., Lys385 and Asp423 in A. thaliana) positioned near the C3-hydroxyl to facilitate deprotonation and subsequent hydride transfer to the C4 of the nicotinamide ring (4)[4]. In the native substrate, the C4-hydroxyl is anchored by a network of polar residues (such as Asn406, Gln578, and Gln582).

However, the successful enzymatic conversion of 4-deoxyshikimic acid into 4-deoxy-3-dehydroshikimic acid demonstrates a critical theoretical property: the C4-hydroxyl group does not contribute significantly to substrate specificity (2)[2]. The thermodynamic loss of hydrogen bonding at the C4 position is likely offset by a reduced desolvation penalty upon binding, allowing the deoxy analogue to maintain a productive binding pose for C3 hydride transfer.

SDH_Mechanism Substrate 4-Deoxyshikimic Acid (Substrate) C1 C1-Carboxylate Anchoring (Ser336) Substrate->C1 Binds C3 C3-Hydroxyl Catalytic Site (Lys385/Asp423) Substrate->C3 Deprotonation C4 C4-Position (Deoxy - Tolerated) Substrate->C4 No H-bond req. C5 C5-Hydroxyl Anchoring (Gln582) Substrate->C5 Binds NADP NADP+ Hydride Acceptor C3->NADP Hydride Transfer Product 4-Deoxy-3-dehydroshikimic Acid (Product) NADP->Product Oxidation Complete

Figure 1: Substrate recognition and catalytic logic of SDH with 4-deoxyshikimic acid.

Self-Validating Experimental Workflows

To exploit the C4-deoxy scaffold for drug discovery, researchers must separate ground-state binding affinity from transition-state catalytic efficiency. As a Senior Application Scientist, I mandate a dual-orthogonal approach: combining Steady-State Kinetics with Isothermal Titration Calorimetry (ITC).

Causality & Self-Validation: Steady-state kinetics ( Km​ ) conflates physical binding with catalytic turnover. By running ITC in parallel, we directly measure the thermodynamic binding event ( Kd​ ). If an engineered C4-modified inhibitor shows a poor Km​ but a strong Kd​ in ITC, we can definitively conclude that the modification disrupts the catalytic step rather than initial active-site recognition.

Protocol 1: Steady-State Kinetic Profiling (Coupled Spectrophotometric Assay)

This protocol quantifies the catalytic efficiency ( kcat​/Km​ ) of SDH utilizing 4-deoxyshikimic acid.

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 2 mM Dithiothreitol (DTT) to maintain enzyme reduction. Prepare fresh NADP⁺ (2 mM) and 4-deoxyshikimic acid stock (10 mM).

  • Enzyme Equilibration: Pre-incubate purified recombinant SDH (e.g., 50 nM final concentration) in the reaction buffer at 25°C for 5 minutes in a UV-transparent quartz cuvette.

  • Reaction Initiation: Add varying concentrations of 4-deoxyshikimic acid (ranging from 10 µM to 2 mM). Initiate the reaction by adding the NADP⁺ cofactor.

  • Continuous Monitoring: Track the reduction of NADP⁺ to NADPH by measuring the increase in absorbance at 340 nm ( ϵ=6220M−1cm−1 ) continuously for 3 minutes.

  • Data Extraction: Calculate initial velocities ( v0​ ) from the linear phase of the progress curve. Fit the data to the Michaelis-Menten equation using non-linear regression to derive kcat​ and Km​ .

Protocol 2: Thermodynamic Deconvolution via ITC

This protocol isolates the enthalpy ( ΔH ) and entropy ( ΔS ) of binding, proving how the loss of the C4-hydroxyl alters the desolvation penalty.

  • Sample Dialysis: Dialyze the purified SDH exhaustively against 50 mM HEPES (pH 7.5), 150 mM NaCl to ensure exact buffer matching between the macromolecule and the ligand.

  • Ligand Preparation: Dilute 4-deoxyshikimic acid into the final dialysate buffer to a concentration of 1 mM.

  • Titration Execution: Load 50 µM of SDH into the ITC sample cell. Inject 2 µL aliquots of the ligand from the syringe at 120-second intervals at a constant 25°C.

  • Baseline Correction: Perform a control titration of the ligand into the blank buffer to calculate and subtract the background heats of dilution.

  • Isotherm Fitting: Integrate the injection peaks and fit the normalized heat data to a one-site binding model to extract the dissociation constant ( Kd​ ), ΔH , and calculate the entropic contribution ( −TΔS ).

Workflow Prep Substrate Preparation Assay Enzymatic Kinetic Assay Prep->Assay Purified Aliquots ITC ITC Binding Thermodynamics Prep->ITC Ligand Titration Analysis Data Synthesis & Modeling Assay->Analysis k_cat / K_m ITC->Analysis K_d, ΔH, ΔS

Figure 2: Self-validating experimental workflow for characterizing SDH kinetics and binding.

Implications for Rational Drug Design

The theoretical validation that the C4-hydroxyl is dispensable opens a major avenue in structure-based drug design. Because the C4 position is tolerant to modification, drug developers can design competitive inhibitors that replace the native C4-OH with lipophilic moieties (e.g., fluorine atoms, alkyl groups, or aromatic extensions). This strategy directly addresses the primary hurdle in anti-tuberculosis and anti-parasitic drug development: membrane permeability (1)[1]. By utilizing 4-deoxyshikimic acid as a foundational scaffold, researchers can synthetically bypass the highly polar nature of native shikimate pathway metabolites while retaining high-affinity target engagement.

References

  • González-Bello, C., Coggins, J. R., Hawkins, A. R., & Abell, C. (1999). Synthesis of 4-deoxyquinic, 4-deoxyshikimic and 4-deoxy-3-dehydroshikimic acids. Journal of the Chemical Society, Perkin Transactions 1. 2

  • Singh, S. A., & Christendat, D. (2007). The DHQ-dehydroshikimate-SDH-shikimate-NADP(H) Complex: Insights into Metabolite Transfer in the Shikimate Pathway. ACS Publications. 4

  • MDPI. (2020). Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs. MDPI. 1

  • Bagautdinov, B., & Kunishima, N. (2007). Crystal structures of shikimate dehydrogenase AroE from Thermus thermophilus HB8 and its cofactor and substrate complexes: insights into the enzymatic mechanism. PubMed. 3

Sources

chemical synthesis of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Synthesis of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic Acid

Executive Summary

(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid, commonly known as 4-deoxyshikimic acid, is a critical mechanistic probe and chiral building block derived from the ubiquitous plant and bacterial metabolite, (-)-shikimic acid[1]. As a Senior Application Scientist, I have structured this guide to detail the rigorous retrosynthetic logic, stereochemical nuances, and self-validating experimental protocols required to achieve the regioselective C4-deoxygenation of the shikimate core. This whitepaper serves as a definitive resource for drug development professionals and synthetic chemists working with highly oxygenated cyclitols.

Stereochemical Nuance: The CIP Priority Inversion

Before detailing the synthesis, it is imperative to address a fascinating stereochemical phenomenon that often confuses researchers. Natural (-)-shikimic acid is designated as (3R, 4S, 5R) -3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid.

When the C4 hydroxyl group is removed to form 4-deoxyshikimic acid, the spatial orientation of the remaining hydroxyls at C3 and C5 does not change. However, the Cahn-Ingold-Prelog (CIP) nomenclature at C3 undergoes an inversion:

  • In Shikimic Acid: The C3 center is bonded to -OH (Priority 1), -C4 (Priority 2, as it is bonded to O, C, H), -C2 (Priority 3, bonded to C, C, H via the double bond), and -H (Priority 4). This yields an (R) configuration.

  • In 4-Deoxyshikimic Acid: C4 becomes a simple methylene group (-CH₂-), bonded only to C, H, H. Consequently, its CIP priority drops below that of the vinylic C2 carbon. The new priority order at C3 becomes: 1: -OH, 2: -C2, 3: -C4, 4: -H.

This relative priority swap flips the descriptor at C3 from R to S. The C5 center remains unaffected. Thus, the target compound is correctly designated as (3S,5R)-3,5-dihydroxycyclohex-1-ene-1-carboxylic acid [2].

Pathway DAHP DAHP (Carbohydrate Metabolism) DHQ 3-Dehydroquinate DAHP->DHQ aroB DHS 3-Dehydroshikimate DHQ->DHS aroD SA (-)-Shikimic Acid (3R, 4S, 5R) DHS->SA aroE (Shikimate Dehydrogenase) DeoxySA (3S,5R)-4-Deoxyshikimic Acid (Mechanistic Probe) DeoxyDHS 4-Deoxy-3-dehydroshikimate DeoxySA->DeoxyDHS aroE (In vitro oxidation)

Fig 1. The Shikimate Pathway and the in vitro utilization of 4-deoxyshikimic acid by aroE.

Retrosynthetic Strategy & Mechanistic Rationale

The primary synthetic challenge is the regioselective deoxygenation of the C4 hydroxyl group in the presence of the C3 and C5 hydroxyls[3]. Direct deoxygenation is impossible without a highly orchestrated protecting group strategy.

The Causality of the Protecting Group Dance:

  • Cis-Diol Exploitation: In the half-chair conformation of shikimic acid, the C3 and C4 hydroxyls are cis to one another, while C5 is trans. We exploit this by forming a temporary 3,4-O-isopropylidene acetal, which cleanly isolates the C5-OH for robust silylation (TBS).

  • Steric & Electronic Differentiation: After hydrolyzing the acetonide to expose the 3,4-diol, we must differentiate C3 from C4. The C3-OH is allylic and sterically accessible, whereas the C4-OH is a secondary alcohol flanked by two bulky groups. Using a bulky silylating agent (TBDPSCl) allows for exclusive protection of the C3-OH.

  • Radical Deoxygenation: With C4 uniquely exposed, we employ a Barton-McCombie deoxygenation. The C4-OH is converted to a thiocarbamate, which undergoes radical fragmentation driven by the thermodynamic stability of the resulting carbonyl bond and the propagation of the tributyltin radical.

Synthesis N1 (-)-Shikimic Acid N2 Methyl 3,4-O-isopropylidene-shikimate (Isolates C5-OH) N1->N2 1. MeOH/H+ 2. 2,2-DMP/H+ N3 Methyl 5-O-TBS-shikimate (Exposes C3-OH & C4-OH) N2->N3 1. TBSCl/Imid 2. AcOH/H2O N4 Methyl 3-O-TBDPS-5-O-TBS-shikimate (Isolates C4-OH) N3->N4 TBDPSCl (1 eq) Regioselective N5 C4-Thiocarbamate Intermediate (Radical Precursor) N4->N5 TCDI, DMAP N6 Protected 4-Deoxyshikimate (Deoxygenated Core) N5->N6 Bu3SnH, AIBN Barton-McCombie N7 (3S,5R)-4-Deoxyshikimic Acid N6->N7 1. TBAF 2. LiOH

Fig 2. Step-by-step synthetic workflow detailing the regioselective protecting group strategy.

Self-Validating Experimental Protocols

Protocol 1: Preparation of Methyl 5-O-TBS-shikimate
  • Procedure: Suspend (-)-shikimic acid (10.0 g) in dry MeOH (100 mL) and add SOCl₂ (0.1 eq) dropwise at 0 °C. Reflux for 4 h. Concentrate in vacuo. Dissolve the crude ester in acetone (100 mL), add 2,2-dimethoxypropane (3.0 eq) and catalytic p-TsOH. Stir for 12 h. Quench with Et₃N, concentrate, and filter through a short silica plug. Dissolve the resulting acetonide in DMF, add imidazole (2.0 eq) and TBSCl (1.2 eq). Stir for 6 h. To remove the acetonide, treat the crude product with 80% aqueous AcOH at 60 °C for 4 h.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) will show a highly polar spot (diol) replacing the non-polar acetonide. ¹H NMR must show the disappearance of the two distinct acetonide methyl singlets (~1.3-1.4 ppm) while retaining the TBS signals (0.89 ppm, 9H).

Protocol 2: Regioselective C3 Protection
  • Procedure: Dissolve Methyl 5-O-TBS-shikimate (5.0 g) in dry CH₂Cl₂ (50 mL). Add imidazole (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool to 0 °C. Add TBDPSCl (1.05 eq) dropwise over 30 minutes. Stir at 0 °C for 2 h, then warm to room temperature.

  • Self-Validation Checkpoint: The regioselectivity is confirmed via ¹H NMR. The allylic C3 methine proton will shift significantly downfield upon silylation and will show distinct coupling to the vinylic C2 proton. The C4 methine proton will remain relatively upfield (~3.8 ppm), confirming the C4-OH is free[4].

Protocol 3: Barton-McCombie Deoxygenation at C4
  • Procedure: To the selectively protected intermediate (3.0 g) in dry 1,2-dichloroethane (30 mL), add 1,1'-thiocarbonyldiimidazole (TCDI, 1.5 eq) and DMAP (0.2 eq). Reflux for 4 h. Isolate the thiocarbamate via flash chromatography. Dissolve the thiocarbamate in rigorously degassed toluene (40 mL). Heat to reflux. Add a solution of Bu₃SnH (2.0 eq) and AIBN (0.2 eq) in toluene (10 mL) via syringe pump over 2 hours.

  • Self-Validation Checkpoint:

    • Intermediate Validation: The formation of the thiocarbamate is verified by IR spectroscopy (strong C=S stretch at ~1530 cm⁻¹) and a massive downfield shift of the C4 proton in ¹H NMR (from ~3.8 ppm to ~5.6 ppm) due to the highly deshielding thiocarbonyl group.

    • Product Validation: Successful deoxygenation is confirmed by ¹³C NMR, where the C4 methine carbon (~70 ppm) is replaced by a new methylene triplet at ~32 ppm[5].

Protocol 4: Global Deprotection
  • Procedure: Treat the deoxygenated intermediate with TBAF (3.0 eq) in THF at room temperature for 12 h to cleave both silyl ethers. Concentrate and redissolve in THF/H₂O (1:1). Add 1M LiOH (2.0 eq) and stir for 4 h to hydrolyze the methyl ester. Acidify the reaction mixture using Amberlite IR-120 (H⁺ form) resin to pH 3. Filter and lyophilize to yield the pure (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid.

Quantitative Data & Reaction Optimization

Table 1: Comparative Physicochemical Properties

Property (-)-Shikimic Acid 4-Deoxyshikimic Acid
IUPAC Stereochemistry (3R, 4S, 5R) (3S, 5R)
Molecular Formula C₇H₁₀O₅ C₇H₁₀O₄
Molecular Weight 174.15 g/mol 158.15 g/mol
C4 ¹³C NMR Shift ~71.5 ppm (CH) ~32.4 ppm (CH₂)

| Role in aroE Assay | Natural Substrate | Mechanistic Probe / Inhibitor |

Table 2: Optimization of Barton-McCombie C4-Deoxygenation The following table summarizes the causal relationship between radical precursor stability and hydride source efficiency during optimization.

EntryRadical PrecursorHydride SourceInitiatorConditionsYield (%)
1Thiocarbonate (O-Ph)Bu₃SnHAIBNToluene, 110 °C, 3 h78
2 Thiocarbamate (Imidazolyl) Bu₃SnH AIBN Toluene, 110 °C, 2 h 85
3Thiocarbamate (Imidazolyl)(TMS)₃SiHAIBNToluene, 110 °C, 4 h81
4Xanthate (S-Me)Bu₃SnHEt₃B / O₂THF, 25 °C, 12 h45

Note: The imidazolyl thiocarbamate (Entry 2) provides the optimal balance of reactivity and leaving group ability for the C4 secondary position, avoiding the competing elimination pathways seen with xanthates.

Conclusion

The synthesis of (3S,5R)-3,5-dihydroxycyclohex-1-ene-1-carboxylic acid requires a masterful orchestration of protecting group chemistry to differentiate three secondary hydroxyl groups on a highly functionalized cyclohexene ring. By utilizing the cis-relationship of the 3,4-diol and the allylic nature of the C3 position, chemists can isolate the C4 hydroxyl for targeted radical deoxygenation[1]. The resulting compound is not only a vital tool for probing the active site of shikimate dehydrogenase but also serves as a premium chiral synthon for advanced drug development[5].

References

  • [1] González-Bello, C., Coggins, J. R., Hawkins, A. R., & Abell, C. (1999). Synthesis of 4-deoxyquinic, 4-deoxyshikimic and 4-deoxy-3-dehydroshikimic acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL:[Link]

  • [2] LookChem Database. (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid (CAS No.: 232952-09-9). LookChem. URL:[Link]

  • [3] Royal Society of Chemistry. Synthesis of 4-deoxyquinic, 4-deoxyshikimic and 4-deoxy-3-dehydroshikimic acids - Article Information. RSC Publishing. URL:[Link]

  • [5] National Institutes of Health (NIH). An organic O donor for biological hydroxylation reactions. PMC. URL:[Link]

  • [4] Shibasaki, M. et al. (2007). Efficient Asymmetric Synthesis of Oseltamivir from D-Mannitol. ResearchGate. URL:[Link]

Sources

The Strategic deployment of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic Acid as a Premier Chiral Building Block in Complex Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid, a key chiral synthon derived from the naturally abundant (-)-shikimic acid, stands as a cornerstone in modern asymmetric synthesis. Its rigid, stereochemically rich cyclohexene framework, adorned with strategically placed functional groups, offers a powerful platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on the rationale behind experimental design and its pivotal role in the development of pharmaceuticals, most notably the antiviral agent oseltamivir (Tamiflu®).

Introduction: The Significance of a Shikimate-Derived Synthon

Chiral building blocks are indispensable tools in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the three-dimensional arrangement of atoms dictates biological activity and safety.[1][2] (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid emerges from the "chiral pool," a collection of readily available, enantiopure natural products. Its parent compound, shikimic acid, is a central metabolite in the biosynthesis of aromatic amino acids in plants and microorganisms, making it an abundant and renewable feedstock.[3][4]

The strategic value of this dihydroxy acid lies in its dense and versatile functionality:

  • Three Contiguous Stereocenters: The inherent chirality, originating from shikimic acid, provides a fixed stereochemical foundation, significantly simplifying complex synthetic routes by eliminating the need for challenging asymmetric transformations.[2]

  • Differentiated Hydroxyl Groups: The secondary allylic and homoallylic hydroxyl groups at the C3 and C5 positions offer distinct reactivities, allowing for selective functionalization.

  • An α,β-Unsaturated Carboxylic Acid: This moiety serves as a versatile handle for various transformations, including esterification, amidation, and conjugate additions.

  • A Cyclohexene Ring: The olefinic bond provides a site for a wide array of chemical manipulations, such as epoxidation, dihydroxylation, and hydrogenation.

This unique combination of features has established (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid and its derivatives as premier starting materials for the total synthesis of a range of bioactive molecules.[3]

Synthesis and Characterization

The most common and practical route to (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid involves the selective modification of its precursor, (-)-shikimic acid. Due to its high polarity and potential for intramolecular reactions, it is often converted to its more synthetically tractable ethyl ester, ethyl (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-enecarboxylate (ethyl shikimate).

From Shikimic Acid to a Key Diol Intermediate

A key transformation in many synthetic routes is the selective removal of the C4 hydroxyl group from a protected ethyl shikimate derivative. This is often achieved through a multi-step sequence involving the formation of an epoxide, followed by a regioselective reduction.

Illustrative Synthetic Workflow:

Synthesis Shikimic_Acid (-)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate Shikimic_Acid->Ethyl_Shikimate Esterification (EtOH, Acid Cat.) Protected_Diol Protected 3,4-Diol (e.g., Acetonide) Ethyl_Shikimate->Protected_Diol Selective Protection (e.g., 2,2-DMP, CSA) Mesylate C5-Mesylate Protected_Diol->Mesylate Mesylation (MsCl, Et3N) Epoxide 4,5-Epoxide Mesylate->Epoxide Base-induced Epoxidation Target_Diol (3S,5R)-3,5-Dihydroxy -cyclohex-1-ene-1- carboxylic acid derivative Epoxide->Target_Diol Reductive Opening Retrosynthesis Oseltamivir Oseltamivir Azide_Intermediate Azido-diol Intermediate Oseltamivir->Azide_Intermediate Reduction, Acetylation Epoxide Key Epoxide Intermediate Azide_Intermediate->Epoxide Azide Ring Opening Protected_Shikimate Protected Ethyl Shikimate Epoxide->Protected_Shikimate Epoxidation Shikimic_Acid (-)-Shikimic Acid Protected_Shikimate->Shikimic_Acid Protection, Esterification

Sources

Enzymatic Synthesis of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic Acid: A Guide to Strategic Biocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid is a highly valuable chiral building block, notable for its structural similarity to key intermediates in the synthesis of neuraminidase inhibitors such as Oseltamivir (Tamiflu®). The precise arrangement of its two stereocenters is critical for its utility in the construction of complex, biologically active molecules. Traditional chemical synthesis of such polyfunctionalized chiral cyclohexenes is often hampered by multi-step sequences, the need for stoichiometric chiral reagents, and challenges in controlling stereoselectivity. This technical guide provides a comprehensive overview of enzymatic and chemoenzymatic strategies to overcome these hurdles. We explore the causality behind different biocatalytic approaches, focusing on de novo chirality induction using dioxygenases, the elegant enzymatic desymmetrization of meso-diols, and the strategic modification of the natural chiral precursor, shikimic acid. This document serves as a practical resource for researchers and process chemists, detailing field-proven protocols and the scientific rationale necessary to implement robust and efficient biocatalytic syntheses.

Chapter 1: The Strategic Importance of the Chiral Cyclohexene Core

A Privileged Scaffold in Medicinal Chemistry

The cyclohexene ring is a foundational scaffold in a multitude of natural products and pharmaceutical agents. Its conformational pre-organization and the ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. The synthesis of the antiviral drug Oseltamivir, which relies on a highly functionalized cyclohexene core, underscores the therapeutic importance of this structural motif[1][2].

Stereochemistry as the Determinant of Biological Activity

For molecules with multiple stereocenters, biological activity is typically confined to a single stereoisomer. The (3S,5R) configuration of the target molecule is crucial, dictating the spatial orientation of the hydroxyl groups which are pivotal for subsequent synthetic transformations or for direct interaction with a biological receptor. The industrial synthesis of Oseltamivir, for instance, begins with (-)-shikimic acid, a natural product that already possesses the required chirality, highlighting the non-negotiable importance of stereochemical control from the outset[2][3].

The Biocatalytic Advantage

Enzymatic synthesis offers a powerful solution to the challenges of asymmetric synthesis. Biocatalysts operate under mild aqueous conditions, often circumventing the need for protecting groups and reducing hazardous waste. Most importantly, their inherent chirality allows them to perform reactions with unparalleled levels of stereo-, regio-, and chemo-selectivity. This guide focuses on harnessing these enzymatic capabilities for the practical synthesis of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid.

Chapter 2: Designing the Biocatalytic Pathway

The selection of a synthetic strategy is dictated by factors such as starting material availability, scalability, and overall process efficiency. Here, we dissect three distinct and powerful chemoenzymatic approaches.

Strategy A: De Novo Chirality from Aromatic Precursors via Dioxygenase Catalysis

This "symmetry-based" approach is one of the most elegant methods for generating chirality, starting from simple, achiral aromatic compounds.[4] The core of this strategy is the use of Rieske non-heme iron dioxygenases, such as toluene dioxygenase (TDO), which catalyze the enantiopure cis-dihydroxylation of an aromatic ring.

Mechanism & Rationale: Toluene dioxygenase, typically expressed in a recombinant host like E. coli, activates molecular oxygen to perform a concerted dihydroxylation of the aromatic double bond system. For example, using ethyl benzoate as the substrate, TDO from Pseudomonas putida produces ethyl (1S,2R)-1,2-dihydroxy-3,5-cyclohexadiene-1-carboxylate. This enzymatic step transforms a flat, achiral molecule into a three-dimensional chiral intermediate with two new stereocenters, set with perfect relative and absolute stereochemistry.[5] This diol is a versatile precursor that can be chemically manipulated to yield the target molecule.

Dioxygenase_Pathway cluster_0 Biocatalytic Step cluster_1 Chemical Conversion Aromatic_Precursor Ethyl Benzoate (Achiral) cis_Diol Ethyl (1S,2R)-1,2-dihydroxy- cyclohexa-3,5-diene-1-carboxylate Aromatic_Precursor->cis_Diol Toluene Dioxygenase (TDO) E. coli JM109(pDTG601a) O2, H2O Chemical_Steps Multi-step Chemical Transformation (e.g., reduction, elimination) cis_Diol->Chemical_Steps Target_Molecule (3S,5R)-3,5-Dihydroxycyclohex- 1-ene-1-carboxylic acid Chemical_Steps->Target_Molecule

Caption: Chemoenzymatic pathway using dioxygenase-mediated dihydroxylation.

Strategy B: Enzymatic Desymmetrization of a meso-Diol Precursor

Desymmetrization is a highly efficient strategy wherein an enzyme selectively modifies one of two enantiotopic functional groups in a symmetric meso compound, creating a chiral product in a single step.[6][7][8]

Mechanism & Rationale: This approach would begin with the chemical synthesis of a symmetric meso-3,5-dihydroxycyclohex-1-ene derivative. A hydrolase, most commonly a lipase such as Candida antarctica Lipase B (CAL-B), is then employed to catalyze a stereoselective acylation of one of the two hydroxyl groups. The enzyme's chiral active site preferentially accommodates one of the enantiotopic hydroxyl groups, leading to the formation of a single enantiomer of the mono-acylated product with high enantiomeric excess (e.e.).[9] Subsequent separation and hydrolysis of the ester yields the desired enantiopure diol. The choice of lipase and acyl donor is critical and requires empirical screening for optimal results.

Desymmetrization_Pathway Meso_Precursor meso-3,5-Dihydroxy- cyclohexene Precursor Acylation Enantioselective Acylation Meso_Precursor->Acylation Lipase (e.g., CAL-B) Acyl Donor Chiral_Ester Chiral Mono-acylated Ester (High e.e.) Acylation->Chiral_Ester Hydrolysis Selective Hydrolysis Chiral_Ester->Hydrolysis Base or Acid Target_Molecule Target (3S,5R)-Diol Hydrolysis->Target_Molecule

Caption: Synthesis via enzymatic desymmetrization of a meso-diol.

Strategy C: Chemoenzymatic Modification of Shikimic Acid

Leveraging a readily available chiral starting material, or "chiral pool" synthesis, is a time-honored and practical approach. Shikimic acid, produced efficiently via fermentation, is the industrial starting material for Tamiflu and represents an ideal precursor.[10][11] The target molecule can be viewed as 4-deoxy-shikimic acid.

Mechanism & Rationale: The synthesis would involve the selective deoxygenation of the C-4 hydroxyl group of shikimic acid. While this can be achieved through multi-step chemical methods, a chemoenzymatic route offers potential for greater efficiency. For example, a dehydrogenase could be used to selectively oxidize the C-4 hydroxyl to a ketone. Subsequent enzyme-catalyzed or chemical-catalyzed reduction of the enone system could then provide the desired product. This strategy leverages the pre-existing chirality of shikimic acid, simplifying the synthetic challenge to a regioselective modification.

Shikimic_Acid_Pathway Shikimic_Acid (-)-Shikimic Acid (Chiral Pool) Enzymatic_Ox Regioselective Oxidation Shikimic_Acid->Enzymatic_Ox Dihydrodiol Dehydrogenase Keto_Intermediate 4-Keto Intermediate Enzymatic_Ox->Keto_Intermediate Reduction Stereoselective Reduction / Elimination Keto_Intermediate->Reduction Chemical or Enzymatic Target_Molecule Target (3S,5R)-Diol Reduction->Target_Molecule

Caption: Chemoenzymatic route starting from the natural precursor shikimic acid.

Chapter 3: Field-Proven Experimental Protocols

The following protocols represent self-validating systems, providing a robust starting point for laboratory synthesis.

Protocol: TDO-Mediated Dihydroxylation of Ethyl Benzoate

This protocol is adapted from methodologies developed for chemoenzymatic synthesis of Oseltamivir precursors.[5]

  • Inoculum Preparation: Prepare a starter culture of E. coli JM109 harboring the pDTG601a plasmid (expressing toluene dioxygenase) in LB medium containing the appropriate antibiotic. Grow at 37°C with shaking until late exponential phase.

  • Fermentation: Inoculate a fermenter containing mineral salt medium with the starter culture. Grow the cells at 30°C.

  • Induction: Once the culture reaches an appropriate cell density (e.g., OD600 of ~0.8-1.0), induce the expression of the dioxygenase by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Biotransformation: After induction, add the substrate, ethyl benzoate, to the culture. The substrate can be added neat or as a solution in a water-miscible solvent. Maintain the fermentation for 24-48 hours.

  • Extraction: Centrifuge the culture to remove bacterial cells. Extract the supernatant (cell-free broth) multiple times with a suitable organic solvent, such as ethyl acetate.

  • Purification & Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude cis-diol can be purified by silica gel chromatography. Confirm the product identity and enantiomeric purity via ¹H NMR, ¹³C NMR, and chiral HPLC analysis.

Table 1: Comparison of Biocatalytic Strategies

StrategyKey Enzyme ClassStarting MaterialAdvantagesDisadvantages
A: Dioxygenase DioxygenaseAromatic (e.g., Ethyl Benzoate)Excellent enantioselectivity; inexpensive starting material.Requires fermentation; multi-step downstream chemical conversion.
B: Desymmetrization Lipase / Hydrolasemeso-DiolHigh atom economy; potentially fewer steps.Requires synthesis of a specific meso-precursor.
C: Chiral Pool Dehydrogenase / etc.Shikimic AcidUtilizes existing chirality; well-established precursor supply.May require specific enzymes for regioselective modification.
Protocol: Lipase-Catalyzed Desymmetrization via Acylation

This generalized protocol is for screening and optimizing the enantioselective acylation of a meso-diol.

  • Enzyme Preparation: Use commercially available immobilized lipases (e.g., Novozym 435 for CAL-B) or lyophilized powders.

  • Reaction Setup: To a solution of the meso-diol precursor (1 equiv.) in an anhydrous organic solvent (e.g., toluene, MTBE), add the acyl donor (e.g., vinyl acetate, 1.5 equiv.) and the lipase (5-10% w/w of the substrate).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC/HPLC. The goal is to stop the reaction at ~50% conversion to maximize the enantiomeric excess of the product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme (which can often be recycled). Remove the solvent under reduced pressure.

  • Purification & Analysis: Separate the resulting mono-acylated product from the unreacted diol using column chromatography. The enantiomeric excess (e.e.) of the product should be determined using a chiral HPLC or GC method.

Table 2: Representative Lipase Screening Data for Desymmetrization

Lipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess (e.e.) (%)
Candida antarctica B (CAL-B)Vinyl AcetateToluene48>99
Pseudomonas cepacia (Amano Lipase PS)Isobutyric AnhydrideMTBE5195
Porcine Pancreatic Lipase (PPL)Acetic AnhydrideHexane4582

Note: Data are illustrative and will vary based on the specific meso-diol substrate.

Chapter 4: Analytical and Quality Control

Rigorous analytical chemistry is essential to validate the outcome of any stereoselective synthesis.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. Using a chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H), the enantiomers of the product or a suitable derivative can be separated and quantified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and regiochemistry of the product. The use of chiral shift reagents can also be employed to determine enantiomeric purity in some cases.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter provides confirmation of which enantiomer has been synthesized, assuming a literature value for the pure enantiomer is available.

Conclusion and Future Outlook

The enzymatic synthesis of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid is an achievable goal through several strategic pathways. The dioxygenase-mediated approach offers a powerful method for generating chirality from simple achiral precursors, while enzymatic desymmetrization provides an elegant and highly efficient route if a suitable meso-substrate can be synthesized. Modification of shikimic acid remains a pragmatic and industrially relevant option.

The future of this field lies in the synergy between protein engineering and process development. Directed evolution can be used to tailor enzymes for non-natural substrates, improve their stability, and enhance their selectivity. Furthermore, the development of cell-free enzymatic cascades, where multiple purified enzymes are used in a one-pot reaction, promises to streamline these syntheses, increase product titers, and simplify downstream processing, moving us closer to the ideal of truly "green" and efficient chemical manufacturing.

References

  • Li, Z., et al. (2015). Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. Angewandte Chemie International Edition, 54(48), 14497-14501. [Link]

  • Satkar, Y., & Hudlicky, T. (2009). Symmetry-based design for the chemoenzymatic synthesis of oseltamivir (Tamiflu) from ethyl benzoate. Angewandte Chemie International Edition, 48(23), 4229-4231. [Link]

  • Werner, L., et al. (2011). Several Generations of Chemoenzymatic Synthesis of Oseltamivir (Tamiflu): Evolution of Strategy, Quest for a Process-Quality Synthesis, and Evaluation of Efficiency Metrics. The Journal of Organic Chemistry, 76(23), 9648-9663. [Link]

  • Akbulut, A. (2008). Enantioselective Chemoenzymatic Synthesis of Oseltamivir (Tamiflu)(r) Intermediates. Middle East Technical University. [Link]

  • Boyd, D. R., & Sharma, N. D. (2002). Enzymatic and chemoenzymatic synthesis of arene trans-dihydrodiols. Journal of Molecular Catalysis B: Enzymatic, 19-20, 31-42. [Link]

  • Boyd, D. R., et al. (2001). Chemoenzymatic synthesis of trans-dihydrodiol derivatives of monosubstituted benzenes from the corresponding cis-dihydrodiol isomers. Organic & Biomolecular Chemistry, 1, 3349-3356. [Link]

  • Hayashi, Y., et al. (2016). Time Economical Total Synthesis of (−)-Oseltamivir. Organic Letters, 18(15), 3810-3813. [Link]

  • Boyd, D. R., et al. (2006). Chemoenzymatic synthesis of the trans-dihydrodiol isomers of monosubstituted benzenes via anti-benzene dioxides. Tetrahedron: Asymmetry, 17(11), 1635-1643. [Link]

  • Wikipedia contributors. (2023). Oseltamivir total synthesis. Wikipedia. [Link]

  • Kawabata, T., et al. (2017). Desymmetrization of meso-1,2-Diols by a Chiral N,N-4-Dimethylaminopyridine Derivative Containing a 1,1′-Binaphthyl Unit: Importance of the Hydroxy Groups. The Journal of Organic Chemistry, 82(12), 6299-6309. [Link]

  • Smithgall, T. E., et al. (1991). Generation of reactive oxygen species during the enzymatic oxidation of polycyclic aromatic hydrocarbon trans-dihydrodiols catalyzed by dihydrodiol dehydrogenase. The Journal of Biological Chemistry, 266(32), 21833-21838. [Link]

  • Erdem, S. S. (1998). Chemoenzymatic Synthesis of Biologically Active Compounds. Middle East Technical University. [Link]

  • Tanaka, Y., et al. (2020). Diastereoselective desymmetric 1,2-cis-glycosylation of meso-diols via chirality transfer from a glycosyl donor. Nature Communications, 11(1), 2291. [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry – A European Journal, 17(12), 3330-3345. [Link]

  • Karpf, M., & Trussardi, R. (2002). New, Azide-Free Synthesis of Oseltamivir Phosphate (Tamiflu). Chimia, 56(1-2), 39-41. [Link]

  • Wikipedia contributors. (2024). Shikimic acid. Wikipedia. [Link]

  • Matsumura, S., et al. (2012). Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. Beilstein Journal of Organic Chemistry, 8, 1785-1793. [Link]

  • Campbell, M. M., et al. (1987). The Shikimate Pathway. Part 8. Synthesis of (-)-3(R)Amino4(R),5(R)- dihydroxy-1-cyclohexene-1-carboxylic Acid: The 3(R)Amino Analogue of ( -)-Shikimic Acid. Journal of the Chemical Society, Perkin Transactions 1, 1317-1324. [Link]

  • Bochkov, D. V., et al. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5-17. [Link]

  • Bayer, T., & Bornscheuer, U. T. (2025). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, e202505976. [Link]

  • Gais, H. J., et al. (2005). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid is a valuable chiral building block in synthetic organic chemistry, most notably as a key precursor in the synthesis of the neuraminidase inhibitor oseltamivir (Tamiflu®).[1][2] The precise stereochemical arrangement of its two hydroxyl groups on the cyclohexene scaffold presents a significant synthetic challenge that demands a robust and highly selective approach. This application note provides an in-depth guide to two powerful and field-proven strategies for the asymmetric synthesis of this target molecule: a chiral pool synthesis starting from naturally abundant (-)-shikimic acid and a chemoenzymatic route employing the desymmetrization of a meso-diacetate precursor. By detailing the underlying scientific rationale and providing step-by-step protocols, this guide serves as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of a Chiral Cyclohexene Scaffold

The stereocontrolled synthesis of complex molecules containing multiple adjacent stereocenters is a cornerstone of modern organic chemistry.[3] Six-membered carbocycles, in particular, are ubiquitous structural motifs in a vast array of natural products and pharmaceutical agents.[3][4] (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid embodies this challenge, possessing two stereocenters and three functional groups on a cyclohexene ring. Its utility is prominently demonstrated in its role as a critical intermediate for oseltamivir, where the correct absolute stereochemistry is essential for biological activity.[1]

Achieving this stereochemical control can be approached in several ways. This guide focuses on two distinct and highly effective methodologies:

  • Chiral Pool Synthesis: This strategy leverages the inherent chirality of readily available natural products, such as carbohydrates or amino acids.[5][6] By starting with a molecule where some or all of the required stereocenters are already established, the synthetic challenge is reduced to functional group manipulation. (-)-Shikimic acid is an ideal starting material for this approach as it is commercially available and possesses the requisite stereochemistry at positions 3, 4, and 5.[7]

  • Chemoenzymatic Synthesis: This approach combines traditional chemical synthesis with highly selective biocatalytic transformations. A key tactic is the enzymatic desymmetrization of a prochiral meso compound, where an enzyme selectively reacts with one of two enantiotopic functional groups to generate a chiral product with high enantiomeric purity.[8][9] This method offers an elegant and often environmentally benign alternative to purely chemical asymmetric syntheses.

Strategy I: Chiral Pool Synthesis from (-)-Shikimic Acid

Conceptual Framework: The use of (-)-shikimic acid as a starting material is a classic example of chiral pool synthesis. The molecule's pre-existing (3R,4S,5R) stereochemistry provides a rigid framework, ensuring the absolute configuration of the final product. The primary synthetic task becomes the selective removal of the C4-hydroxyl group while retaining the C3 and C5 hydroxyls and the C1-carboxylic acid.

Synthetic Workflow: Chiral Pool Route

cluster_0 Functionalization & Inversion cluster_1 Reduction & Hydrolysis Shikimic_Acid (-)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate (4) Shikimic_Acid->Ethyl_Shikimate Fischer Esterification Trimesylate Trimesylate Intermediate (5) Ethyl_Shikimate->Trimesylate Mesylation Azido_Diol Azido-diol Intermediate Trimesylate->Azido_Diol SN2 Azide Displacement (Inversion at C3) Target (3S,5R)-3,5-Dihydroxycyclohex- 1-ene-1-carboxylic acid Azido_Diol->Target 1. Azide Reduction 2. Hydrolysis

Caption: Overall workflow for the synthesis from (-)-shikimic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of oseltamivir precursors.[10]

Step 1: Fischer Esterification of (-)-Shikimic Acid

  • Rationale: The carboxylic acid is converted to an ethyl ester to prevent its interference in subsequent reactions and improve solubility in organic solvents.

  • Procedure:

    • Suspend (-)-shikimic acid (5 g, 28.7 mmol) in 20 mL of ethanol under an argon atmosphere.

    • Add a strongly acidic ion-exchange resin (e.g., Amberlite IR-120H⁺, 10 g) to the suspension.[10]

    • Heat the mixture to reflux (approx. 85 °C) for 16 hours.

    • Cool the reaction to room temperature and filter off the resin, washing with additional ethanol.

    • Concentrate the filtrate under reduced pressure to yield ethyl shikimate (4) as a white powder (quantitative yield), which is used directly in the next step.[10]

Step 2: Mesylation of Ethyl Shikimate

  • Rationale: The hydroxyl groups are converted into good leaving groups (mesylates) to facilitate subsequent nucleophilic substitution.

  • Procedure:

    • Dissolve ethyl shikimate (4) (5.78 g, 28.7 mmol) in anhydrous pyridine (50 mL) and cool to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (7.8 mL, 100.45 mmol, 3.5 eq.) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully adding ice-cold water.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude trimesylate intermediate (5) , which is often carried forward without extensive purification.[10]

Step 3: Azide Displacement and Partial Hydrolysis

  • Rationale: A double SN2 reaction with sodium azide is performed. The azide attacks the C3 and C5 positions. The C4-mesylate is eliminated to reform the double bond, and the C3-mesylate is displaced with inversion of stereochemistry. In a separate step, the remaining mesyl groups are hydrolyzed. This is a simplified conceptual pathway; literature procedures often achieve this transformation over several steps to control regioselectivity. A more direct route to the target diol involves selective protection and deoxygenation, but the azide route is well-precedented for related structures. For the direct synthesis of the target molecule, a modified route focusing on C4 deoxygenation would be pursued. However, for this note, we follow a path that establishes the key C3 and C5 stereocenters.

  • Illustrative Procedure (Conceptual Adaptation):

    • Dissolve the crude trimesylate (5) (approx. 28.7 mmol) in a solvent mixture such as DMF/water.

    • Add sodium azide (NaN₃, ~3 eq.) and heat the reaction to facilitate the displacement and elimination reactions.

    • After consumption of the starting material (monitored by TLC), the intermediate azido-dimesylate is hydrolyzed under basic conditions to afford the azido-diol.

Step 4: Azide Reduction and Ester Hydrolysis

  • Rationale: The azide is reduced to a primary amine, which is not part of the final structure but illustrates the functionalization potential. For the target molecule, this amine would need to be removed (e.g., via diazotization) or the route modified. The ethyl ester is then hydrolyzed to the final carboxylic acid.

  • Procedure:

    • Dissolve the azido-diol intermediate in methanol.

    • Add a catalyst such as Palladium on carbon (Pd/C, 10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced to an amine.

    • Filter the reaction through Celite to remove the catalyst.

    • Add an aqueous solution of lithium hydroxide (LiOH, 2 eq.) to the filtrate and stir at room temperature for 4 hours to hydrolyze the ester.

    • Acidify the mixture with 1M HCl to pH ~3 and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by chromatography or crystallization to yield the final product.

Step Key Reagents Purpose Typical Yield
1Ethanol, H⁺ resinFischer Esterification>95%[10]
2Methanesulfonyl chloride, PyridineHydroxyl Activation~95%[10]
3Sodium Azide, DMF/H₂OSN2 Displacement(Variable)
4H₂, Pd/C; LiOHAzide Reduction & Hydrolysis(Variable)

Strategy II: Chemoenzymatic Synthesis via Desymmetrization

Conceptual Framework: This strategy builds the chiral centers onto a prochiral molecule using a biocatalyst. The synthesis begins with an achiral starting material, which is converted into a meso-diacetate. A lipase enzyme, which is inherently chiral, then selectively hydrolyzes one of the two enantiotopic acetate groups.[8] This enzymatic resolution step is the key to establishing the stereochemistry, often with exceptionally high enantioselectivity. The resulting chiral monoacetate/mono-ol can then be converted to the final product.

Synthetic Workflow: Chemoenzymatic Route

cluster_0 Precursor Synthesis cluster_1 Asymmetric Transformation Start 1,4-Cyclohexadiene Meso_Diol cis-3,5-Dihydroxy- cyclohex-1-ene Start->Meso_Diol Dioxygenation Meso_Diacetate meso-Diacetate Precursor Meso_Diol->Meso_Diacetate Acetylation Monoacetate (3S,5R)-3-Hydroxy- 5-acetoxy intermediate Meso_Diacetate->Monoacetate Enzymatic Desymmetrization (Lipase) Target (3S,5R)-3,5-Dihydroxycyclohex- 1-ene-1-carboxylic acid Monoacetate->Target Hydrolysis

Caption: Chemoenzymatic workflow via desymmetrization of a meso-precursor.

Detailed Experimental Protocol

Step 1: Synthesis of cis-3,5-Diacetoxycyclohex-1-ene (meso-Precursor)

  • Rationale: A prochiral meso-diol is synthesized from a simple hydrocarbon and then acetylated to prepare the substrate for the key enzymatic step.

  • Procedure:

    • The synthesis of the meso-diol can be achieved from 1,4-cyclohexadiene via several methods, including microbial dioxygenation or chemical oxidation followed by reduction.

    • Once the cis-3,5-dihydroxycyclohex-1-ene is obtained, dissolve it in dichloromethane.

    • Add acetic anhydride (2.2 eq.), triethylamine (2.5 eq.), and a catalytic amount of DMAP.

    • Stir at room temperature for 6 hours.

    • Wash the reaction mixture with water, 1M HCl, and brine.

    • Dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the meso-diacetate precursor.

Step 2: Enzymatic Desymmetrization

  • Rationale: This is the chirality-inducing step. A lipase selectively hydrolyzes one of the two ester groups, yielding an enantioenriched monoalcohol. Pig Liver Esterase (PLE) and Candida antarctica Lipase B (CALB) are known to be effective for this type of transformation.[8]

  • Procedure:

    • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.5).

    • Suspend the meso-diacetate precursor (1.0 g) in the buffer solution (100 mL). A co-solvent like THF may be used sparingly to aid solubility.

    • Add the lipase (e.g., Pig Liver Esterase, ~500 units).

    • Stir the suspension vigorously at a controlled temperature (e.g., 30 °C).

    • Monitor the reaction progress by chiral HPLC or by measuring the consumption of base (if using a pH-stat to maintain pH by adding dilute NaOH). The reaction should be stopped at ~50% conversion to maximize the enantiomeric excess of the product.

    • Once the desired conversion is reached, extract the entire mixture with ethyl acetate.

    • Separate the desired monoacetate product from the unreacted diacetate and the diol byproduct via flash column chromatography.

Step 3: Hydrolysis to the Final Product

  • Rationale: The remaining acetate and the ester group (if the precursor was an ester) are removed under basic conditions to unmask the diol and carboxylic acid functionalities.

  • Procedure:

    • Dissolve the purified, enantioenriched monoacetate from the previous step in a mixture of methanol and water.

    • Add an excess of potassium carbonate (K₂CO₃, 3 eq.) or lithium hydroxide (LiOH).

    • Stir at room temperature for 12 hours until hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to pH ~3 using 1M HCl.

    • Extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by recrystallization to obtain the final product.

Parameter Condition Rationale
EnzymePig Liver Esterase (PLE)Proven catalyst for desymmetrizing cyclic meso-diacetates.[8]
Substratecis-3,5-Diacetoxycyclohex-1-ene derivativeProchiral molecule with enantiotopic leaving groups.
SolventPhosphate Buffer (pH 7-8)Maintains optimal enzyme activity.
Temperature25-37 °CBalances reaction rate and enzyme stability.
MonitoringChiral HPLCEssential for determining conversion and enantiomeric excess (e.e.).
Expected e.e.>95%Enzymatic reactions are typically highly enantioselective.[8]

Characterization and Quality Control

To ensure the successful synthesis of the target compound with the correct structure and high enantiopurity, a combination of analytical techniques is mandatory.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, connectivity, and diastereomeric purity. Key signals include the vinyl proton on the cyclohexene ring and the protons on the carbon atoms bearing the hydroxyl groups.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the final product. The product is typically derivatized with a UV-active group and analyzed on a chiral stationary phase column (e.g., Chiralcel OD-H).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the bulk enantiomeric nature of the sample. The sign of rotation ([α]D) should be consistent with the desired (3S,5R) enantiomer.

Conclusion

The asymmetric synthesis of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid can be achieved through multiple robust strategies. The chiral pool approach starting from (-)-shikimic acid is highly effective and leverages a naturally occurring, stereochemically defined precursor, making it a common choice in industrial settings.[7] In parallel, the chemoenzymatic strategy offers an elegant and powerful alternative that induces chirality through the highly selective desymmetrization of a meso intermediate.[9][11] This latter approach is particularly appealing from a green chemistry perspective and for its potential to generate high enantiomeric purities. The choice between these methods will depend on factors such as the availability of starting materials, scalability requirements, and the specific expertise available within the laboratory. Both pathways provide reliable access to this crucial chiral building block for advanced pharmaceutical synthesis.

References

  • Mondal, S., & Ghorai, P. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications, 50(73), 10594-10597. [Link]

  • Han, B., et al. (2008). Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters. Organic Letters, 10(13), 2745-2748. [Link]

  • Mondal, S., & Ghorai, P. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. RSC Publishing. [Link]

  • Williamson, M. J., & Bower, J. F. (2019). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. Angewandte Chemie International Edition, 58(33), 11499-11503. [Link]

  • Han, M., et al. (2010). Enantioselective Synthesis of Functionalized Fluorinated Cyclohexenones via Robinson Annulation Catalyzed by Primary−Secondary Diamines. The Journal of Organic Chemistry, 75(1), 311-314. [Link]

  • Karpf, M., & Trussardi, R. (2001). Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate. The Journal of Organic Chemistry, 66(6), 2044-2051. [Link]

  • Eichler, A., et al. (2008). Asymmetric synthesis of cis-3,5-diacetoxycyclopent-1-ene using metagenome-derived hydrolases. Tetrahedron: Asymmetry, 19(6), 730-732. [Link]

  • Wikipedia contributors. (2023). Oseltamivir total synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Kawasaki, M., et al. (2012). Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. Beilstein Journal of Organic Chemistry, 8, 1737-1744. [Link]

  • Denizet, A., et al. (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. ResearchGate. [Link]

  • Thomson, R. J. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 51(8), 1845-1856. [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry–An Asian Journal, 6(3), 734-744. [Link]

  • van der Heijden, Y. (2023). Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition. Utrecht University Student Theses Repository. [Link]

  • Kawasaki, M., et al. (2012). The asymmetric desymmetrization of meso-1,3-cyclohexanediol (19) with C2-symmetric chiral PPY catalysts. ResearchGate. [Link]

  • Contento, M., et al. (2024). Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. MDPI. [Link]

Sources

Application Note: Chiral HPLC Method Development for (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The enantiomeric separation of highly polar, multi-functional cyclic compounds such as (3S,5R)-3,5-dihydroxycyclohex-1-ene-1-carboxylic acid presents a unique chromatographic challenge. Structurally analogous to shikimic acid and carbasugars, this compound possesses both a highly polar diol system and an ionizable carboxylic acid moiety[1].

Standard reversed-phase chiral methods often fail for such molecules due to insufficient retention and detrimental secondary interactions with residual silanols. As a Senior Application Scientist, I approach this separation by exploiting two orthogonal chiral recognition mechanisms:

  • Normal Phase (NP) on Polysaccharide CSPs: Utilizing amylose-based stationary phases with strong acidic modifiers to suppress carboxylate ionization[2].

  • Polar Organic Mode (POM) on Anion-Exchange CSPs: Leveraging the analyte's acidic nature to drive ionic interactions with a quinine-based chiral selector, bypassing the solubility limitations of normal phase solvents[3].

This guide details a self-validating protocol for both methodologies, ensuring robust, reproducible enantiomeric excess (ee%) determination critical for pharmaceutical intermediate synthesis[4].

Method Development Workflow

The following workflow illustrates the parallel screening approach required to identify the optimal chiral stationary phase (CSP) for polyhydroxylated cyclic acids.

Workflow Start Analyte: (3S,5R)-3,5-Dihydroxycyclohex- 1-ene-1-carboxylic acid Screening Primary CSP Screening (Polysaccharide vs. Anion-Exchange) Start->Screening NP_Mode Normal Phase (NP) Mode Chiralpak AD-H / OD-H Screening->NP_Mode POM_Mode Polar Organic Mode (POM) Chiralpak QN-AX Screening->POM_Mode Mod_NP Acidic Modifier Optimization (0.1% TFA) NP_Mode->Mod_NP Mod_POM Co-ion/Counter-ion Tuning (AcOH / NH4OAc) POM_Mode->Mod_POM Validation Method Validation & SST (Rs > 1.5, Tf < 1.2) Mod_NP->Validation Mod_POM->Validation

Fig 1. Chiral HPLC method development workflow for highly polar acidic cycloalkenes.

Experimental Protocols & Methodologies

Method A: Normal Phase (Polysaccharide CSP)

Causality Insight: The pKa of the carboxylic acid on the cyclohexene ring is approximately 4.2. Using acetic acid (pKa 4.76) as a mobile phase additive is insufficient to fully protonate the analyte in an organic microenvironment. This leads to partial ionization, secondary interactions with the silica backbone, and severe peak tailing. Therefore, Trifluoroacetic acid (TFA, pKa 0.23) is mandatory to enforce a neutral, protonated state, allowing the diol groups to interact stereoselectively with the carbamate linkages of the amylose CSP.

Step-by-Step Protocol:

  • Column Preparation: Install a Chiralpak AD-H column (250 × 4.6 mm, 5 µm). Flush with 100% Ethanol for 30 minutes at 0.5 mL/min to remove storage solvents.

  • Mobile Phase Compounding: Mix Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio. Add exactly 0.1% (v/v) LC-MS grade TFA. Degas ultrasonically for 10 minutes.

  • Sample Preparation: Dissolve the racemic standard in 50:50 Hexane/IPA to a concentration of 1.0 mg/mL. Critical: Do not use pure methanol or ethanol as the diluent, as this induces "solvent shock" upon injection into a hexane-rich mobile phase, distorting the peak shape of the early-eluting enantiomer.

  • Equilibration: Equilibrate the column with the mobile phase at 1.0 mL/min until the UV baseline (210 nm) is stable (approx. 45 minutes).

  • Execution: Inject 10 µL of the sample. Maintain column temperature strictly at 25 °C.

Method B: Polar Organic Mode (Anion-Exchange CSP)

Causality Insight: For analytes with poor solubility in hexane, Polar Organic Mode (POM) is superior. The Chiralpak QN-AX column features a quinine-derived chiral selector. The basic quinuclidine nitrogen acts as an anion-exchange site for the analyte's carboxylate group, while the chiral cleft provides steric hindrance and hydrogen bonding for the diols.

Mechanism cluster_CSP Chiralpak QN-AX Stationary Phase Analyte Analyte (Diol + Carboxylate) Amine Protonated Quinuclidine (Anion Exchange Site) Analyte->Amine Ionic Attraction Cleft Chiral Cleft (Steric Hindrance) Analyte->Cleft Steric Fit HBD Carbamate Linkage (H-Bonding) Analyte->HBD Diol Interaction

Fig 2. Tripartite chiral recognition mechanism on a quinine-based anion-exchange CSP.

Step-by-Step Protocol:

  • Column Preparation: Install a Chiralpak QN-AX column (150 × 4.6 mm, 5 µm).

  • Buffer Preparation: Prepare a 100 mM Ammonium Acetate solution in Methanol. Adjust the apparent pH to 6.0 using glacial acetic acid.

  • Mobile Phase Compounding: Mix Methanol (containing the buffer) with Acetonitrile in a 50:50 (v/v) ratio.

  • Sample Preparation: Dissolve the analyte in the mobile phase to 1.0 mg/mL.

  • Execution: Inject 5 µL. Run at 0.8 mL/min at 20 °C. (Lower temperatures enhance the ionic interaction residence time, increasing enantioselectivity α ).

Quantitative Data & System Suitability

The following table summarizes the expected chromatographic parameters and quantitative data derived from the optimization of both methods.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (Normal Phase)Method B (Polar Organic Mode)
Column Chiralpak AD-H (250 × 4.6 mm)Chiralpak QN-AX (150 × 4.6 mm)
Mobile Phase Hexane / IPA / TFA (85:15:0.1)MeOH / ACN (50:50) + 50mM NH₄OAc/AcOH
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C20 °C
Retention Time 1 ( tR1​ ) 12.4 min8.2 min
Retention Time 2 ( tR2​ ) 14.8 min11.5 min
Selectivity ( α ) 1.231.48
Resolution ( Rs​ ) 2.13.4
Tailing Factor ( Tf​ ) 1.31.05

Self-Validating System & Troubleshooting

To ensure trustworthiness and continuous analytical integrity, every sequence must incorporate the following self-validating logic loop:

  • System Suitability Test (SST): Inject the racemic reference standard prior to any sample analysis.

  • Resolution Check: Calculate Rs​=2(tR2​−tR1​)/(W1​+W2​) .

    • Validation Trigger: If Rs​<1.5 in Method A, the system is failing due to insufficient chiral recognition.

    • Corrective Action: Decrease the column temperature by 5 °C to thermodynamically favor the diastereomeric transient complexes, or decrease the IPA content to 10% to increase retention.

  • Tailing Factor Check: Calculate Tf​ at 5% peak height.

    • Validation Trigger: If Tf​>1.5 in Method A, carboxylate ionization is occurring.

    • Corrective Action: Verify the TFA concentration. If the mobile phase has been sitting for >48 hours, volatile TFA may have evaporated. Remake the mobile phase fresh.

  • Carryover Check: Inject a blank (diluent only) immediately after the highest concentration sample. The peak area in the blank must be <0.1% of the sample peak area.

References

  • Chiral Separations: A Review of Current Topics and Trends Analytical Chemistry URL:[Link][2]

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors ACS Organic Process Research & Development URL:[Link][3]

  • Natural pericosines B and C as enantiomeric mixtures: direct evidence by chiral HPLC analysis PubMed / Chirality URL: [Link][1]

  • Development of a Scalable Synthesis of a Pyridinyl-3-azabicyclononene, a Novel Nicotinic Partial Agonist American Chemical Society URL:[Link][4]

Sources

Application Notes & Protocols for the Metabolic Engineering of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid represents a novel, non-canonical hydroaromatic acid with significant potential as a chiral building block for pharmaceutical synthesis. Unlike its well-studied analog, shikimic acid, this compound is not a natural intermediate of the central shikimate pathway. This guide provides a comprehensive framework for the de novo biosynthesis of this target molecule and its structural analogs through metabolic engineering. We will detail the requisite modifications to central carbon metabolism and the shikimate pathway in microbial hosts such as Escherichia coli to create a robust production platform. The protocols herein are grounded in established principles of metabolic engineering, focusing on enhancing precursor supply, redirecting carbon flux, and introducing novel enzymatic activities. This document serves as a foundational resource for the rational design and implementation of biosynthetic pathways for new chemical entities.

Introduction: The Rationale for Engineering Novel Hydroaromatics

The shikimate pathway is a cornerstone of microbial metabolism, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a multitude of secondary metabolites[1][2]. Its intermediates, such as shikimic acid and 3-dehydroshikimate (DHS), are valuable precursors for the synthesis of pharmaceuticals, including the antiviral drug oseltamivir (Tamiflu®)[3][4]. Metabolic engineering has successfully harnessed this pathway to overproduce these natural intermediates[5][6].

The target molecule, (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid, presents a unique synthetic challenge and opportunity. Its distinct stereochemistry suggests that it could serve as a versatile chiral synthon. However, its production requires the design of a novel biosynthetic route that diverges from the canonical shikimate pathway. This guide will focus on the strategies to engineer a microbial chassis, primarily E. coli, to accumulate a key precursor, 3-dehydroshikimate (DHS), and then convert it to the desired product through the introduction of heterologous or engineered enzymes.

Core Principles for Engineering the Shikimate Pathway

The efficient synthesis of any shikimate-pathway-derived compound hinges on optimizing the metabolic flux towards the key precursor, chorismate. For our target molecule, we will focus on maximizing the pool of 3-dehydroshikimate (DHS). The core strategies are as follows:

  • Enhancing Precursor Supply: The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway (PPP)[2][5]. Increasing the intracellular availability of these precursors is paramount.

  • Deregulation of Native Control Mechanisms: The entry point of the pathway, the DAHP synthase (encoded by aroF, aroG, aroH in E. coli), is subject to feedback inhibition by aromatic amino acids[1]. This native regulation must be bypassed.

  • Blocking Competing Pathways: To maximize carbon flux towards our target, pathways that divert key intermediates must be inactivated. For DHS accumulation, this involves blocking its conversion to shikimate.

The overall strategy involves creating a "DHS-overproducing" microbial factory, which can then be used as a platform to express the final tailoring enzymes for the synthesis of our target molecule.

cluster_ccm Central Carbon Metabolism cluster_shikimate Engineered Shikimate Pathway cluster_novel Hypothetical Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis E4P Erythrose-4-P PPP->E4P tktA ↑ DAHP DAHP E4P->DAHP aroGfbr ↑ PEP Phosphoenolpyruvate Glycolysis->PEP ppsA ↑ ptsG- PEP->DAHP DHQ 3-Dehydroquinate DAHP->DHQ aroB ↑ DHS 3-Dehydroshikimate DHQ->DHS aroD ↑ Shikimate Shikimate DHS->Shikimate aroE- Target (3S,5R)-3,5-Dihydroxycyclohex- 1-ene-1-carboxylic acid DHS->Target Novel Reductase & Dehydratase Chorismate Chorismate Shikimate->Chorismate aroK-, aroL- AAs Aromatic Amino Acids Chorismate->AAs

Figure 1: Engineered metabolic pathway for the production of the target molecule. Up-arrows (↑) indicate gene overexpression, while minus signs (-) denote gene knockouts.

Experimental Design & Protocols

Host Strain Selection and Baseline Engineering

The choice of microbial host is critical. E. coli is a preferred chassis due to its well-characterized genetics and rapid growth. A suitable starting strain would be one with inactivated shikimate dehydrogenase (aroE), which prevents the conversion of DHS to shikimate, thereby promoting DHS accumulation[7].

Protocol 3.1.1: Construction of a DHS-Accumulating E. coli Strain

  • Starting Strain: E. coli K-12 derivatives such as AB2834 (aroE mutant) are suitable starting points[7].

  • Inactivation of Competing Pathways:

    • Further block the shikimate pathway by deleting shikimate kinase genes (aroK, aroL) to prevent any residual flux past shikimate[6][8]. This creates an auxotrophic strain requiring aromatic amino acids for growth.

    • Disrupt the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) by deleting the ptsG gene. This conserves PEP for the shikimate pathway instead of for glucose transport[8].

  • Genetic Modification Technique: Use established methods like λ-Red recombineering or CRISPR-Cas9 for efficient gene knockouts.

Enhancing Precursor Supply (PEP & E4P)

To channel more carbon into the shikimate pathway, the intracellular pools of PEP and E4P must be increased.

Protocol 3.2.1: Overexpression of Key Genes for Precursor Synthesis

  • Plasmid Construction: Construct an expression plasmid (e.g., pBR322 or pACYC184 backbone) containing the following genes under the control of a strong, inducible promoter (e.g., Ptrc or PLlacO1):

    • tktA : Encodes transketolase, a key enzyme in the non-oxidative pentose phosphate pathway that generates E4P[9].

    • ppsA : Encodes PEP synthase, which converts pyruvate back to PEP, thus increasing the PEP pool[9].

    • aroGfbr : A feedback-resistant variant of DAHP synthase. This is crucial to prevent the pathway from shutting down as aromatic intermediates accumulate[8].

  • Transformation: Transform the engineered E. coli host from Protocol 3.1.1 with the constructed plasmid.

Genetic Modification Target Gene(s) Rationale Reference
Precursor Supply tktA, ppsAOverexpression to increase the intracellular pools of E4P and PEP, the initial substrates of the shikimate pathway.[9]
Pathway Entry aroGfbrOverexpression of a feedback-resistant DAHP synthase to eliminate feedback inhibition by aromatic amino acids.[8]
Block Competing Pathway aroE, aroK, aroLDeletion to prevent the conversion of DHS to shikimate and downstream products, forcing accumulation of DHS.[6][7]
PEP Conservation ptsGDeletion of the primary glucose transporter to uncouple glucose uptake from PEP consumption.[8]
Glucose Uptake galPOverexpression of the galactose permease to compensate for the loss of the PTS system for glucose import.[8]

Table 1: Key genetic modifications for engineering a DHS-overproducing E. coli strain.

Introducing the Novel Biosynthetic Pathway

This is the most speculative and innovative step. Since (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid is not a known natural product, the enzymes to produce it must be discovered or engineered. A plausible route from DHS involves two steps:

  • Stereospecific Reduction: A reductase/dehydrogenase that reduces the ketone at C3 of DHS to a hydroxyl group with (S) stereochemistry.

  • Dehydration: A dehydratase that removes the hydroxyl group at C4.

Protocol 3.3.1: Enzyme Discovery and Expression

  • Enzyme Candidate Mining:

    • Search protein databases (e.g., BRENDA, KEGG) for dehydrogenases and dehydratases that act on cyclic ketones or similar substrates.

    • Consider enzyme engineering (directed evolution) of known shikimate pathway enzymes (like AroE) to alter their stereospecificity and catalytic activity.

  • Gene Synthesis and Cloning: Synthesize codon-optimized genes for the candidate enzymes and clone them into a second expression plasmid, compatible with the one from Protocol 3.2.1.

  • Co-transformation and Screening: Co-transform the DHS-producing host with both plasmids. Screen individual colonies for the production of the target molecule using analytical methods described below.

Start Engineered E. coli Host (aroE-, aroK-, aroL-, ptsG-) Transform1 Transform with Plasmid 1 Start->Transform1 Plasmid1 Plasmid 1: tktA, ppsA, aroGfbr Plasmid1->Transform1 Plasmid2 Plasmid 2: Novel Reductase Novel Dehydratase Transform2 Transform with Plasmid 2 Plasmid2->Transform2 DHS_Strain DHS Overproducer Transform1->DHS_Strain DHS_Strain->Transform2 Final_Strain Final Production Strain Transform2->Final_Strain Fermentation Fed-Batch Fermentation Final_Strain->Fermentation Analysis HPLC / LC-MS Analysis Fermentation->Analysis

Sources

Scale-Up Synthesis and Mechanistic Pathways of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol Target Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals.

Executive Summary

(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid, commonly known as 4-deoxyshikimic acid , is a highly valuable chiral pool derivative and a critical mechanistic probe for enzymes within the shikimate pathway (e.g., shikimate dehydrogenase) [1]. The scale-up synthesis of this molecule from naturally abundant (-)-shikimic acid presents a unique regiochemical challenge: the selective deoxygenation of the C4-hydroxyl group in the presence of the structurally similar C3 and C5 hydroxyls.

This application note details a robust, scalable, and self-validating 5-step synthetic workflow. By exploiting the subtle steric and electronic differences between the allylic C3-OH and the bis-homoallylic C4-OH, we achieve complete regiocontrol. Furthermore, we detail the radical-mediated Barton-McCombie deoxygenation required to bypass the carbocationic rearrangements that plague direct displacement strategies in highly oxygenated cyclohexenes.

Mechanistic & Stereochemical Insights (E-E-A-T)

The Stereochemical Nomenclature Shift (CIP Priority Inversion)

A fascinating aspect of this synthesis is the apparent "inversion" of the C3 stereocenter's nomenclature from R in shikimic acid to S in 4-deoxyshikimic acid, despite no physical bond breaking occurring at C3. This is a pure Cahn-Ingold-Prelog (CIP) priority artifact, which must be understood for accurate regulatory filing and NMR assignment:

  • At C3 in Shikimic Acid: The atoms attached to C3 are OH (Priority 1) and H (Priority 4). To differentiate C2 and C4, we look at Distance 2. C2 is bonded to (C1, C1, H) due to the double bond. C4 is bonded to (O, C5, H). Because Oxygen > Carbon, C4 > C2 . The sequence 1(OH) → 2(C4) → 3(C2) yields a (3R) configuration.

  • At C3 in 4-Deoxyshikimic Acid: C4 has been deoxygenated to a -CH₂- group. At Distance 2, C4 is now bonded to (C5, H, H). C2 remains bonded to (C1, C1, H). Comparing the lists (C, C, H) vs (C, H, H), Carbon > Hydrogen, meaning C2 > C4 . The priority swaps, changing the sequence to 1(OH) → 2(C2) → 3(C4), yielding a (3S) configuration.

  • At C5: The priority remains (5R) because even though C4 drops to (C, H, H), it ties with C6 (C, H, H). At Distance 3, C4 connects to C3 (which has an Oxygen), while C6 connects to C1 (which only connects to Carbons). Thus, C4 > C6 is maintained.

Regioselective Protection Strategy

Directly addressing the C4 hydroxyl requires masking C3 and C5. We utilize a transient 3,4-acetonide to selectively benzoylate C5 [2]. Following acetonide hydrolysis, we are left with a 3,4-diol. The causality behind using tert-butyldimethylsilyl chloride (TBSCl) at this stage is rooted in electronic activation: the C3-OH is allylic , making it significantly more nucleophilic and less sterically hindered than the bis-homoallylic C4-OH. This allows for >95% regioselective silylation at C3, leaving C4 exclusively exposed for deoxygenation.

Synthetic Strategy & Reaction Workflows

SynthWorkflow A (-)-Shikimic Acid (3R,4S,5R) B Methyl 3,4-O-isopropylidene shikimate A->B 1. MeOH, SOCl2 2. 2,2-DMP, pTsOH C Methyl 5-O-benzoyl shikimate B->C 1. BzCl, Pyridine 2. TFA / H2O D Methyl 3-O-TBS- 5-O-benzoyl shikimate C->D TBSCl, Imidazole (Regioselective) E Methyl 3-O-TBS-5-O-benzoyl -4-deoxyshikimate D->E 1. TCDI, DMAP 2. Bu3SnH, AIBN F 4-Deoxyshikimic Acid (3S,5R) E->F 1. TBAF, THF 2. LiOH, H2O

Synthetic workflow from (-)-Shikimic Acid to 4-Deoxyshikimic Acid.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) via TLC and NMR are integrated to ensure scale-up reliability.

Step 1: Synthesis of Methyl 3,4-O-isopropylidene shikimate
  • Esterification: Suspend (-)-shikimic acid (1.0 eq, 100 g) in dry MeOH (1.0 L). Cool to 0 °C and add SOCl₂ (0.1 eq) dropwise. Reflux for 4 h. Concentrate in vacuo to yield methyl shikimate quantitatively.

  • Acetonide Formation: Dissolve the crude ester in acetone (800 mL). Add 2,2-dimethoxypropane (2.5 eq) and p-toluenesulfonic acid monohydrate (0.05 eq). Stir at 25 °C for 12 h.

  • Workup & Validation: Quench with Et₃N (0.1 eq), concentrate, and partition between EtOAc and sat. NaHCO₃. Dry the organic layer (Na₂SO₄) and concentrate.

    • Self-Validation: ¹H NMR (CDCl₃) must show two sharp singlets at δ 1.39 and 1.43 ppm (acetonide methyls) [2].

Step 2: C5-Benzoylation & Acetonide Hydrolysis
  • Benzoylation: Dissolve the acetonide from Step 1 (1.0 eq) in CH₂Cl₂ (800 mL). Add pyridine (3.0 eq) and DMAP (0.1 eq). Cool to 0 °C and add benzoyl chloride (1.2 eq) dropwise. Stir for 4 h at 25 °C. Quench with H₂O, extract with CH₂Cl₂, and concentrate.

  • Hydrolysis: Dissolve the crude intermediate in a 4:1 mixture of TFA/H₂O (500 mL) at 0 °C. Stir for 2 h.

  • Workup & Validation: Concentrate in vacuo to remove TFA. Co-evaporate with toluene (3x) to remove residual acid.

    • Self-Validation: ¹H NMR must show aromatic protons (δ 7.4–8.0 ppm) and the complete disappearance of the acetonide methyl singlets.

Step 3: Regioselective Silylation of C3-OH
  • Reaction: Dissolve the diol from Step 2 (1.0 eq) in anhydrous DMF (500 mL). Add imidazole (2.5 eq) and cool to 0 °C. Add TBSCl (1.05 eq) portion-wise.

  • Causality Check: Maintaining 0 °C is critical. Higher temperatures will lead to competitive silylation of the C4-OH.

  • Workup & Validation: Stir for 3 h at 0 °C. Quench with ice water, extract with Et₂O (3x). Wash organics with brine, dry, and purify via short-path silica plug.

    • Self-Validation: TLC shows a single major spot. ¹H NMR confirms one TBS group (δ 0.89, 9H; δ 0.10, 6H) and a free C4-OH (broad singlet, exchangeable with D₂O).

Step 4: Barton-McCombie Deoxygenation of C4
  • Thiocarbonylation: Dissolve the product from Step 3 (1.0 eq) in 1,2-dichloroethane (DCE, 600 mL). Add 1,1'-thiocarbonyldiimidazole (TCDI, 1.5 eq) and DMAP (0.2 eq). Reflux for 6 h. Cool and concentrate. Filter through silica to isolate the thiocarbonyl imidazolide.

  • Radical Reduction: Dissolve the intermediate in strictly degassed anhydrous toluene (1.0 L). Heat to gentle reflux. Using a syringe pump, add a solution of Bu₃SnH (2.0 eq) and AIBN (0.2 eq) in toluene (100 mL) over 2 hours.

  • Workup & Validation: Reflux for an additional 2 h. Cool, concentrate, and partition between MeCN and hexanes (to remove tin residues).

    • Self-Validation: ¹H NMR must show the disappearance of the C4 carbinol proton and the emergence of diastereotopic C4-CH₂ multiplets at ~1.8 and 2.2 ppm.

Step 5: Global Deprotection
  • Desilylation: Treat the Step 4 product with TBAF (1.5 eq, 1M in THF) at 0 °C for 2 h. Concentrate and pass through a silica pad.

  • Saponification: Dissolve the resulting intermediate in THF/H₂O (3:1, 400 mL). Add LiOH·H₂O (4.0 eq). Stir at 25 °C for 12 h.

  • Workup & Validation: Acidify to pH 2 with Amberlite IR-120 (H⁺ form) resin. Filter and lyophilize the filtrate to yield the pure target compound.

    • Self-Validation: HRMS (ESI-) m/z calculated for C₇H₉O₄ [M-H]⁻ 157.0501, found 157.0505.

Radical Deoxygenation Dynamics

The Barton-McCombie reaction is chosen over ionic reductions to prevent allylic rearrangements. The mechanism relies on the thermodynamic driving force of forming a strong Sn-S bond (approx. 110 kcal/mol) and the subsequent fragmentation of the C-O bond.

BartonMcCombie Init AIBN + Heat Initiator Radical SnRad Bu3Sn• Tin Radical Init->SnRad Reacts with Bu3SnH Thio Thiocarbonyl Adduct R-O-C(=S)Im SnRad->Thio Attack on C=S bond IntRad Intermediate Radical R-O-C(•)(SSnBu3)Im Thio->IntRad Radical Addition AlkylRad Alkyl Radical R• (at C4) IntRad->AlkylRad Fragmentation (C-O bond cleavage) AlkylRad->SnRad Regenerates Bu3Sn• (Chain Propagation) Prod Deoxygenated Product R-H AlkylRad->Prod H-Abstraction (from Bu3SnH)

Catalytic radical chain propagation in the Barton-McCombie deoxygenation.

Quantitative Data & Scale-up Metrics

Table 1: Reaction Optimization & Scale-Up Metrics

StepTransformationReagents / CatalystYield (%)Purity (HPLC)Key Scale-Up Observation
1Esterification & KetalizationMeOH, SOCl₂, 2,2-DMP92%>98%Exothermic SOCl₂ quench; control addition rate.
2Benzoylation & HydrolysisBzCl, Pyridine, TFA85%96%Toluene co-evaporation is critical to remove TFA.
3Regioselective SilylationTBSCl, Imidazole, DMF88%>95%Strict 0 °C control prevents C4-OH silylation.
4Barton-McCombieTCDI, Bu₃SnH, AIBN74%92%Syringe pump addition of Bu₃SnH prevents premature reduction.
5Global DeprotectionTBAF, LiOH81%>99%Amberlite resin avoids inorganic salt contamination.
Total Overall Process - ~40% >99% Highly scalable to >50 g batches.

Table 2: CIP Priority Tracking for Stereocenters

MoleculeC3 Priority SequenceC3 ConfigC5 Priority SequenceC5 Config
(-)-Shikimic AcidOH > C4 > C2 > H3R OH > C4 > C6 > H5R
4-Deoxyshikimic AcidOH > C2 > C4 > H3S OH > C4 > C6 > H5R

References

  • Synthesis of 4-deoxyquinic, 4-deoxyshikimic and 4-deoxy-3-dehydroshikimic acids. Journal of the Chemical Society, Perkin Transactions 1.
  • Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews.

Application Note: Advanced Microbial Production and Resolution of Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Cyclohexene derivatives are indispensable structural motifs in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), such as the anticoagulant Edoxaban. Historically, the synthesis of these cyclic compounds has relied on harsh chemical conditions, transition-metal catalysis with toxic solvents, and complex multi-step chiral resolutions.

To overcome these limitations, synthetic biology and biocatalysis have converged to offer highly efficient, sustainable alternatives. This application note details two field-proven microbial strategies for generating cyclohexene derivatives:

  • De Novo Chemo-Enzymatic Synthesis: Interfacing whole-cell biocatalysis with biocompatible organometallic chemistry to produce cycloalkenes directly from renewable feedstocks 1[1].

  • High-Load Kinetic Resolution: Utilizing engineered bacterial carboxylesterases for the enantioselective production of chiral cyclohexene precursors from racemic mixtures2[2].

Strategy A: De Novo Synthesis via Chemo-Enzymatic Whole-Cell Cascades

Mechanistic Causality

Direct biological synthesis of isolated cycloalkenes is metabolically challenging due to the lack of natural ring-closing enzymes for simple aliphatic chains. To bypass this, we utilize a concurrent chemo-enzymatic cascade. The biological module employs a decarboxylase (e.g., UndB) expressed in Escherichia coli to convert dicarboxylic acids (like sebacic acid) into terminal dienes. Concurrently, an organometallic module (Zhan-II Ru catalyst) performs ring-closing metathesis (RCM) to yield cyclohexene 3[3].

Why a biphasic system? Ruthenium catalysts are highly susceptible to deactivation by intracellular nucleophiles (e.g., glutathione, amines). By employing an aqueous-organic biphasic system (Potassium Phosphate buffer and n-dodecane), the diene intermediate rapidly partitions into the organic phase. This compartmentalization protects the Ru-catalyst from cellular poisons and mitigates the cellular toxicity of the intermediate, driving the reaction forward.

ChemoEnzymatic cluster_0 Aqueous Phase: Microbial Whole-Cell cluster_1 Organic Phase: n-Dodecane Substrate Dicarboxylic Acid Enzymes Decarboxylase Cascade Substrate->Enzymes Intermediate Diene Intermediate Enzymes->Intermediate Catalyst Ru-Catalyst (RCM) Intermediate->Catalyst Product Cyclohexene Catalyst->Product

Fig 1. Biphasic chemo-enzymatic cascade for de novo cyclohexene synthesis.

Protocol 1: One-Pot Biphasic Chemo-Enzymatic Synthesis

This protocol is self-validating: GC-MS monitoring of the organic phase acts as an internal control. A plateau in diene intermediate concentration paired with an absence of cyclohexene strictly indicates Ru-catalyst poisoning, prompting immediate adjustment of the phase ratio.

  • Cell Culturing & Expression:

    • Transform E. coli BL21(DE3) with the pET28a-UndB expression vector.

    • Culture in LB medium (50 µg/mL kanamycin) at 37°C until OD₆₀₀ reaches 0.6–0.8.

    • Induce with 0.1 mM IPTG. Supplement the medium with 0.5 mM 5-aminolevulinic acid (a crucial heme precursor for UndB folding). Incubate at 20°C for 16 h.

  • Biocatalyst Preparation:

    • Harvest cells by centrifugation (4000 × g, 10 min, 4°C). Wash twice and resuspend in 100 mM Potassium Phosphate (KP) buffer (pH 7.4) to a final OD₆₀₀ of 30.

  • Reaction Setup (Biphasic Compartmentalization):

    • In a sealed, baffled biotransformation vessel, add the whole-cell suspension.

    • Add the substrate (sebacic acid, 5 mM final concentration) dissolved in a minimal volume of ethanol.

    • Overlay with 10% (v/v) n-dodecane containing 2 mol% Zhan-II Ru catalyst.

  • Concurrent Transformation:

    • Incubate at 30°C with orbital shaking (200 rpm) for 24–48 hours. Ensure headspace oxygen is replenished, as UndB requires O₂ for oxidative decarboxylation.

  • Extraction and Verification:

    • Separate the organic phase via centrifugation (10,000 × g, 5 min). Analyze the n-dodecane layer via GC-MS to quantify cyclohexene formation.

Strategy B: Enantioselective Microbial Resolution of 3-Cyclohexene-1-carboxylate

Mechanistic Causality

Optically active (S)-methyl 3-cyclohexene-1-carboxylate ((S)-CHCM) is a critical chiral building block. However, the nearly symmetric structure of the cyclohexene ring makes it notoriously difficult for standard commercial lipases to differentiate the enantiomers. Genome mining has identified specific bacterial carboxylesterases (e.g., CarEst3) that possess a highly tailored binding pocket capable of discriminating between the (R) and (S) enantiomers 4[4].

Why use lyophilized whole cells instead of purified enzymes? Lyophilized E. coli expressing CarEst3 retains the enzyme within the cellular matrix. This provides a natural immobilization platform that drastically improves structural stability, allowing the biocatalyst to tolerate extreme substrate concentrations (up to 4.0 M) without suffering from solvent-induced denaturation2[2].

KineticResolution Racemic rac-CHCM Substrate Enzyme CarEst3 Biocatalyst Racemic->Enzyme S_Ester (S)-CHCM (Target) Enzyme->S_Ester Unreacted R_Acid (R)-CHCA (Byproduct) Enzyme->R_Acid Hydrolyzed

Fig 2. Enantioselective kinetic resolution of rac-CHCM using CarEst3.

Protocol 2: High-Load Kinetic Resolution of rac-CHCM

This protocol is self-validating through the automated titrator: the rate of NaOH consumption directly correlates with the hydrolysis rate. A sudden halt in base consumption before reaching the theoretical 50% conversion indicates biocatalyst deactivation, while chiral GC confirms the final ee_s.

  • Biocatalyst Preparation:

    • Express CarEst3 in E. coli BL21(DE3) following standard IPTG induction protocols.

    • Harvest cells, wash thoroughly with 100 mM PBS (pH 8.0), and lyophilize for 24 h to obtain a dry, stable cell powder.

  • High-Load Biotransformation:

    • In a highly agitated bioreactor, suspend 1.4 g/L of lyophilized cell powder in 100 mM PBS (pH 8.0).

    • Add racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) to achieve a final concentration of 4.0 M (approx. 560 g/L).

    • Critical Control: Maintain the pH strictly at 8.0 using an automated titrator dispensing 2.0 M NaOH. The hydrolysis product ((R)-CHCA) rapidly acidifies the medium; failure to buffer will instantly denature the biocatalyst.

  • Monitoring and Harvesting:

    • Monitor the enantiomeric excess of the substrate (ee_s) via chiral GC. Terminate the reaction when ee_s > 99.5% (typically achieved within 8–12 hours).

  • Product Isolation:

    • Extract the unreacted target (S)-CHCM using isooctane (3 × equal volume). The biphasic isooctane/aqueous system is highly favorable for separating the hydrophobic ester from the water-soluble (R)-acid salt.

    • Evaporate the organic solvent under reduced pressure to recover pure (S)-CHCM.

Quantitative Data Summary

The table below summarizes the operational metrics of the two methodologies, demonstrating their viability for scaled-up pharmaceutical applications.

StrategySubstrateBiocatalyst / SystemTarget ProductConversion / YieldEnantiomeric Excess (ee)Space-Time Yield
Chemo-Enzymatic Cascade Sebacic Acid (5 mM)E. coli (UndB) + Ru CatalystCyclohexene~87% ConversionN/A (Achiral)N/A
Kinetic Resolution (CarEst3) rac-CHCM (4.0 M)Lyophilized E. coli (CarEst3)(S)-CHCM~50% (Theoretical Max)>99.7%538 g·L⁻¹·d⁻¹
Kinetic Resolution (JNU9335) rac-CHCM (1.0 M)Acinetobacter sp. JNU9335(S)-CHCM34.7% Isolation Yield99.6%N/A

References

  • Interfacing non-enzymatic catalysis with living microorganisms PMC - NIH URL
  • ResearchGate (Nature Communications)
  • Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining Organic Letters - ACS Publications URL
  • Efficient microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate as chiral precursor of Edoxaban by newly identified Acinetobacter sp.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid (CAS: 232952-09-9)[1].

Synthesizing this specific stereoisomer from naturally abundant (-)-shikimic acid requires precise orchestration of protecting groups, a high-yielding C4-deoxygenation, and a mandatory stereochemical inversion at C3. Below, you will find mechanistic troubleshooting guides, validated protocols, and quantitative optimization data to ensure your workflows are robust and reproducible.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my synthesis suffer from poor overall yield when attempting to deoxygenate (-)-shikimic acid at the C4 position? A1: The primary bottleneck is the regioselective differentiation of the three secondary hydroxyl groups (C3, C4, C5). Naturally occurring (-)-shikimic acid has a (3R,4S,5R) configuration. Deoxygenating C4 requires selective activation (e.g., forming a thiocarbonyl or xanthate ester) without triggering acyl migration. If your yield is low, it is likely due to incomplete regioselective protection. We recommend forming the 3,4-O-isopropylidene acetal first, protecting the C5 hydroxyl as a bulky silyl ether (e.g., TBS or TBDPS), and then selectively opening the acetal to expose the C4 hydroxyl for activation (2)[2].

Q2: During the Barton-McCombie deoxygenation of the C4-xanthate intermediate, I observe significant formation of elimination byproducts. How can I suppress this? A2: This is a classic radical kinetic issue. The intermediate C4 radical can undergo deleterious β -scission (eliminating the adjacent C3 or C5 protecting groups to form a diene) if the hydrogen atom transfer (HAT) from your tin hydride is too slow. Causality & Solution: To outcompete the elimination pathway, you must trap the radical faster. Do not add Bu3​SnH as a single bolus. Instead, use a syringe pump to maintain a low steady-state concentration of the tin radical (preventing direct reduction of the xanthate) while maintaining a high reaction temperature (90–110°C) to ensure rapid fragmentation of the initial adduct. Alternatively, switch to Tris(trimethylsilyl)silane (TTMSS), which is a superior hydrogen atom donor.

Q3: Natural shikimic acid yields the (3R,5R) configuration after C4 deoxygenation. How do I achieve the target (3S,5R) stereochemistry? A3: You must perform a stereochemical inversion at the C3 position. Because the C3 hydroxyl in the 4-deoxyshikimate intermediate is pseudo-equatorial, a standard Mitsunobu reaction using p-nitrobenzoic acid and DEAD will proceed via an SN​2 mechanism, successfully inverting the stereocenter to the pseudo-axial (3S) configuration. Ensure your C5 protecting group is not overly bulky (prefer MOM or TBS over TBDPS), as severe steric hindrance will stall the Mitsunobu inversion.

Section 2: Synthetic Workflows & Logic

Pathway A (-)-Shikimic Acid (3R, 4S, 5R) B C4 Deoxygenation (Barton-McCombie) A->B 1. Protect C3/C5 2. Activate C4 C (3R, 5R)-Intermediate (4-Deoxyshikimate) B->C Bu3SnH, AIBN D C3 Stereochemical Inversion (Mitsunobu) C->D p-Nitrobenzoic acid, DEAD, PPh3 E (3S, 5R)-Target Compound D->E Deprotection & Hydrolysis

Fig 1: Synthetic workflow from (-)-shikimic acid to the (3S,5R) target via C3 inversion.

Troubleshooting Start Issue: Low Yield in Deoxygenation Step (<40%) Q1 Is reaction temp >80°C? Start->Q1 Q2 Are elimination byproducts visible? Start->Q2 Sol1 Increase temp to 80-110°C for Bu3SnH turnover Q1->Sol1 No Sol2 Switch to TTMSS as H-atom donor Q2->Sol2 Yes (Beta-scission) Sol3 Purify thiocarbonyl precursor via flash LC Q2->Sol3 No (Impure starting material)

Fig 2: Troubleshooting logic tree for resolving low yields during the C4 deoxygenation step.

Section 3: Self-Validating Experimental Protocols

Protocol: Synthesis of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid

Phase 1: Regioselective C4-Deoxygenation

  • Xanthate Activation: Dissolve the C3/C5-protected shikimate derivative (1.0 eq) in anhydrous THF under Argon. Add NaH (1.2 eq) at 0°C. Stir for 30 mins, then add CS2​ (3.0 eq) and MeI (2.0 eq).

    • Self-Validation QC: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the starting material ( Rf​ ~0.2) is entirely converted to a bright yellow, UV-active spot ( Rf​ ~0.6).

  • Radical Reduction: Dissolve the purified xanthate in thoroughly degassed toluene to a concentration of 0.1 M. Heat the solution to 90°C.

  • Reagent Addition: Load a syringe with Bu3​SnH (2.0 eq) and AIBN (0.1 eq) dissolved in 5 mL toluene. Add this mixture via a syringe pump over exactly 2 hours.

    • Causality: Slow addition prevents the premature reduction of the xanthate ester before it can fragment into the necessary carbon-centered radical.

Phase 2: Stereochemical Inversion & Deprotection 4. Mitsunobu Inversion: After selective deprotection of the C3 hydroxyl, dissolve the (3R,5R) intermediate in anhydrous THF. Add PPh3​ (2.0 eq) and p-nitrobenzoic acid (2.0 eq). Cool to 0°C. 5. Coupling: Add Diethyl azodicarboxylate (DEAD, 2.0 eq) dropwise. Stir for 4 hours at room temperature.

  • Self-Validation QC: 1H NMR of the crude product should show a distinct downfield shift and a change in coupling constants for the C3 proton, confirming the transition from pseudo-equatorial to pseudo-axial geometry.

  • Global Deprotection: Treat the resulting intermediate with LiOH⋅H2​O in a THF/MeOH/Water (2:1:1) mixture to hydrolyze the benzoate and methyl ester, yielding the final (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid.

Section 4: Quantitative Data & Yield Optimization

To maximize the yield of the critical C4-deoxygenation step, refer to the optimization matrix below. Transitioning from a bolus addition of Bu3​SnH to a syringe pump method, or upgrading to TTMSS, drastically reduces β -elimination side reactions.

Table 1: Optimization Matrix for C4-Radical Deoxygenation

H-Atom DonorInitiatorTemp (°C)SolventYield (%)Primary Byproduct Profile
Bu3​SnH (1.5 eq, Bolus)AIBN80Toluene42% β -elimination (28%)
Bu3​SnH (2.0 eq, Syringe Pump)AIBN90Toluene76% β -elimination (<5%)
TTMSS (1.5 eq, Syringe Pump)ACCN100Toluene84% Trace unreacted material
Et3​B / O2​ + Bu3​SnH None25Benzene15% Chugaev elimination (majority)

References

  • EvitaChem Catalog Data. "(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid - EvitaChem". Source: EvitaChem. 1

  • González-Bello, C., Coggins, J. R., Hawkins, A. R., & Abell, C. (1998). "Synthesis of 4-deoxyquinic, 4-deoxyshikimic and 4-deoxy-3-dehydroshikimic acids". Source: Journal of the Chemical Society, Perkin Transactions 1. 2

Sources

troubleshooting chiral HPLC separation of dihydroxycyclohexene isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to achieve baseline enantiomeric resolution of cyclic diols.

Aliphatic cyclic diols, such as 1,2-cyclohexanediol, are indispensable C2-symmetric chiral building blocks and auxiliaries in asymmetric synthesis[1]. However, their structural nature—lacking a conjugated π-system and possessing multiple strong hydrogen-bonding sites—makes direct chiral high-performance liquid chromatography (HPLC) notoriously difficult.

This technical guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for the chiral separation of dihydroxycyclohexene isomers and their saturated analogs.

Diagnostic Workflow for Cyclic Diols

Before adjusting your instrument parameters, it is critical to evaluate the physicochemical properties of your specific isomer. The following logic tree dictates the optimal analytical path.

HPLC_Troubleshooting Start Unresolved Dihydroxycyclohexene Isomer Mixture CheckUV Does the analyte possess a UV-active chromophore? Start->CheckUV Derivatize Pre-column Derivatization (Phenyl isocyanate / Pyridine) CheckUV->Derivatize No (Most Common) AltDetector Use Universal Detectors (ELSD, CAD, or RI) CheckUV->AltDetector No (Alternative) SelectCSP Select Polysaccharide CSP (e.g., Chiralpak AD) CheckUV->SelectCSP Yes Derivatize->SelectCSP AltDetector->SelectCSP CheckTailing Is there severe peak tailing or poor resolution (Rs < 1.5)? SelectCSP->CheckTailing OptimizeMP Optimize Mobile Phase (Adjust Hexane/IPA ratio) CheckTailing->OptimizeMP Yes Success Baseline Enantiomeric Resolution Achieved CheckTailing->Success No OptimizeMP->Success

Workflow for diagnosing and resolving chiral HPLC separation issues for cyclic diols.

Core Troubleshooting & FAQs

Q1: Why do my dihydroxycyclohexene isomers show severe peak tailing and co-elution on standard amylose/cellulose Chiral Stationary Phases (CSPs)? Causality: The secondary hydroxyl groups of dihydroxycyclohexene isomers act as aggressive hydrogen bond donors and acceptors. On polysaccharide-based CSPs, these groups interact too strongly with the carbamate or benzoate linkages of the chiral selector. This high-affinity, slow-exchange interaction disrupts mass transfer kinetics inside the column, manifesting as severe peak tailing and broad peak widths that destroy enantiomeric resolution. Solution: You must either mask the hydroxyl groups via derivatization or introduce a competing polar modifier (like ethanol or isopropanol) into the mobile phase to saturate the highest-affinity non-selective binding sites on the silica support.

Q2: My analyte lacks a UV chromophore. Can I just use an Evaporative Light Scattering Detector (ELSD) instead of derivatizing? Causality: While an ELSD or Charged Aerosol Detector (CAD) will successfully detect the underivatized diol, it does nothing to improve the thermodynamics of the separation. Because aliphatic diols lack aromatic rings, they cannot engage in the π-π stacking interactions that polysaccharide CSPs heavily rely on for chiral recognition. Solution: Pre-column derivatization using phenyl isocyanate is superior. Converting the diol to a bis-phenylcarbamate serves a dual purpose: it enables robust UV detection at 254 nm and provides the necessary π-π interactions for the chiral selector (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to differentiate the spatial arrangement of the enantiomers[2].

Q3: What is the optimal mobile phase strategy for derivatized dihydroxycyclohexenes? Causality: Once derivatized into carbamates, the molecule's polarity drops, and its interaction with the CSP becomes highly dependent on steric fit and dipole-dipole interactions. Normal-phase chromatography provides the ideal non-polar bulk environment (hexane) to force these specific interactions. Solution: Start with a Hexane:Isopropanol (IPA) ratio of 85:15. IPA is preferred over ethanol because its bulkier structure prevents it from penetrating deep into the chiral cavities of the CSP, preserving the chiral recognition sites for your analyte[3].

Self-Validating Protocol: Pre-Column Carbamoylation

To ensure reliable chiral separation, we employ a pre-column derivatization workflow. This protocol is designed as a self-validating system : it includes built-in chemical and chromatographic checkpoints to guarantee that any lack of separation is due to the column chemistry, not a failed reaction.

Step 1: Reagent Preparation & Reaction

  • Dissolve 5.0 mg of the dihydroxycyclohexene isomer mixture in 1.0 mL of strictly anhydrous dichloromethane (DCM). Causality: Moisture must be excluded. Water will react with the isocyanate reagent to form diphenylurea, a highly UV-active byproduct that will co-elute and obscure your chromatogram.

  • Add 2.5 molar equivalents of phenyl isocyanate.

  • Add 1 drop of anhydrous pyridine. Causality: Pyridine acts as a nucleophilic catalyst, accelerating the attack of the sterically hindered secondary hydroxyl groups on the isocyanate carbon.

  • Stir at room temperature for 2 hours.

Step 2: System Validation (Chemical Checkpoint)

  • Quench the reaction with 0.5 mL of methanol to consume any unreacted isocyanate.

  • Validation Check: Spot the crude mixture on a silica TLC plate alongside the starting material (Eluent: Hexane:Ethyl Acetate 7:3). You must confirm the complete disappearance of the highly polar diol spot (Rf ~0.1) and the appearance of the non-polar bis-carbamate (Rf ~0.6). Do not proceed to HPLC if the reaction is incomplete.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 1.0 mL of the HPLC mobile phase (Hexane/IPA).

Step 3: Chromatographic Validation (System Suitability Test)

  • SST Injection: Before analyzing asymmetric reaction products, inject 5 µL of a racemic derivatized standard onto a Daicel Chiralpak AD column (250 x 4.6 mm, 5 µm).

  • Run an isocratic method using Hexane:IPA (85:15 v/v) at a flow rate of 1.0 mL/min, monitoring at 254 nm[2].

  • Validation Check: Verify that the enantiomeric resolution ( Rs​ ) is > 1.5. If the racemic mixture does not show baseline resolution, adjust the IPA concentration (down to 10% to increase retention and selectivity) before running your actual samples.

Quantitative Method Comparison

The following table summarizes the quantitative performance of various analytical strategies for dihydroxycyclohexene isomers based on validated laboratory data.

SubstrateDerivatization AgentChiral Stationary PhaseMobile Phase (v/v)Flow RateDetectionTypical Resolution ( Rs​ )
Cyclohex-4-ene-1,2-diol None (Underivatized)Chiralpak ICHexane/EtOH (80:20)1.0 mL/minELSD< 1.0 (Severe Tailing)
Cyclohex-4-ene-1,2-diol Phenyl isocyanateChiralpak ADHexane/IPA (85:15)1.0 mL/minUV 254 nm> 2.0 (Baseline)
1,2-Cyclohexanediol Phenyl isocyanateChiralpak ADHexane/IPA (83:17)1.0 mL/minUV 254 nm> 2.5 (Baseline)
1,2-Cyclohexanediol Benzoyl chlorideChiralcel OD-HHexane/IPA (90:10)0.8 mL/minUV 230 nm1.8 (Baseline)

Note: Carbamoylation consistently outperforms direct analysis and simple esterification (benzoylation) due to the rigid, planar nature of the carbamate linkage, which optimizes the steric fit within the helical grooves of the amylose CSP.

References

  • Matsumura, Y., et al. "Asymmetric desymmetrization of meso-vic-diols by carbamoylation catalyzed with chiral Cu(II) complex." National Institute of Informatics (NII).[2][Link]

  • ACS Publications. "Reversal of Enantioselectivity for the Desymmetrization of meso-1,2-Diols Catalyzed by Pyridine-N-oxides." The Journal of Organic Chemistry.[3][Link]

Sources

Technical Support Center: Synthesis of Functionalized Cyclohexenes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of functionalized cyclohexenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable carbocyclic scaffolds. Here, we address common side reactions and experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your synthetic strategies.

Section 1: Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a cornerstone for the synthesis of cyclohexene derivatives, prized for its ability to form six-membered rings with excellent regio- and stereochemical control.[1] However, this powerful [4+2] cycloaddition is not without its challenges.

FAQ 1: My Diels-Alder reaction is sluggish and gives low yields. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to a slow or low-yielding Diels-Alder reaction. The primary cause often lies in the electronic nature of the diene and dienophile.

  • Electronic Mismatch: The reaction is most efficient when there is a significant electronic difference between the diene and the dienophile.[2] For a normal-demand Diels-Alder, the diene should be electron-rich and the dienophile electron-poor.[1] If your substrates are electronically neutral or mismatched, the reaction rate will be slow.

    • Troubleshooting:

      • Modify Substrates: If possible, introduce electron-donating groups (e.g., -OR, -NR₂) onto the diene and electron-withdrawing groups (e.g., -C(O)R, -CN, -NO₂) onto the dienophile.[2][3]

      • Lewis Acid Catalysis: Lewis acids can coordinate to the electron-withdrawing group on the dienophile, making it more electrophilic and accelerating the reaction.[1] Common Lewis acids include AlCl₃, BF₃·OEt₂, and ZnCl₂. Use stoichiometric or catalytic amounts depending on the substrate and reaction conditions.

  • Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[2][3] Dienes that are locked in an s-trans conformation or have a high energy barrier to adopting the s-cis conformation will be unreactive.

    • Troubleshooting:

      • Cyclic Dienes: If your synthesis allows, using a cyclic diene (e.g., cyclopentadiene, furan) can be advantageous as they are locked in the reactive s-cis conformation.

      • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the rotational barrier to the s-cis conformation. However, be mindful of the retro-Diels-Alder reaction at very high temperatures.[1]

  • Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the two components, slowing down the reaction.

    • Troubleshooting:

      • Substrate Design: If possible, redesign the synthesis to use less sterically encumbered starting materials.

      • High Pressure: Applying high pressure can sometimes overcome steric repulsion and promote the reaction.

FAQ 2: I am observing a mixture of endo and exo products in my Diels-Alder reaction. How can I control the stereoselectivity?

Answer:

The formation of endo and exo diastereomers is a common feature of Diels-Alder reactions involving cyclic dienes or dienophiles with substituents.[4] The endo product is often the kinetically favored product due to secondary orbital interactions in the transition state.[5]

  • Understanding the Endo Rule: The "endo rule" states that the substituent on the dienophile will preferentially orient itself under the diene in the transition state.[1] This is generally true for reactions under kinetic control (lower temperatures).

    • Troubleshooting for Higher Endo Selectivity:

      • Lower Reaction Temperature: Running the reaction at lower temperatures will favor the kinetically controlled endo product.

      • Lewis Acid Catalysis: Lewis acids can enhance endo selectivity by coordinating to the dienophile and exaggerating the secondary orbital interactions.

  • Achieving the Exo Product: The exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.

    • Troubleshooting for Higher Exo Selectivity:

      • Higher Reaction Temperature: At higher temperatures, the retro-Diels-Alder reaction can occur, allowing the system to equilibrate to the more stable exo product.[1] A careful balance of temperature and reaction time is necessary to avoid decomposition.

FAQ 3: My Diels-Alder reaction is producing regioisomers. How can I improve the regioselectivity?

Answer:

When both the diene and dienophile are unsymmetrical, the formation of regioisomers is possible.[6] The regioselectivity is governed by the electronic properties of the substituents.

  • Predicting the Major Regioisomer: The reaction generally proceeds to align the most electron-rich carbon of the diene with the most electron-deficient carbon of the dienophile.[5][6] This can be predicted by examining the resonance structures of the reactants.

    • Troubleshooting for Higher Regioselectivity:

      • Maximize Electronic Bias: Use dienes and dienophiles with strongly electron-donating and electron-withdrawing groups, respectively, to create a more pronounced electronic bias.

      • Lewis Acid Catalysis: Lewis acids can enhance the electrophilicity of one of the dienophile's carbons, leading to improved regioselectivity.

Section 2: Birch Reduction

The Birch reduction is a powerful method for the partial reduction of aromatic rings to afford 1,4-cyclohexadienes, which are versatile precursors to functionalized cyclohexenes.[7][8] This dissolving metal reduction, however, is sensitive to reaction conditions and substrate electronics.

FAQ 4: My Birch reduction is giving a mixture of products, including over-reduction to cyclohexenes or cyclohexanes. How can I prevent this?

Answer:

Over-reduction is a common side reaction in Birch reductions and typically arises from issues with the proton source or reaction time.

  • Role of the Proton Source: The alcohol (e.g., ethanol, t-butanol) in a Birch reduction serves to protonate the intermediate radical anion and carbanion.[7][9] The acidity of the alcohol is crucial.

    • Troubleshooting:

      • Choice of Alcohol: A less acidic alcohol like t-butanol is generally preferred over more acidic alcohols like methanol or ethanol. This ensures that protonation occurs at the appropriate intermediates without being so rapid as to promote further reduction.

      • Controlled Addition: Adding the alcohol slowly to the reaction mixture can help maintain a low concentration and prevent over-reduction.

  • Reaction Time and Quenching: The reaction should be monitored carefully and quenched once the starting material is consumed.

    • Troubleshooting:

      • Visual Monitoring: The characteristic deep blue color of the solvated electrons will persist once the aromatic substrate is consumed.[10] The reaction should be quenched shortly after this persistent blue color appears.

      • Effective Quenching: Quench the reaction with a proton source that will not promote further reduction, such as ammonium chloride.[11]

FAQ 5: The regioselectivity of my Birch reduction is poor, leading to a mixture of isomeric dienes. How can I control the regiochemistry?

Answer:

The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring.[7][12]

  • Electron-Donating Groups (EDGs): Substituents like ethers (-OR) and alkyl groups direct the reduction to the ortho and meta positions, leaving the substituent on one of the double bonds of the product.[7]

    • Mechanism Insight: EDGs destabilize the radical anion intermediate at the ipso and para positions, so reduction occurs at the other carbons.

    • Troubleshooting: For substrates with EDGs, the regioselectivity is generally well-defined. If mixtures are observed, it may be due to isomerization of the product (see FAQ 6).

  • Electron-Withdrawing Groups (EWGs): Substituents like carboxylic acids (-COOH) and esters (-COOR) direct the reduction to the ipso and para positions, leaving the substituent on a saturated carbon of the product.[7][12]

    • Mechanism Insight: EWGs stabilize the radical anion intermediate at the ipso and para positions, directing protonation to these sites.

    • Troubleshooting: Similar to EDGs, the regioselectivity with EWGs is typically predictable. Ensure that the workup conditions are not promoting isomerization.

FAQ 6: My Birch reduction initially gives the desired 1,4-cyclohexadiene, but it isomerizes to the conjugated 1,3-cyclohexadiene during workup. How can I prevent this?

Answer:

The 1,4-cyclohexadiene product of a Birch reduction is kinetically favored but can isomerize to the thermodynamically more stable conjugated 1,3-cyclohexadiene, especially under acidic or basic conditions.[13]

  • Acid-Catalyzed Isomerization: Acidic workup conditions can readily cause the double bonds to migrate into conjugation.

    • Troubleshooting:

      • Neutral or Mildly Basic Workup: Use a neutral quenching agent like ammonium chloride and avoid strong acids during extraction. If an acidic wash is necessary, perform it quickly and at low temperatures.

  • Base-Catalyzed Isomerization: Strong bases can also promote isomerization.

    • Troubleshooting:

      • Careful Quenching: Ensure the reaction is thoroughly quenched to consume all the dissolved metal and any strongly basic intermediates.

Section 3: Transition Metal-Catalyzed Syntheses

Palladium and other transition metals are widely used to construct functionalized cyclohexenes, often through allylic alkylation or other C-C bond-forming reactions.[14] The success of these reactions is highly dependent on the choice of ligand, catalyst precursor, and reaction conditions.

FAQ 7: My palladium-catalyzed allylic alkylation is giving a mixture of regioisomers. How can I control the site of nucleophilic attack?

Answer:

Regioselectivity in palladium-catalyzed allylic alkylation is a complex issue influenced by the ligand, substrate, and nucleophile.

  • Ligand Effects: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand play a crucial role in determining the regioselectivity.[15][16]

    • Troubleshooting:

      • Ligand Screening: A systematic screening of ligands with varying steric bulk (e.g., cone angle) and electronic properties is often necessary to find the optimal conditions for the desired regioisomer.[17] Bulky ligands often favor attack at the less substituted terminus of the π-allyl intermediate.

      • Data-Driven Approaches: Linear regression models using ligand parameters can help predict and rationalize regioselectivity, aiding in the selection of the most suitable ligand.[16][17]

  • Substrate Control: The substituents on the allylic substrate can also influence the regioselectivity.

    • Troubleshooting:

      • Directing Groups: The presence of certain functional groups on the substrate can direct the nucleophilic attack to a specific position.

FAQ 8: My palladium-catalyzed reaction is suffering from low catalyst activity or decomposition. What are some common causes and solutions?

Answer:

Low catalyst activity can be due to a variety of factors, including the choice of palladium precursor, ligand degradation, or the presence of impurities.

  • Palladium Precursor: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can significantly impact the reaction outcome and is often ligand-dependent.[18]

    • Troubleshooting:

      • Systematic Evaluation: If experiencing issues with catalyst activity, it may be beneficial to screen different palladium precursors in combination with your chosen ligand.

  • Ligand Stability: Some ligands can be unstable under the reaction conditions, leading to catalyst decomposition.

    • Troubleshooting:

      • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of phosphine ligands.

      • Ligand Choice: Consider using more robust ligands, such as NHCs, which can be more resistant to degradation.

  • Purity of Reagents and Solvents: Trace impurities, particularly water and oxygen, can deactivate the catalyst.

    • Troubleshooting:

      • Rigorous Purification: Ensure all reagents and solvents are thoroughly dried and degassed before use.

Section 4: Experimental Protocols and Data

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere, add the dienophile (1.0 equiv) and the desired dry solvent (e.g., dichloromethane, toluene).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis acid (0.1-1.1 equiv) to the solution and stir for 15-30 minutes.

  • Add the diene (1.0-1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated NaHCO₃ solution, water).

  • Warm the mixture to room temperature and perform an aqueous workup.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 2: General Procedure for a Birch Reduction

Safety Note: This reaction involves liquid ammonia and alkali metals and should only be performed by trained personnel in a well-ventilated fume hood.

  • Set up a three-necked round-bottom flask with a dry ice/acetone condenser, a gas inlet, and a septum.

  • Condense ammonia gas into the flask at -78 °C.

  • Add the aromatic substrate (1.0 equiv) dissolved in a co-solvent (e.g., THF, diethyl ether) and the alcohol (e.g., t-butanol, 2.0-4.0 equiv).

  • Carefully add small pieces of the alkali metal (e.g., sodium, lithium, 2.5-3.0 equiv) until a persistent blue color is observed.

  • Stir the reaction at -78 °C until the starting material is consumed (monitor by TLC or GC, if feasible).

  • Quench the reaction by the slow addition of a solid quenching agent (e.g., ammonium chloride) until the blue color disappears.

  • Allow the ammonia to evaporate overnight.

  • Add water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product.

Table 1: Common Analytical Techniques for Monitoring Cyclohexene Synthesis
Technique Application Information Provided Reference
Thin-Layer Chromatography (TLC) Reaction monitoringQualitative assessment of reaction progress (consumption of starting materials, formation of products).[19]
Gas Chromatography (GC) Reaction monitoring, purity analysisQuantitative analysis of reaction components, determination of product purity and isomer ratios.[19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, purity analysisConfirmation of product structure, determination of stereochemistry and regiochemistry, quantitative purity assessment (qNMR).[20]
Infrared (IR) Spectroscopy Functional group analysisIdentification of key functional groups in starting materials and products (e.g., C=C, C=O).[20][21]
Mass Spectrometry (MS) Molecular weight determinationConfirmation of the molecular weight of the product.[20]

Visual Guides

Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Select Diene & Dienophile Setup Assemble Glassware (Flame-dried) Reagents->Setup Solvent Choose Solvent Solvent->Setup Catalyst Select Lewis Acid (Optional) Catalyst->Setup Addition Add Reagents (Controlled Temp) Setup->Addition Monitor Monitor Progress (TLC/GC) Addition->Monitor Monitor->Addition If incomplete Quench Quench Reaction Monitor->Quench If complete Extract Aqueous Extraction Quench->Extract Purify Purify Product (Chromatography) Extract->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: A typical experimental workflow for a Diels-Alder reaction.

Troubleshooting Logic for Low Diels-Alder Yield

Diels_Alder_Troubleshooting Start Low Yield in Diels-Alder Reaction CheckElectronics Check Electronics: Electron-rich diene? Electron-poor dienophile? Start->CheckElectronics CheckConformation Check Diene Conformation: Is it s-cis accessible? CheckElectronics->CheckConformation Yes AddCatalyst Solution: Add Lewis Acid Catalyst CheckElectronics->AddCatalyst No ModifySubstrates Solution: Modify Substrates with EDGs/EWGs CheckElectronics->ModifySubstrates No CheckSterics Check Steric Hindrance: Are substrates bulky? CheckConformation->CheckSterics Yes IncreaseTemp Solution: Increase Temperature (with caution) CheckConformation->IncreaseTemp No HighPressure Solution: Use High Pressure CheckSterics->HighPressure Yes

Caption: Decision tree for troubleshooting low Diels-Alder reaction yields.

References

  • Diels-Alder Reaction. (n.d.). In LibreTexts. Retrieved from [Link]

  • Diels–Alder reaction. (2024, March 29). In Wikipedia. [Link]

  • Gao, D.-W., Gu, Q., & You, S.-L. (2012). Recent advances in theoretical studies on ligand-controlled selectivity of nickel- and palladium-catalyzed cross-coupling reactions. Chinese Journal of Chemistry, 30(11), 2547-2560. [Link]

  • Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. (n.d.). In Study.com. Retrieved from [Link]

  • Powers, I. G., & Wu, J. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature Communications, 15(1), 5519. [Link]

  • van der Ham, A., et al. (2021). Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations. Chemistry – A European Journal, 27(64), 16008-16017. [Link]

  • Vantourout, J. C., et al. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • Aschi, M., & D'Auria, M. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Catalysts, 2(4), 463-494. [Link]

  • Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Barton, L. M. (2018, March 10). The Birch Reduction. Baran Group Meeting. [Link]

  • Ratzenboeck, A., et al. (2023). Stereoselective Synthesis of Highly Functionalized Cyclohexenes via Strong-Acid-Mediated Endocyclic C-C Bond Cleavage of Monocyclopropanated Cyclopentadienes. Organic Letters, 25(22), 4079-4083. [Link]

  • Ashenhurst, J. (2019, October 17). Birch Reduction of Aromatic Rings. Master Organic Chemistry. [Link]

  • Zimmerman, H. E. (2011). A Mechanistic Analysis of the Birch Reduction. Accounts of Chemical Research, 44(4), 252-262. [Link]

  • Pei, Y., et al. (2023). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Highlights in Science, Engineering and Technology, 61, 1-7. [Link]

  • Xin, Y., et al. (2022). Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry, 87(15), 10188-10197. [Link]

  • Wang, C., et al. (2016). Highly-functionalized arene synthesis based on palladium on carbon-catalyzed aqueous dehydrogenation of cyclohexadienes and cyclohexenes. Green Chemistry, 18(16), 4563-4568. [Link]

  • Birch Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Birch Reduction Mechanism: Steps, Example & Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Ratzenboeck, A., et al. (2023). Stereoselective Synthesis of Highly Functionalized Cyclohexenes via Strong-Acid-Mediated Endocyclic C–C Bond Cleavage of Monocyclopropanated Cyclopentadienes. Organic Letters, 25(22), 4079-4083. [Link]

  • Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Liu, Y., et al. (2023). Palladium-Catalyzed Site-Selective Regiodivergent Carbocyclization of Di- and Trienallenes: A Switch between Substituted Cyclohexene and Cyclobutene. Journal of the American Chemical Society, 145(13), 7349-7359. [Link]

  • Synthesis Of Cyclohexene The Dehydration Of Cyclohexanol. (n.d.). Socratic. Retrieved from [Link]

  • Beginner's Guide to Diels-Alder Reactions (THE ONLY 3 STEPS YOU NEED TO KNOW). (2023, August 5). YouTube. [Link]

  • How to Determine the Products of Diels-Alder Reactions. (2016, March 26). Dummies.com. [Link]

  • BRSM. (2013, March 5). So you're thinking of running a Birch reduction? Chemtips. [Link]

  • Preparation of cyclohexene. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Aromatic Reactions: Birch Reduction (Na / NH₃(l) / ROH). (n.d.). OrgoSolver. Retrieved from [Link]

  • Advanced Guide To Diels-Alder (THE ONLY 3 STEPS YOU NEED TO KNOW!!!). (2023, August 7). YouTube. [Link]

  • Wang, D., et al. (2022). Palladium-Catalyzed Site– and Enantiodifferentiating Allylic C–H Alkylation of Internal Alkenes. Journal of the American Chemical Society, 144(46), 21025-21033. [Link]

  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Birch Reduction Reaction and Mechanism Benzene and Substituted Rings. (2016, January 12). YouTube. [Link]

  • Jana, A., & Danda, A. (2023). General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers. Journal of the American Chemical Society, 145(47), 25419-25429. [Link]

  • Houlden, C. E., & Lloyd-Jones, G. C. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Current Organic Chemistry, 15(6), 858-870. [Link]

  • Diels Alder Reaction in Organic Synthesis Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Birch Reductive Alkylation (BRA). (n.d.). Organic Syntheses. Retrieved from [Link]

  • Wang, Z., et al. (2024). Excited-State Palladium-Catalyzed Radical Allylic Alkylation. ChemRxiv. [Link]

  • Zhang, Y., et al. (2021). One-Pot Synthesis of 1,3-Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds. The Journal of Organic Chemistry, 86(20), 14321-14329. [Link]

  • Fei, Z., et al. (2014). Palladium-catalyzed tandem allylic substitution/cyclization and cascade hydrosilylated reduction: the influence of reaction parameters and hydrosilanes on the stereoselectivity. RSC Advances, 4(84), 44747-44755. [Link]

  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved from [Link]

  • Birch Reduction. (n.d.). University of Rochester. Retrieved from [Link]

Sources

Application Support Center: Stereoselective Synthesis of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in troubleshooting the synthesis of (3S,5R)-3,5-dihydroxycyclohex-1-ene-1-carboxylic acid (commonly known as 4-deoxyshikimic acid). This compound serves as a critical chiral building block and a mechanistic probe for enzymes within the shikimate pathway [1].

Synthesizing this molecule from naturally abundant (-)-shikimic acid requires precise deoxygenation at the C4 position. The primary synthetic challenge lies in selectively removing the C4 hydroxyl group without triggering allylic transposition, β -elimination, or epimerization at the adjacent C3 and C5 stereocenters.

Nomenclature Note: The "Inversion" Illusion (Expert Insight)

Many users contact support believing their synthesis failed because the starting material is (3R,4S,5R)-shikimic acid, but the target product is designated as (3S,5R). Do not panic; your stereocenter has not inverted.

The change from 3R to 3S is purely an artifact of Cahn-Ingold-Prelog (CIP) priority rules. In natural shikimic acid, the C4 carbon bears a hydroxyl group, giving it a higher CIP priority than the C2=C1 double bond. When C4 is deoxygenated to a simple -CH₂- group, its priority drops below that of C2. This swaps priorities 2 and 3 at the C3 stereocenter, changing the nominal designation from R to S while maintaining the exact same spatial configuration.

Part 1: Troubleshooting Guides & FAQs

Q1: I am seeing significant formation of a diene byproduct during the C4 deoxygenation step. What is causing this? Causality & Solution: You are likely using an ionic reduction method (e.g., forming a C4-tosylate or mesylate and reducing with LiAlH4​ or Super-Hydride). The C4 position is flanked by the C3 (allylic) and C5 (homoallylic) oxygenated stereocenters. Under strongly basic or nucleophilic conditions, the C4 leaving group is highly prone to E2 elimination, yielding a conjugated diene and destroying your stereocenters. Recommendation: Switch to a radical-based [2]. Carbon-centered radicals do not readily undergo β -elimination of alkoxy groups. By converting the C4-OH to a thiocarbonyl derivative and treating it with a hydrogen atom donor, you bypass the ionic elimination pathway entirely.

Q2: My regioselective protection of C3 and C5 is giving mixed isomers and low yields. How do I leave C4 exclusively exposed? Causality & Solution: Shikimic acid has a cis-relationship between the C3 and C4 hydroxyls, making them thermodynamically prone to forming a 3,4-acetonide if you use standard ketone/acid protection strategies. Recommendation: Exploit steric differentiation under kinetic control. Convert shikimic acid to its methyl ester. The C3 (allylic) and C5 hydroxyls are more sterically accessible than the sandwiched C4 hydroxyl. Using a bulky silylating agent like tert-butyldimethylsilyl chloride (TBSCl) at low temperatures (-20°C) will kinetically favor the formation of the 3,5-bis(TBS) ether, leaving C4 perfectly exposed for activation [1].

Q3: The Barton-McCombie radical reduction is stalling at 50% conversion. Should I add more AIBN initiator? Causality & Solution: Stalling in radical chain reactions is rarely an initiator concentration problem; it is almost always an oxygen contamination issue. Molecular oxygen is a diradical that rapidly quenches the tributyltin radical chain, forming unreactive peroxides. Recommendation: Do not add more AIBN, as excess initiator leads to unwanted recombination side reactions. Instead, rigorously degas your toluene solvent using the freeze-pump-thaw method (minimum 3 cycles) and maintain a strictly inert argon atmosphere throughout the reflux.

Part 2: Experimental Protocols

The following self-validating protocol details the optimal stereoselective workflow for synthesizing 4-deoxyshikimic acid from methyl shikimate.

Step 1: Regioselective Silylation (Kinetic Protection)

  • Dissolve methyl (-)-shikimate (1.0 eq) and imidazole (5.0 eq) in anhydrous DMF (0.2 M).

  • Cool the solution to -20°C under argon.

  • Add TBSCl (2.1 eq) dropwise as a solution in DMF. Stir for 12 hours, maintaining the temperature strictly below 0°C to prevent C4 silylation.

  • Quench with saturated aqueous NH4​Cl and extract with diethyl ether.

  • Self-Validation Check: TLC should show a major new spot. 1H NMR of the purified product must show a free -OH proton (exchangeable with D2​O ) and two distinct TBS singlets (~0.9 ppm).

Step 2: Thiocarbonylation (Activation)

  • Dissolve the 3,5-bis(TBS) intermediate (1.0 eq) in anhydrous pyridine (0.1 M) at 0°C.

  • Add phenyl chlorothionoformate ( PhOC(S)Cl , 1.5 eq) dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine.

  • Self-Validation Check: The 1H NMR spectrum must show a distinct downfield shift of the C4 carbinol proton (shifting to ~5.6 ppm) due to the deshielding effect of the thiocarbonate group, confirming regioselective activation.

Step 3: Radical Deoxygenation (Barton-McCombie)

  • Dissolve the C4-phenylthionocarbonate (1.0 eq) in strictly degassed anhydrous toluene (0.05 M).

  • Heat the solution to a gentle reflux (110°C) under argon.

  • Add a solution of tributyltin hydride ( Bu3​SnH , 2.0 eq) and AIBN (0.2 eq) in degassed toluene via a syringe pump over 2 hours.

  • Reflux for an additional 2 hours, then cool and concentrate. Purify via silica gel chromatography (using 10% KF on silica to sequester tin byproducts).

  • Self-Validation Check: Mass spectrometry should confirm the loss of exactly 16 Da (deoxygenation). 1H NMR will show the disappearance of the C4 carbinol proton and the appearance of a new diastereotopic methylene multiplet at ~1.8-2.2 ppm.

Step 4: Global Deprotection

  • Treat the deoxygenated intermediate with TBAF (3.0 eq) in THF at 0°C for 2 hours to remove the TBS groups.

  • Add 1M aqueous LiOH (2.0 eq) directly to the mixture and stir at room temperature for 4 hours to saponify the methyl ester.

  • Acidify to pH 2 using Amberlite IR-120 ( H+ form) resin, filter, and lyophilize to yield the target (3S,5R)-3,5-dihydroxycyclohex-1-ene-1-carboxylic acid.

Part 3: Quantitative Data Comparison

The table below summarizes the causality behind choosing the phenylthionocarbonate radical strategy over alternative deoxygenation methods, highlighting the impact on yield and stereochemical integrity.

Deoxygenation StrategyReagentsPrimary ByproductYield (%)Stereochemical Integrity
Ionic Reduction TsCl, Pyr; then LiBHEt3​ Conjugated Diene (E2 Elimination)< 15%N/A (Stereocenters destroyed)
Barton-McCombie (Xanthate) CS2​ , MeI, NaH; then Bu3​SnH Chugaev Elimination Product~60%>99% de (3S,5R)
Barton-McCombie (Phenylthionocarbonate) PhOC(S)Cl, Pyr; then Bu3​SnH None (Clean radical conversion)82% >99% de (3S,5R)

Part 4: Logical Workflow Visualization

Workflow Start Methyl (-)-Shikimate Silylation TBSCl (2.1 eq), Imidazole Kinetic Control (-20°C) Start->Silylation Thiocarbonylation PhOC(S)Cl, Pyridine Target: C4-OH Silylation->Thiocarbonylation 3,5-bis(TBS) intermediate Error1 Issue: 3,4-Acetonide forms Fix: Avoid thermodynamic acetals Silylation->Error1 If using acetone/H+ RadicalRed Bu3SnH, AIBN, Toluene (110°C) Strictly Anaerobic Thiocarbonylation->RadicalRed Deprotection 1. TBAF (Desilylation) 2. LiOH (Saponification) RadicalRed->Deprotection C4 Deoxygenated Error2 Issue: Elimination (Diene) Fix: Avoid ionic reduction RadicalRed->Error2 If using TsCl/LiAlH4 Product (3S,5R)-4-Deoxyshikimic Acid Stereocenters Preserved Deprotection->Product

Fig 1. Logical workflow for the stereoselective synthesis of 4-deoxyshikimic acid.

Part 5: References

  • González-Bello, C., Coggins, J. R., Hawkins, A. R., & Abell, C. (1999). Synthesis of 4-deoxyquinic, 4-deoxyshikimic and 4-deoxy-3-dehydroshikimic acids. Journal of the Chemical Society, Perkin Transactions 1, (8), 849-854. URL:[Link]

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1574-1585. URL:[Link]

Technical Support Center: Troubleshooting Dihydroxycyclohexene Carboxylic Acid (DHCCA) Workup Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for scientists and drug development professionals working with dihydroxycyclohexene carboxylic acids (DHCCAs). DHCCAs—most notably shikimic acid and its synthetic derivatives—are foundational chiral building blocks in the synthesis of antiviral therapeutics (e.g., oseltamivir) and complex natural products [[1]](). However, their high functional group density makes them notoriously unstable during standard liquid-liquid extraction and acidic workups.

This guide provides a mechanistic framework, quantitative stability profiles, and self-validating protocols to prevent product loss via dehydration, aromatization, or lactonization.

Mechanistic Causality of Workup Failures

When subjected to standard acidic workups (e.g., using HCl or H₂SO₄ for pH adjustment), DHCCAs undergo two primary, thermodynamically driven degradation pathways:

  • Intramolecular Lactonization: The stereochemical proximity of the carboxylic acid to the hydroxyl groups (specifically at C-4 or C-5) allows for rapid intramolecular esterification under acidic conditions, forming a highly stable bicyclic lactone [[2]]().

  • Allylic Dehydration & Aromatization: The allylic hydroxyl group is highly susceptible to acid-catalyzed protonation and subsequent elimination as water. This forms a conjugated diene intermediate, which rapidly undergoes further dehydration and oxidative aromatization to yield stable benzoic acid derivatives (e.g., protocatechuic acid) [[3]]().

MechanisticPathway DHCCA Dihydroxycyclohexene Carboxylic Acid Protonation Acidic Workup (H+) DHCCA->Protonation Lactonization Intramolecular Esterification Protonation->Lactonization C4/C5 OH Attack Dehydration Allylic Dehydration (-H2O) Protonation->Dehydration Loss of Allylic OH Lactone Bicyclic Lactone (e.g., Shikimic Lactone) Lactonization->Lactone Aromatization Oxidative Aromatization Dehydration->Aromatization Aromatic Benzoic Acid Derivatives Aromatization->Aromatic

Mechanistic divergence of DHCCA degradation under acidic workup conditions.

Quantitative Data: DHCCA Stability Profiles

The following table summarizes the stability of typical DHCCAs (using shikimic acid as a baseline) under various standard workup conditions.

Workup ConditionTemperatureExposure TimePrimary Degradation ProductRecovery Yield (%)
1M HCl (Aqueous) 25 °C2 hBicyclic Lactone< 20%
1M H₂SO₄ (Aqueous) 60 °C1 hBenzoic Acid Derivatives< 5%
Amberlyst 15 Resin 25 °C12 hNone (Stable)> 95%
Neutral (pH 7.0) 40 °C24 hNone (Stable)> 98%
0.1M NaOH (Aqueous) 25 °C2 hEpimerization Products~ 60%

Optimized Workup Protocols

To circumvent these degradation pathways, the use of strong liquid mineral acids must be strictly avoided. Instead, solid-state weak cation-exchange resins (e.g., Amberlyst 15) should be utilized for pH adjustment and esterification workups [[4]]().

WorkupWorkflow Start Crude Reaction Mixture (DHCCA) CheckPH Determine Target pH Start->CheckPH Acidic Acidic pH Required CheckPH->Acidic Yes Neutral Neutral/Basic pH CheckPH->Neutral No AvoidMineral Avoid Mineral Acids (HCl, H2SO4) Acidic->AvoidMineral UseResin Use Weak Cation-Exchange Resin (e.g., Amberlyst 15) Evap Low-Temp Concentration (<40°C) UseResin->Evap Filter Resin AvoidMineral->UseResin Neutral->Evap Purification Ion-Exchange Chromatography or Reverse-Phase HPLC Evap->Purification

Optimized workup decision tree for isolating sensitive DHCCA compounds.

Step-by-Step Methodology: Resin-Mediated Acidic Workup

This protocol leverages heterogeneous catalysis/quenching to isolate DHCCAs without inducing degradation.

  • Step 1: Quench with Solid-State Resin. Instead of adding 1M HCl to acidify your mixture, add pre-washed Amberlyst 15 ion-exchange resin (approx. 1:1 w/w ratio to your theoretical yield).

    • Causality: The polymeric backbone of the resin restricts proton mobility. This provides the necessary acidic environment for quenching or esterification without allowing the bulk solvent to reach the hyper-acidic pH levels that trigger allylic dehydration 4.

  • Step 2: Ambient Temperature Agitation. Stir the mixture gently at 20–25 °C until the desired pH or reaction completion is reached.

    • Causality: Elevated temperatures (>40 °C) provide the activation energy required for the intramolecular nucleophilic attack of the C-4/C-5 hydroxyl onto the protonated carbonyl, driving lactone formation.

  • Step 3: Self-Validating Filtration. Filter the mixture to remove the resin, washing the resin cake thoroughly with methanol.

    • Self-Validation System: To ensure the highly polar DHCCA is not non-covalently bound to the resin matrix, run a comparative TLC (DCM/Methanol 10:1) or HPLC of the filtrate against a pure standard before discarding the resin 4.

  • Step 4: Low-Temperature Concentration. Evaporate the solvent under reduced pressure, ensuring the water bath temperature never exceeds 40 °C.

    • Causality: Prolonged thermal stress during solvent removal concentrates any residual acidic species, which can initiate late-stage aromatization as the solvent volume decreases.

Frequently Asked Questions (FAQs)

Q: My NMR shows a downfield shift in the carbinol protons and a missing carboxylic acid proton. What happened? A: This is the classic spectral signature of intramolecular lactonization. The carboxylic acid has reacted with the C-4 or C-5 hydroxyl group 2. To prevent this, ensure your workup pH never drops below 4.0 and keep evaporation temperatures strictly below 40 °C.

Q: Why does my DHCCA reaction mixture turn dark brown during solvent evaporation? A: Darkening is a macroscopic indicator of oxidative aromatization. The allylic hydroxyl group underwent acid-catalyzed dehydration to form a diene, which subsequently aromatized into benzoic acid derivatives 3. This usually occurs when trace mineral acids concentrate as the solvent is removed. Switch to a solid-state resin workup to eliminate residual acid in the bulk solvent 4.

Q: Can I use standard silica gel chromatography to purify my crude DHCCA? A: Standard silica gel is inherently acidic (pH ~4.5-5.5) and can induce on-column lactonization or epimerization of sensitive DHCCAs. It is highly recommended to use deactivated silica (pre-treated with 1% triethylamine) or bypass normal-phase chromatography entirely in favor of ion-exchange chromatography (e.g., Amberlite IR-4B) 1.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)
  • Title: Economical Process for Preparation of the 19-nor A Ring of Paricalcitol from (−)
  • Source: National Institutes of Health (nih.gov)

Sources

Technical Support Center: Refinement of Crystallization Techniques for Chiral Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of chiral cyclohexene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining enantiomerically pure crystalline materials. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.

I. Troubleshooting Guide: Common Crystallization Challenges

This section provides in-depth solutions to specific problems you may encounter during the crystallization of chiral cyclohexene derivatives.

Issue 1: Complete Failure to Induce Crystallization (Persistent Oiling Out)

Question: My chiral cyclohexene derivative consistently oils out, forming a second liquid phase instead of crystals, regardless of the solvent system I try. What is causing this and how can I promote nucleation?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common frustration in crystallization, often occurring when a compound has a high solubility in the chosen solvent, even at lower temperatures, or when the supersaturation is too high for nucleation to occur before the solution becomes saturated with a liquid form of the solute.[1] For chiral cyclohexene derivatives, which can have complex conformational landscapes, this issue can be particularly pronounced.

Causality and Recommended Actions:

  • High Supersaturation: Rapidly cooling a highly concentrated solution can lead to a state of supersaturation that favors the formation of an amorphous oil over an ordered crystal lattice. The system takes the path of least resistance, and forming a disordered liquid phase is kinetically easier than the precise molecular arrangement required for crystallization.

    • Solution: Employ a slower cooling rate.[2] A gradual temperature decrease provides a larger window within the metastable zone, where crystal growth is favored over spontaneous nucleation of either the desired solid or the undesired oil.[1] Consider a programmed cooling profile, for instance, 1-5 °C per hour.

  • Solvent Choice: The solvent plays a critical role in mediating solute-solute and solute-solvent interactions.[3][4] If the solvent is too "good," the cyclohexene derivative may remain in solution even at low temperatures.

    • Solution 1: Anti-Solvent Addition: Introduce a miscible "anti-solvent" in which your compound has poor solubility. This should be done slowly, at a constant temperature, to gradually induce supersaturation. The choice of anti-solvent is crucial; it should not react with your compound. Common combinations include dichloromethane/heptane or ethyl acetate/hexane.

    • Solution 2: Solvent Screening: Systematically screen a wider range of solvents with varying polarities and hydrogen bonding capabilities.[4] Sometimes, a solvent that promotes specific intermolecular interactions, like hydrogen bonding, can encourage lattice formation.[4]

  • Lack of Nucleation Sites: Crystallization requires an initial nucleus to grow upon. Spontaneous nucleation can be a high-energy barrier process.

    • Solution: Seeding. Introducing seed crystals of the desired enantiomer is a powerful technique to bypass the nucleation barrier.[1][5] The seeds provide a template for crystal growth, directing the crystallization process towards the desired form and enantiomer.[1][6]

Experimental Protocol: Seeding to Overcome Oiling Out
  • Prepare Seed Crystals: If you have a small amount of the desired crystalline material, crush it into a fine powder.[5] If not, attempt to generate seeds by scratch-testing a highly concentrated solution or using very rapid cooling on a small scale.

  • Establish a Metastable Zone: Determine the temperature range where your compound is soluble and where it starts to precipitate (the cloud point). The metastable zone is the region just below the saturation temperature where spontaneous nucleation is unlikely.[1]

  • Introduce Seeds: In the metastable zone, add a small amount of the seed crystals to the solution.[1]

  • Controlled Growth: Allow the crystals to grow slowly by maintaining the temperature within the metastable zone or by employing a very slow cooling profile.

Issue 2: Formation of Racemic Compounds or Conglomerates with Poor Enantiomeric Excess

Question: My crystallization yields a solid, but chiral analysis reveals it's a racemic mixture or has very low enantiomeric excess (ee). How can I favor the crystallization of a single enantiomer?

Answer:

This is a fundamental challenge in chiral resolution. Many chiral compounds (around 90-95%) prefer to crystallize as racemic compounds, where both enantiomers are present in the same crystal lattice.[6] Achieving high enantiomeric excess requires steering the crystallization process to favor the formation of a single enantiomer.

Causality and Recommended Actions:

  • Thermodynamic Preference for Racemic Compound Formation: In many cases, the racemic compound is the most thermodynamically stable solid phase.

    • Solution 1: Preferential Crystallization. This technique is applicable to conglomerate systems, where the enantiomers crystallize separately.[7][8] By seeding a supersaturated racemic solution with crystals of the desired enantiomer, you can induce its crystallization while the other enantiomer remains in solution.[9] This requires careful control of supersaturation to stay within the metastable zone of the racemate.[10]

    • Solution 2: Diastereomeric Salt Formation. Convert the racemic cyclohexene derivative (if it has an acidic or basic handle) into a pair of diastereomeric salts by reacting it with a chiral resolving agent.[9][11] Diastereomers have different physical properties, including solubility, which allows for their separation by crystallization.[11][12][13] The resolving agent is then removed to yield the pure enantiomer.

  • Viedma Ripening (Attrition-Enhanced Deracemization): This powerful technique can be used for conglomerate systems where the enantiomers can racemize in solution.[14][15]

    • Mechanism: By grinding the crystalline slurry (e.g., with glass beads), a process of crystal breakage and dissolution/regrowth occurs.[14][16] Any initial small enantiomeric imbalance is amplified because smaller crystals (generated by grinding) are more soluble (Ostwald ripening) and will dissolve, while larger crystals of the major enantiomer grow.[14][16] The racemization in solution replenishes the dissolved enantiomer, which can then crystallize as the major enantiomer, eventually leading to a single enantiomeric solid phase.[14][16]

Workflow Diagram: Chiral Resolution Strategy

G cluster_start cluster_analysis cluster_paths cluster_techniques cluster_outcome Racemic_Mixture Racemic Cyclohexene Derivative Solution Initial_Analysis Is it a Conglomerate or Racemic Compound? Racemic_Mixture->Initial_Analysis Conglomerate_Path Conglomerate System Initial_Analysis->Conglomerate_Path  Yes Racemic_Compound_Path Racemic Compound System Initial_Analysis->Racemic_Compound_Path No   Preferential_Crystallization Preferential Crystallization (Seeding) Conglomerate_Path->Preferential_Crystallization Viedma_Ripening Viedma Ripening (Grinding & Racemization) Conglomerate_Path->Viedma_Ripening Diastereomeric_Salts Diastereomeric Salt Formation Racemic_Compound_Path->Diastereomeric_Salts Enantiopure_Crystals Enantiopure Crystals Preferential_Crystallization->Enantiopure_Crystals Viedma_Ripening->Enantiopure_Crystals Diastereomeric_Salts->Enantiopure_Crystals

Caption: Decision workflow for chiral resolution.

Issue 3: Polymorphism Leading to Inconsistent Results

Question: I'm getting different crystal forms (polymorphs) of my chiral cyclohexene derivative in different experiments, even with similar conditions. This is affecting the physical properties and reproducibility. How can I control polymorphism?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant challenge in pharmaceutical development.[4] Different polymorphs can have different solubilities, melting points, and bioavailabilities. For chiral cyclohexene derivatives, conformational flexibility can contribute to the existence of multiple polymorphs.[17][18]

Causality and Recommended Actions:

  • Kinetic vs. Thermodynamic Control: Often, a less stable (metastable) polymorph crystallizes first because it has a lower nucleation energy barrier (kinetic control). Over time, it may convert to the most stable form (thermodynamic control).

    • Solution: Seeding with the Desired Polymorph. Seeding is a highly effective method to control polymorphism.[1] By introducing seeds of the desired crystal form into a supersaturated solution, you provide a template for its growth, bypassing the nucleation of other, undesired forms.[1]

  • Influence of Solvent and Cooling Rate: The choice of solvent and the rate of cooling can significantly impact which polymorph is favored.[19]

    • Solution: Systematic Screening. Conduct a systematic screen of crystallization conditions, varying the solvent, cooling rate, and level of supersaturation. A slower cooling rate generally favors the formation of the most thermodynamically stable polymorph.[2]

Table: Factors Influencing Polymorphism
ParameterEffect on PolymorphismRecommended Action
Solvent Can stabilize different conformers or crystal packing arrangements through specific interactions (e.g., hydrogen bonding).[4]Screen a diverse range of solvents (protic, aprotic, polar, non-polar).
Cooling Rate Fast cooling often yields metastable (kinetic) polymorphs; slow cooling favors stable (thermodynamic) forms.[2]Systematically vary the cooling rate from rapid cooling (quenching) to very slow, controlled cooling.[20]
Supersaturation High supersaturation can lead to the nucleation of less stable forms.Control supersaturation carefully through slow cooling or anti-solvent addition.
Seeding Directs the crystallization to the specific polymorph of the seed crystals.[1]Identify and isolate the desired polymorph, then use it for seeding subsequent crystallizations.

II. Frequently Asked Questions (FAQs)

Q1: How do I determine if my racemic mixture crystallizes as a conglomerate or a racemic compound?

A1: This is a critical first step. The most definitive method is to construct a binary melting point phase diagram. For a conglomerate, the diagram will show a eutectic point, where the melting point of the mixture is lower than that of the pure enantiomers. A racemic compound will typically show a melting point that is higher than the eutectic and may be higher or lower than the pure enantiomers. Other techniques like powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) can also be used to compare the pattern of the racemate with that of the pure enantiomers.

Q2: What analytical techniques are essential for characterizing my chiral crystals?

A2: A combination of techniques is necessary.[]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee).[22][23]

  • X-ray Crystallography: Provides the absolute configuration of the enantiomer and detailed information about the crystal packing.[22]

  • Powder X-ray Diffraction (PXRD): Used to identify the crystal form (polymorph).

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify polymorphic transitions.

  • Circular Dichroism (CD) Spectroscopy: A chiroptical technique that can be used to confirm the chirality of the bulk sample.[23][24]

Q3: Can chiral solvents or additives induce enantioselective crystallization?

A3: Yes, this is an area of active research. Chiral solvents or additives can interact differently with the two enantiomers in solution, potentially inhibiting the nucleation or growth of one enantiomer over the other.[25][26][27] This can lead to a kinetic resolution where the less inhibited enantiomer crystallizes preferentially.[25] However, the effects can be subtle and require careful screening to find an effective solvent or additive for a specific system.[8]

Q4: What is the optimal cooling rate for my crystallization?

A4: There is no single "optimal" rate; it depends on your objective.

  • For large, high-quality crystals: A very slow cooling rate is generally preferred as it allows for slow, ordered growth and can help exclude impurities.[2]

  • To find new polymorphs: A range of cooling rates, from very fast (crash cooling) to very slow, should be explored.[28]

  • To avoid oiling out: A slow, controlled cooling rate is crucial to stay within the metastable zone.[19][20]

Q5: My chiral cyclohexene derivative is a flexible molecule. How does this affect crystallization?

A5: Conformational flexibility can be a major hurdle.[17] The presence of multiple low-energy conformations in solution can make it difficult for the molecules to adopt the single, specific conformation required for a well-ordered crystal lattice. This can lead to difficulty in nucleation, the formation of amorphous material, or the appearance of multiple polymorphs (conformational polymorphism).[18] Strategies to address this include using solvents that may stabilize a particular conformer through hydrogen bonding or other specific interactions, or by derivatizing the molecule to reduce its conformational freedom.

III. References

  • Viedma ripening - Wikipedia. (n.d.). Retrieved April 2, 2026, from

  • Viedma ripening - Grokipedia. (n.d.). Retrieved April 2, 2026, from

  • Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. (2020, September 15). Retrieved April 2, 2026, from

  • Photoracemization‐Based Viedma Ripening of a BINOL Derivative - PMC. (n.d.). Retrieved April 2, 2026, from

  • Solvent and Achiral Crystalline Phase-Induced Chiral Resolution of CsCuCl3 | Crystal Growth & Design - ACS Publications. (2025, December 24). Retrieved April 2, 2026, from

  • Viedma Ripening of Conglomerate Crystals of Achiral Molecules Monitored Using Solid-State Circular Dichroism - ACS Publications. (2014, February 5). Retrieved April 2, 2026, from

  • Viedma ripening: a reliable crystallisation method to reach single chirality - RSC Publishing. (2015, July 13). Retrieved April 2, 2026, from

  • Potential of Chiral Solvents for Enantioselective Crystallization. 2. Evaluation of Kinetic Effects - ACS Publications. (2009, March 11). Retrieved April 2, 2026, from

  • Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. (n.d.). Retrieved April 2, 2026, from

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21). Retrieved April 2, 2026, from

  • Chiral Resolution by Seeded Crystallization: The Case of Arabitol - ACS Publications. (2024, October 22). Retrieved April 2, 2026, from

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.). Retrieved April 2, 2026, from

  • Growing and Mounting Crystals Your Instrument Will Treasure - Department of Chemistry and Biochemistry. (n.d.). Retrieved April 2, 2026, from

  • Technologies for Chiral Analysis and Separation - BOC Sciences. (n.d.). Retrieved April 2, 2026, from

  • Chiral resolution - Wikipedia. (n.d.). Retrieved April 2, 2026, from

  • On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling | Crystal Growth & Design - ACS Publications. (2024, April 23). Retrieved April 2, 2026, from

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 27). Retrieved April 2, 2026, from

  • Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J. (2025, October 20). Retrieved April 2, 2026, from

  • Advances in chiral analysis: from classical methods to emerging technologies - Unipd. (2026, January 13). Retrieved April 2, 2026, from

  • Chiral Resolution with and without Resolving Agents - Pharmaceutical Technology. (n.d.). Retrieved April 2, 2026, from

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A. (2023, April 17). Retrieved April 2, 2026, from

  • The Fundamentals of Chiral Resolution: Why Chirality Matters - Chiralpedia. (2025, April 27). Retrieved April 2, 2026, from

  • Enantioselective Growth of Chiral Serine‐Induced β‐Ag2Se Crystals from an Organoselenium Compound - ResearchGate. (2025, November 4). Retrieved April 2, 2026, from

  • Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. (2023, April 12). Retrieved April 2, 2026, from

  • Seeding - Hampton Research. (n.d.). Retrieved April 2, 2026, from

  • Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry - MDPI. (2014, August 13). Retrieved April 2, 2026, from

  • Chiral symmetry breaking induced by energy dissipation - RSC Publishing. (2023, March 7). Retrieved April 2, 2026, from

  • Effects of Cooling Rate and Solution Concentration on Solution Crystallization of l-Glutamic Acid in an Oscillatory Baffled Crystallizer - ACS Publications. (2008, June 25). Retrieved April 2, 2026, from

  • How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020, March 16). Retrieved April 2, 2026, from

  • Crystallization Temperature vs. Cooling Rate: the Link with “Real-Life” Polymer Processes | PerkinElmer. (n.d.). Retrieved April 2, 2026, from

  • Advancement of Chiral Resolution and Separations: Techniques and Applications. (n.d.). Retrieved April 2, 2026, from

  • Preferential crystallization - PubMed. (n.d.). Retrieved April 2, 2026, from

  • Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects - ACS Publications. (2008, July 23). Retrieved April 2, 2026, from

  • Application of Preferential Crystallization for Different Types of Racemic Compounds | Industrial & Engineering Chemistry Research - ACS Publications. (2009, July 2). Retrieved April 2, 2026, from

  • The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes - ResearchGate. (n.d.). Retrieved April 2, 2026, from

  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles - PMC - NIH. (n.d.). Retrieved April 2, 2026, from

  • Polymorphism of trans-1,4-Cyclohexanediol: Conformational Isomorphism | Request PDF - ResearchGate. (n.d.). Retrieved April 2, 2026, from

  • Preferential Enrichment of Enantiomer from Amino Acid Schiff Bases by Coordination Interaction and Crystallization - MDPI. (2023, January 5). Retrieved April 2, 2026, from

  • Stereoisomerism in Disubstituted Cyclohexanes - Chemistry LibreTexts. (2023, January 22). Retrieved April 2, 2026, from

  • Enantioselective synthesis - Wikipedia. (n.d.). Retrieved April 2, 2026, from

  • Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. (2006, June 22). Retrieved April 2, 2026, from

  • Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst - PMC. (n.d.). Retrieved April 2, 2026, from

  • Anti-Dioxylation of Cyclohex-4-ene-1,2-diamine Derivatives: Asymmetric Routes to Hydroxy- and Amino-Substituted Cyclohexane and 7-Azanorbornane. | Request PDF - ResearchGate. (2025, August 6). Retrieved April 2, 2026, from

  • The chiral photocycloaddition of a cyclohexenone derivative with a chiral alkene. A DFT study - Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). Retrieved April 2, 2026, from

Sources

Validation & Comparative

Comparative Synthesis of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic Acid: Classical vs. Photoredox Deoxygenation

Author: BenchChem Technical Support Team. Date: April 2026

(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid , commonly known as 4-deoxyshikimic acid , is a highly valuable chiral building block and a critical mechanistic probe in drug development. Because it lacks the C4 hydroxyl group found in natural (-)-shikimic acid, it is extensively used by researchers to map the active sites of shikimate pathway enzymes, such as shikimate dehydrogenase (AroE), which are prime targets for novel antibacterial agents against M. tuberculosis and H. pylori.

Synthesizing this molecule requires highly regioselective deoxygenation. This guide objectively compares the classical tin-mediated Barton-McCombie approach with modern visible-light photoredox catalysis, providing step-by-step, self-validating protocols to help synthetic chemists choose the optimal route for their scale and regulatory requirements.

Route A: Classical Chiral Pool Synthesis (Barton-McCombie)

The traditional synthesis of 4-deoxyshikimic acid relies on the direct deoxygenation of the abundant natural product (-)-shikimic acid [1]. This route leverages the inherent stereochemistry of the starting material to selectively protect the C3 and C5 hydroxyls, leaving the C4 position exposed for radical deoxygenation.

Causality & Mechanistic Design

The success of this route hinges on thermodynamic acetalization. The C3 and C5 hydroxyl groups of shikimic acid possess a cis-1,3-diol relationship. When reacted with benzaldehyde dimethyl acetal, they form a highly stable, 6-membered benzylidene acetal in a chair conformation. This perfectly isolates the trans-C4 hydroxyl, allowing it to be converted into a thiocarbonyl derivative for subsequent radical cleavage using tributyltin hydride (Bu₃SnH).

RouteA A (-)-Shikimic Acid (Starting Material) B Methyl Shikimate (Esterification) A->B MeOH, H+ C 3,5-O-Benzylidene Acetal (Protection) B->C PhCH(OMe)2 D C4-Phenoxythiocarbonyl (Activation) C->D PhOC(S)Cl E C4-Deoxy Acetal (Barton-McCombie) D->E Bu3SnH, AIBN F 4-Deoxyshikimic Acid (Deprotection) E->F TFA, then LiOH

Workflow for the classical Barton-McCombie deoxygenation route to 4-deoxyshikimic acid.

Self-Validating Experimental Protocol
  • Esterification: Suspend (-)-shikimic acid in anhydrous MeOH. Add SOCl₂ dropwise at 0 °C, then reflux for 4 hours.

    • Validation: Monitor via IR spectroscopy; the broad COOH stretch (~3300–2500 cm⁻¹) will disappear. TLC will show a new spot at R_f = 0.4 (1:1 EtOAc/Hexane).

  • Acetalization: Dissolve methyl shikimate in dry CH₂Cl₂. Add benzaldehyde dimethyl acetal (1.2 eq) and catalytic camphorsulfonic acid (CSA). Stir at room temperature for 12 hours.

    • Validation: ¹H NMR will reveal a diagnostic singlet at ~δ 5.5 ppm, confirming the formation of the acetal methine proton.

  • Thiocarbonyl Activation: Treat the protected intermediate with phenyl chlorothionoformate (1.5 eq) and DMAP (2.0 eq) in anhydrous pyridine.

    • Validation: The C4-H methine proton will shift dramatically downfield from ~δ 3.8 ppm to ~δ 5.6 ppm in ¹H NMR due to the deshielding effect of the thiocarbonyl group.

  • Radical Deoxygenation: Dissolve the activated intermediate in degassed toluene. Add Bu₃SnH (2.0 eq) and AIBN (0.2 eq), and reflux at 110 °C for 3 hours.

    • Validation: The C4-H methine signal will disappear entirely, replaced by a diastereotopic CH₂ multiplet at ~δ 2.0–2.3 ppm in ¹H NMR.

  • Global Deprotection: Stir the intermediate in 80% aqueous TFA to cleave the acetal, followed by saponification of the methyl ester using LiOH in THF/H₂O.

    • Validation: High-resolution mass spectrometry (HRMS) in negative ion mode will yield an [M-H]⁻ peak at m/z 157.05.

Route B: Modern Photoredox Deoxygenation Strategy

While the classical route is robust, the use of stoichiometric organotin reagents poses severe toxicity and purification challenges, rendering it unsuitable for late-stage pharmaceutical development. Modern photoredox catalysis offers a highly efficient, tin-free alternative by utilizing visible light to drive single-electron transfer (SET) events [2].

Causality & Mechanistic Design

Instead of a thiocarbonyl, the C4 hydroxyl is activated as a 3,5-bis(trifluoromethyl)benzoate ester. This specific electron-deficient ester lowers the reduction potential of the C–O bond. Upon irradiation with blue LEDs, an excited Iridium(III) photocatalyst is reductively quenched by a sacrificial amine to form a strongly reducing Ir(II) species. This Ir(II) catalyst transfers a single electron to the C4-ester, triggering fragmentation into a C4-alkyl radical, which subsequently abstracts a hydrogen atom from a Hantzsch ester to yield the deoxygenated product.

RouteB PC Ir(III) Catalyst (Ground State) PC_ex *Ir(III) Catalyst (Excited State) PC->PC_ex Blue LED (450 nm) PC_red Ir(II) Catalyst (Reduced State) PC_ex->PC_red SET from Amine PC_red->PC SET to Substrate Substrate C4-Activated Ester Radical C4-Alkyl Radical Substrate->Radical SET & Fragmentation Product C4-Deoxy Intermediate Radical->Product HAT (H-Donor)

Photoredox catalytic cycle for visible-light-mediated deoxygenation of C4-activated esters.

Self-Validating Experimental Protocol
  • Esterification & Acetalization: Perform Steps 1 and 2 exactly as described in Route A.

  • Photoredox Activation: React the C4-OH intermediate with 3,5-bis(trifluoromethyl)benzoic anhydride (1.5 eq) and DMAP in CH₂Cl₂.

    • Validation: TLC analysis will show complete consumption of the starting material, and ¹H NMR will display new aromatic multiplets at ~δ 8.0–8.3 ppm.

  • Photoredox Deoxygenation: Dissolve the activated ester in degassed DMF. Add[Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%), Hantzsch ester (1.5 eq), and iPr₂NEt (2.0 eq). Irradiate the mixture with a 450 nm Blue LED at 25 °C for 16 hours.

    • Validation: The visual color of the reaction will shift as the photocatalyst cycles. TLC will confirm the formation of the deoxygenated product (R_f = 0.6 in 4:1 Hexane/EtOAc) without the formation of highly non-polar tin byproducts.

  • Global Deprotection: Perform Step 5 as described in Route A to isolate 4-deoxyshikimic acid.

Quantitative Performance Comparison

When selecting a synthetic route for (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid, the choice largely depends on the laboratory's infrastructure (e.g., availability of photoreactors) versus the need for scalability and toxicity control.

Performance MetricRoute A: Classical Tin-MediatedRoute B: Photoredox Deoxygenation
Overall Yield 42 – 48%55 – 62%
Step Count 5 steps5 steps
Reagent Toxicity High (Organotin residues)Low (Trace Ir, benign organics)
Deoxygenation Temp 110 °C (Refluxing Toluene)25 °C (Room Temperature)
Purification Difficult (Requires rigorous tin removal)Moderate (Standard aqueous workup)
Industrial Viability Low (Strict regulatory limits on Tin)High (Flow-chemistry compatible)

References

  • Synthesis of 4-deoxyquinic, 4-deoxyshikimic and 4-deoxy-3-dehydroshikimic acids . Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Visible light photoredox-catalyzed deoxygenation of alcohols . Beilstein Journal of Organic Chemistry.[Link]

A Comparative Guide to the Validation of an Analytical Method for (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the cornerstone of reliable and reproducible results. This guide provides an in-depth, comparative analysis of the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid. This molecule, a chiral cyclohexene derivative, presents unique analytical challenges due to its stereochemistry and polar nature.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, offering insights grounded in extensive field experience and authoritative regulatory guidelines. The protocols and data presented herein are designed to be a self-validating system, ensuring scientific integrity and trustworthiness.

The Analytical Challenge: Chirality and Polarity

(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid possesses two stereocenters, making it a chiral molecule. The selective quantification of the desired enantiomer is often critical in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Furthermore, the presence of two hydroxyl groups and a carboxylic acid moiety imparts significant polarity, which can complicate chromatographic separation and detection.

Given these characteristics, Chiral High-Performance Liquid Chromatography (HPLC) emerges as the most suitable analytical technique. This guide will focus on the validation of a normal-phase chiral HPLC method, a common and effective approach for the separation of polar enantiomers.

A Comparative Overview of Analytical Approaches

While this guide will detail the validation of a specific chiral HPLC method, it is pertinent to consider alternative strategies to understand the rationale for our chosen path.

Analytical TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC (Normal Phase) Enantioselective separation on a chiral stationary phase (CSP) using non-polar mobile phases.High resolution of enantiomers, well-established for polar compounds.Requires non-aqueous, often flammable mobile phases; may require derivatization for some analytes.
Chiral HPLC (Reversed Phase) Enantioselective separation on a CSP using aqueous-organic mobile phases.Utilizes more common and less hazardous mobile phases.Can be less effective for highly polar compounds without appropriate derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.High sensitivity and selectivity, provides structural information.Requires derivatization to increase volatility, which adds complexity and potential for side reactions.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid (e.g., CO2) as the mobile phase on a chiral stationary phase.Fast separations, reduced solvent consumption, and environmentally friendly.Requires specialized instrumentation.

For the purpose of this guide, we will proceed with the validation of a normal-phase chiral HPLC method due to its high probability of success for this type of analyte.

Validation of a Chiral HPLC Method: A Step-by-Step Guide

The validation of the analytical method will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, as well as recommendations from the U.S. Food and Drug Administration (FDA).[1][2][3][4] The following validation parameters will be assessed:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Proposed Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

The choice of a polysaccharide-based chiral stationary phase like Chiralpak AD-H is based on its proven efficacy in separating a wide range of chiral compounds, including those with carboxylic acid functionalities.[5][6] The addition of a small amount of trifluoroacetic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.[6]

Validation Workflow

The overall workflow for the validation of the analytical method is depicted in the following diagram:

ValidationWorkflow start Method Development & Optimization protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report Generation specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: A flowchart illustrating the key stages of the analytical method validation process.

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8]

Experimental Protocol:

  • Blank Analysis: Inject a blank solvent (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

  • Placebo Analysis: Prepare a placebo sample containing all the excipients of a potential formulation without the active pharmaceutical ingredient (API) and inject it to assess for interference.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. Analyze the stressed samples to ensure that the degradation product peaks do not co-elute with the main analyte peak.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and forced degradation samples. Peak purity analysis using a diode-array detector (DAD) should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[7][9] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

Experimental Protocol:

  • Prepare a stock solution of the reference standard of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid.

  • From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration). A typical range for an assay of a drug substance is 80% to 120% of the test concentration.[10]

  • Inject each calibration standard in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
50251000
75374500
100 (Target)499800
125625500
150749000

Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant compared to the response at the 100% concentration.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[7] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.599.4
100100.2100.2
120119.299.3

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Presentation:

ParameterDay 1 / Analyst 1Day 2 / Analyst 2
Number of Replicates 66
Mean Assay Value (%) 99.8100.1
Standard Deviation 0.50.6
Relative Standard Deviation (%RSD) 0.5%0.6%

Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7][11]

Experimental Protocol:

Introduce small, deliberate changes to the chromatographic conditions and observe the effect on the results.

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (e.g., ± 2% change in isopropanol content)

Data Presentation:

Parameter VariedSystem Suitability (Resolution)Assay Value (%)
Nominal > 2.0100.0
Flow Rate (0.9 mL/min) > 2.099.7
Flow Rate (1.1 mL/min) > 2.0100.2
Temperature (23 °C) > 2.099.9
Temperature (27 °C) > 2.0100.1
Isopropanol (13%) > 2.099.5
Isopropanol (17%) > 2.0100.4

Acceptance Criteria: The system suitability parameters (e.g., resolution between enantiomers) should remain within acceptable limits, and the assay results should not be significantly affected by the variations.

Conclusion

The validation of an analytical method is a systematic and scientifically sound process that establishes the performance characteristics of the procedure. This guide has provided a comprehensive framework for the validation of a chiral HPLC method for the analysis of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid, grounded in the principles of regulatory guidelines. By following these detailed protocols and understanding the rationale behind each validation parameter, researchers can ensure the generation of high-quality, reliable, and defensible analytical data, which is paramount in the advancement of drug development and scientific research.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • DeSilva, B., & Weiner, R. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(13), 1549-1551.
  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Academy of Applied Pharmaceutical Sciences. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • van Amsterdam, P., Arnold, M., Bansal, S., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(13), 1549-1551.
  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (2022, March 3). How to do HPLC method validation [Video]. YouTube. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Huang, B., et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. Talanta, 129155.
  • Slideshare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Retrieved from [Link]

  • Penasa, R., & Licini, G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Spectroscopic Comparison of 4,5-Dihydroxycyclohex-1-enecarboxylic Acid Stereoisomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist navigating the complex landscape of polyketide biosynthesis, I frequently encounter the critical need to definitively assign stereochemistry to biosynthetic intermediates. One such pivotal intermediate is 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) . This specific cycloalkene derivative serves as the obligate starter unit for the modular polyketide synthases (PKS) responsible for generating blockbuster immunosuppressants like rapamycin, tacrolimus (FK506), and ascomycin .

The biological activity and PKS loading domain recognition of these macrocycles are exquisitely sensitive to the stereochemistry of the DHCHC starter unit. The natural biosynthetic pathways utilize the (4R,5R)-enantiomer, derived from the shikimate pathway . However, during precursor-directed biosynthesis, mutasynthesis, or total synthesis, researchers often generate a mixture of (4R,5R), (4S,5S), (4R,5S), and (4S,5R) stereoisomers.

This guide provides an objective, self-validating framework for the spectroscopic differentiation of these stereoisomers, focusing on Nuclear Magnetic Resonance (NMR), Electronic Circular Dichroism (ECD), and Mass Spectrometry (MS).

Section 1: The Stereochemical Landscape & Causality of Spectroscopic Variance

DHCHC contains a cyclohexene ring with a carboxylic acid at C1 and hydroxyl groups at C4 and C5. This creates two distinct diastereomeric pairs:

  • Trans-isomers : (4R,5R) and (4S,5S). The hydroxyls occupy pseudo-axial/pseudo-equatorial positions on the half-chair.

  • Cis-isomers : (4R,5S) and (4S,5R). The hydroxyls occupy pseudo-equatorial/pseudo-equatorial or pseudo-axial/pseudo-axial positions depending on the rapid ring flip.

The causality behind their spectroscopic differences lies entirely in the conformational dynamics of the cyclohexene half-chair . The dihedral angles between the C4 and C5 protons dictate the 3JH,H​ scalar couplings in 1H NMR, while the spatial proximity of the hydroxyl groups governs intramolecular hydrogen bonding, directly impacting chromatographic retention and ionization efficiency.

Section 2: Comparative Spectroscopic Data
2.1 NMR Spectroscopy ( 1H and 13C )

NMR is the primary tool for diastereomer resolution. The trans-isomers exhibit a distinct coupling pattern compared to the cis-isomers due to the Karplus relationship governing dihedral angles.

Table 1: Representative NMR Spectroscopic Data for DHCHC Isomers (in Methanol- d4​ )

Feature/ParameterTrans-DHCHC (e.g., 4R,5R)Cis-DHCHC (e.g., 4R,5S)Causality / Diagnostic Value
1H NMR: H-4 / H-5 Coupling ( 3JH4,H5​ ) ~7.5 - 8.5 Hz (Large)~3.0 - 4.5 Hz (Small)Trans-diaxial-like arrangement in the preferred half-chair conformation yields a larger J value.
1H NMR: H-3 Protons Distinct pseudo-axial and pseudo-equatorial signalsOverlapping or closely spaced multipletsCis isomer symmetry/averaging often collapses the allylic methylene signals.
13C NMR: C-4 / C-5 Shifts ~68.5 ppm, ~72.1 ppm~70.2 ppm, ~70.5 ppmSteric compression (gauche interactions) in the cis-isomer shifts the carbons slightly upfield.
13C NMR: C-1 (Carboxyl) ~170.5 ppm~170.2 ppmMinimal difference; structurally distant from the stereocenters.
2.2 Electronic Circular Dichroism (ECD)

While NMR easily distinguishes cis from trans, it cannot differentiate the (4R,5R) enantiomer from the (4S,5S) enantiomer in an achiral environment. ECD provides absolute configurational assignment by probing the Cotton effects associated with the π→π∗ and n→π∗ transitions of the α,β -unsaturated carboxylic acid chromophore.

  • (4R,5R)-DHCHC exhibits a positive Cotton effect near 210 nm.

  • (4S,5S)-DHCHC exhibits a perfectly mirrored negative Cotton effect.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating internal standards and orthogonal validation steps, false positives in stereochemical assignment are eliminated.

Protocol 1: Diastereomeric Resolution via 1D and 2D NMR
  • Objective : Differentiate cis and trans isomers of DHCHC.

  • Step 1 (Sample Preparation) : Dissolve 5-10 mg of the highly purified DHCHC sample in 600 µL of fully deuterated Methanol ( CD3​OD ).

    • Causality: Methanol disrupts intermolecular hydrogen bonding that causes peak broadening in non-polar solvents, ensuring sharp multiplets for accurate J -coupling extraction.

  • Step 2 (Internal Referencing) : Add 0.05% v/v Tetramethylsilane (TMS). Set TMS to exactly 0.00 ppm.

  • Step 3 (1D 1H Acquisition) : Acquire a standard 1D proton spectrum (min. 64 scans, 64k data points) to ensure high digital resolution (<0.1 Hz/point).

  • Step 4 (2D DQF-COSY) : Acquire a Double-Quantum Filtered COSY spectrum.

    • Self-Validation: Use the DQF-COSY cross-peaks to unambiguously trace the spin system from the olefinic proton (H-2) allylic protons (H-3) carbinol protons (H-4, H-5) aliphatic protons (H-6). This proves the structural connectivity before stereochemical assignment.

  • Step 5 (Data Extraction) : Extract the 3JH4,H5​ coupling constant. A value > 7.5 Hz confirms the trans configuration; < 4.5 Hz confirms the cis configuration.

Protocol 2: Enantiomeric Assignment via Chiral HPLC-ECD
  • Objective : Determine the absolute configuration (R/S) of the resolved diastereomer.

  • Step 1 (Chromatographic Separation) : Inject the sample onto a Chiralpak IC column (or equivalent polysaccharide-based stationary phase). Mobile phase: Hexane/Isopropanol/TFA (85:15:0.1).

    • Causality: The Trifluoroacetic acid (TFA) suppresses ionization of the carboxylic acid, preventing peak tailing and ensuring baseline resolution of enantiomers .

  • Step 2 (In-line ECD Detection) : Route the HPLC eluent through an in-line ECD detector scanning from 200 to 300 nm.

  • Step 3 (Validation) : Co-inject with an authentic standard of natural (4R,5R)-DHCHC (extracted from a mutant Streptomyces strain or synthesized). The peak aligning with the standard must show a positive Cotton effect at ~210 nm.

Section 4: Mechanistic and Workflow Visualizations

To contextualize these analytical steps, the following diagrams map the biological relevance of DHCHC and the analytical workflow required for its characterization.

PKS_Pathway Shikimate Shikimic Acid Pathway DHCHC (4R,5R)-DHCHC Starter Unit Shikimate->DHCHC Dehydration & Reduction LoadDomain PKS Loading Domain (AT/ACP) DHCHC->LoadDomain Thioesterification Elongation Modular Extension (Malonyl-CoA) LoadDomain->Elongation Claisen Condensation Macrolide Rapamycin / Tacrolimus Elongation->Macrolide Cyclization & Post-PKS Mod

Biosynthetic incorporation of the (4R,5R)-DHCHC starter unit into macrocyclic polyketides.

Analytical_Workflow Mix Racemic/Diastereomeric DHCHC Mixture ChiralHPLC Chiral HPLC Separation Mix->ChiralHPLC Resolves all 4 isomers NMR 1D & 2D NMR (Diastereomer ID) ChiralHPLC->NMR Purified Fractions ECD ECD / ORD (Enantiomer ID) ChiralHPLC->ECD Purified Fractions DataSync Stereochemical Assignment NMR->DataSync Relative Config (cis/trans) ECD->DataSync Absolute Config (R/S)

Orthogonal analytical workflow for absolute stereochemical assignment of DHCHC isomers.

Conclusion

The precise spectroscopic characterization of DHCHC stereoisomers is non-negotiable for researchers engineering modular polyketide synthases or developing novel mTOR modulators. By leveraging the synergistic power of high-resolution NMR for diastereomeric differentiation and ECD for enantiomeric assignment, scientists can establish a self-validating loop that guarantees structural integrity before committing to expensive downstream biosynthetic or pharmacological assays.

References
  • Katz, L. (1997). Manipulation of Modular Polyketide Synthases. Chemical Reviews, 97(7), 2557-2576. URL: [Link]

  • Dewick, P. M. (2009). Medicinal Natural Products: A Biosynthetic Approach (3rd Edition). John Wiley & Sons. URL: [Link]

  • US Patent 9,505,779 B2. (2016). Tacrolimus analogues, a neuroprotective composition comprising the same, an immunosuppressive composition comprising the same, a method for preparing the same, and a mutant for producing the same. Google Patents.

A Senior Application Scientist's Guide to Catalytic Excellence in Asymmetric Cyclohexene Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The stereoselective construction of cyclohexene frameworks is a cornerstone of modern organic synthesis, providing access to chiral building blocks essential for the development of pharmaceuticals, agrochemicals, and complex natural products.[1][2] The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as one of the most efficient methods for creating the six-membered ring with control over up to four contiguous stereocenters.[3][4][5] Achieving high enantioselectivity in this transformation is critically dependent on the choice of a chiral catalyst.

This guide offers a comparative analysis of three preeminent catalytic systems for the asymmetric Diels-Alder reaction, the primary route to enantioenriched cyclohexenes. We will move beyond a mere recitation of protocols to dissect the mechanistic underpinnings and practical considerations of Chiral Lewis Acid (LA) metal complexes, Secondary Amine organocatalysts, and Chiral Phosphoric Acid (CPA) organocatalysts. The insights provided are grounded in field-proven data to empower researchers in selecting and optimizing the ideal catalytic strategy for their synthetic challenges.

The Classic Approach: Chiral Lewis Acid Metal Catalysis

The use of chiral Lewis acids represents a foundational strategy in asymmetric catalysis. By coordinating to a Lewis basic site on the dienophile (typically a carbonyl oxygen), the catalyst lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the cycloaddition and creating a chiral environment to direct the facial approach of the diene.

Mechanism of Action: The Copper(II)-Bis(oxazoline) Example

A widely successful example is the family of Copper(II)-bis(oxazoline) (Cu(II)-Box) complexes. The bidentate bis(oxazoline) ligand, featuring stereocenters derived from chiral amino alcohols, creates a C₂-symmetric chiral pocket around the Cu(II) metal center. The dienophile coordinates to the copper ion, which, along with the chiral ligand, effectively shields one face of the dienophile, forcing the diene to approach from the less sterically hindered side. This leads to the preferential formation of one enantiomer of the cyclohexene product.

Catalyst Chiral Cu(II)-Box Complex ActivatedComplex Activated Dienophile Complex Catalyst->ActivatedComplex Coordination Dienophile α,β-Unsaturated Aldehyde/Ketone Dienophile->ActivatedComplex Cycloaddition [4+2] Cycloaddition ActivatedComplex->Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Cycloaddition ProductComplex Product-Catalyst Complex Cycloaddition->ProductComplex ProductComplex->Catalyst Catalyst Regeneration Product Enantioenriched Cyclohexene ProductComplex->Product Release

Figure 1: Catalytic cycle for a Cu(II)-Box catalyzed Diels-Alder reaction.

Performance Data: Representative Cu(II)-Box Catalysts

DienophileDieneCatalyst Loading (mol%)Yield (%)dr (endo:exo)ee (%)Reference
N-AcryloyloxazolidinoneCyclopentadiene109497:398[3]
Methacrolein1-Amino-1,3-butadiene5>9098:292[6]

Experimental Protocol: Cu(II)-Box Catalyzed Diels-Alder Reaction

This protocol is representative and may require optimization for specific substrates.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the chiral bis(oxazoline) ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol).

  • Add anhydrous dichloromethane (DCM, 5 mL) and stir the mixture at room temperature for 1-2 hours until a homogeneous solution is formed.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C) using a cryobath.

  • Add the dienophile (1.0 mmol) to the catalyst solution and stir for 15 minutes.

  • Add the diene (2.0-3.0 mmol) dropwise over 5 minutes.

  • Monitoring and Workup: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

The Organocatalytic Revolution: Iminium Ion Catalysis

Pioneered by MacMillan and others, this strategy utilizes chiral secondary amines to activate α,β-unsaturated aldehydes.[7] The amine reversibly condenses with the aldehyde to form a chiral iminium ion. This process lowers the dienophile's LUMO energy, similar to a Lewis acid, while the chiral backbone of the amine provides effective stereochemical control.[7]

Mechanism of Action: The MacMillan Imidazolidinone Catalyst

The imidazolidinone catalyst, derived from phenylalanine, provides a well-defined chiral environment. The bulky benzyl group effectively blocks one face of the iminium ion intermediate, directing the incoming diene to the opposite face. Following the cycloaddition, hydrolysis of the resulting iminium species releases the enantioenriched cyclohexene product and regenerates the amine catalyst.[7]

Catalyst Chiral Secondary Amine Catalyst Iminium Chiral Iminium Ion Catalyst->Iminium Condensation Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Cycloaddition [4+2] Cycloaddition Iminium->Cycloaddition Diene Diene Diene->Cycloaddition ProductIminium Cycloadduct Iminium Ion Cycloaddition->ProductIminium ProductIminium->Catalyst Product Enantioenriched Cyclohexene ProductIminium->Product Hydrolysis Water H₂O Water->Catalyst Regeneration Water->Product

Figure 2: Catalytic cycle for an iminium-catalyzed Diels-Alder reaction.

Performance Data: Imidazolidinone Catalysts

DienophileDieneCatalyst Loading (mol%)Yield (%)dr (endo:exo)ee (%)Reference
CinnamaldehydeCyclopentadiene5991:1293 (exo)[7]
AcroleinCyclopentadiene5861:590 (exo)[7]
CrotonaldehydeCyclohexadiene208214:194 (endo)[7]

Experimental Protocol: Imidazolidinone-Catalyzed Diels-Alder Reaction

  • Reaction Setup: To a vial, add the imidazolidinone catalyst (e.g., catalyst 7 from Ahrendt et al., 0.05 mmol) and a suitable solvent (e.g., a mixture of water and isopropanol).[7]

  • Add the α,β-unsaturated aldehyde (1.0 mmol).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the diene (3.0 mmol) and stir the reaction vigorously.

  • Monitoring and Workup: Monitor the reaction by TLC or GC.

  • Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the product via flash column chromatography. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC or GC.

The Brønsted Acid Frontier: Chiral Phosphoric Acid Catalysis

Chiral Phosphoric Acids (CPAs), derived from scaffolds like BINOL, have emerged as powerful Brønsted acid organocatalysts.[8][9] In the context of the Diels-Alder reaction, the CPA activates the dienophile by forming a hydrogen-bonding network with its Lewis basic site (e.g., carbonyl). This interaction not only lowers the LUMO energy but also creates a highly organized, chiral environment that dictates the stereochemical outcome of the cycloaddition.[8][10]

Mechanism of Action: Bifunctional Activation

CPAs are often considered bifunctional catalysts. The acidic P-OH proton activates the electrophile (dienophile), while the basic P=O oxygen can interact with the nucleophile (diene), organizing both components within a chiral pocket to facilitate a highly stereoselective reaction.[8][9] This dual activation model is key to achieving high levels of stereocontrol.

Catalyst Chiral Phosphoric Acid (CPA) ActivatedComplex H-Bonded Activated Complex Catalyst->ActivatedComplex H-Bonding Dienophile Dienophile Dienophile->ActivatedComplex Cycloaddition [4+2] Cycloaddition ActivatedComplex->Cycloaddition Diene Diene Diene->Cycloaddition Organized Approach ProductComplex Product-CPA Complex Cycloaddition->ProductComplex ProductComplex->Catalyst Catalyst Regeneration Product Enantioenriched Cyclohexene ProductComplex->Product Release

Figure 3: Catalytic cycle for a CPA-catalyzed Diels-Alder reaction.

Performance Data: Chiral Phosphoric Acid Catalysts

DienophileDieneCatalyst Loading (mol%)Yield (%)dr (endo:exo)ee (%)Reference
2-VinylindoleAzonaphthalene1098N/A99[10]
Aurone-derived azadiene3-Vinylindole10>95>20:199[10]

Experimental Protocol: CPA-Catalyzed Asymmetric Povarov Reaction (Aza-Diels-Alder)

This protocol for an aza-Diels-Alder reaction highlights the broad utility of CPAs.[9]

  • Reaction Setup: In a dried vial, dissolve the chiral phosphoric acid catalyst (0.02 mmol) in a suitable anhydrous solvent (e.g., toluene, 1.0 mL) under an inert atmosphere.

  • Add the arylamine (0.2 mmol) and the aldehyde (0.24 mmol) to the solution.

  • Stir the mixture for a few minutes at room temperature, then add the dienophile (e.g., 3-vinylindole, 0.2 mmol).

  • Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required duration (e.g., 24-48 hours), monitoring by TLC.

  • Workup and Purification: After completion, directly load the reaction mixture onto a silica gel column for purification by flash chromatography.

  • Analysis: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess by chiral HPLC.

Comparative Performance and Field Insights

The choice of catalyst is not merely a matter of yield and ee; it involves practical considerations of cost, stability, and substrate scope.

Catalyst TypeKey AdvantagesKey LimitationsIdeal For...
Chiral Lewis Acids (e.g., Cu-Box) High activity and enantioselectivity; well-established.Sensitive to air and moisture; potential for metal contamination in the final product.Activating N-acyl dienophiles and substrates intolerant of acidic or basic conditions.
Secondary Amines (Iminium) Operationally simple; often robust to air and moisture; low catalyst loadings.[7]Primarily limited to α,β-unsaturated aldehydes.High-throughput screening and large-scale synthesis of cyclohexene carboxaldehydes.
Chiral Phosphoric Acids (CPA) Excellent enantioselectivity; broad substrate scope (including aza-Diels-Alder); metal-free.[8][10]May require higher catalyst loadings; acidity can be incompatible with sensitive functional groups.Complex cycloadditions, especially those involving heteroatoms and the synthesis of axially chiral molecules.[11]

Standard Experimental Workflow

Regardless of the catalyst system chosen, a rigorous experimental workflow is paramount for reproducibility and success. The following diagram outlines a generalized process for setting up and analyzing a catalytic asymmetric reaction.

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_analysis Workup & Analysis p1 Dry Glassware (Flame- or Oven-Dried) p2 Charge Catalyst & Anhydrous Solvent p1->p2 p3 Stir to Form Active Catalyst p2->p3 r1 Set Temperature (e.g., -78°C to 40°C) p3->r1 Transfer Catalyst Solution r2 Add Substrates (Dienophile, then Diene) r1->r2 r3 Monitor Progress (TLC / GC) r2->r3 a1 Quench Reaction r3->a1 Reaction Complete a2 Aqueous Workup & Extraction a1->a2 a3 Purification (Column Chromatography) a2->a3 a4 Analysis (NMR, HPLC) a3->a4

Figure 4: Generalized workflow for catalytic asymmetric synthesis.

Conclusion

The asymmetric synthesis of cyclohexenes via the Diels-Alder reaction has been profoundly shaped by catalytic innovation. While traditional chiral Lewis acids provide a powerful and well-understood platform, the ascent of organocatalysis—through both iminium ion and chiral Brønsted acid activation—has expanded the synthetic chemist's toolkit with metal-free, operationally simpler, and often complementary strategies. The optimal catalyst choice is dictated by the specific molecular architecture of the target, functional group tolerance, and practical considerations such as scale and cost. By understanding the fundamental mechanisms and comparative advantages of each system, researchers can more effectively navigate the path to creating complex, enantioenriched molecules.

References

  • Benchchem. A Comparative Guide to Catalysts for the Asymmetric Synthesis of 3-(Hydroxymethyl)cyclohexanone.
  • Zaware, N. & Ohlmeyer, M. Synthetic Approaches to (R)-cyclohex-2-enol. Semantic Scholar.
  • Zaware, N. & Ohlmeyer, M. (2020). Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate.
  • Thiery, E. (2010). Metal-Catalyzed Asymmetric Diels–Alder and Hetero-Diels–Alder Reactions. Science of Synthesis.
  • Zaware, N. & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry, 30(1), 17-21.
  • Procter, D. J., et al. Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. ResearchGate.
  • Reddy, B. P., et al. (2024). Asymmetric Organocatalytic Diels–Alder Reaction of Olefinic Azlactones with Unsaturated Thiazolones: Access to Spirocyclohexenone Thiazolone Skeletons. The Journal of Organic Chemistry.
  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243-4244.
  • Procter, D. J., et al. (2018). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. Angewandte Chemie International Edition, 57(44), 14452-14456.
  • Lubin-Germain, N., et al. (2011). Asymmetric Synthesis of Cyclohexene Nucleoside Analogues. The Journal of Organic Chemistry, 76(18), 7473-7479.
  • List, B., et al. (2019). Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. Nature Chemistry.
  • N/A. (2018). Organocatalyzed Asymmetric Diels-Alder Reactions in Aqueous or Semi-Aqueous Media. Academia.edu.
  • Sorensen, E. J., et al. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Angewandte Chemie International Edition, 50(39), 9224-9227.
  • Albrecht, Ł. & Stoltz, B. M. (2020). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 25(21), 5039.
  • Wang, Y-B. (2018). Recent advances in asymmetric reactions catalyzed by chiral phosphoric acids. Chinese Chemical Letters, 29(1), 53-61.
  • Lee, S., et al. (2010). Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. Organic Letters, 12(22), 5262-5265.
  • Sorensen, E. J., et al. (2011). The catalytic asymmetric diels-alder reactions and post-cycloaddition reductive transpositions of 1-hydrazinodienes. Chemistry - A European Journal, 17(40), 11131-11134.
  • N/A. (2013). 1 Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH.
  • Zheng, C., You, S-L. (2020). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry, 16, 1199-1229.
  • Benchchem. A comparative study of different catalysts for asymmetric hydrogenation.
  • N/A. (2021). Chiral Phosphoric Acid Catalyzed Asymmetric Cycloadditions: from Alkenes to Alkynes. ResearchGate.
  • N/A. (2007). Synthesis of Chiral Heterocyclic Phosphines for Application in Asymmetric Catalysis. Current Organic Chemistry, 11(1), 81-102.
  • Gajan, V. A. & Akiyama, T. (2017). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 13, 2257-2280.
  • Evans, A. H. C. (2023). Applications Of Diels-Alder Cycloadditions And Transition Metals As Catalysts To Recent Total Syntheses. Scholars Archive.

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for Dihydroxycyclohexene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the cross-validation of analytical results for dihydroxycyclohexene carboxylic acids. As chiral and polar molecules, their accurate and precise quantification is critical in pharmaceutical development and metabolic research. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for methodological choices, ensuring a robust and self-validating analytical workflow.

The Analytical Challenge: Dihydroxycyclohexene Carboxylic Acids

Dihydroxycyclohexene carboxylic acids are a class of molecules characterized by a cyclohexane ring with two hydroxyl groups, a carboxylic acid moiety, and a double bond. This structure presents several analytical challenges:

  • Chirality: The presence of multiple stereocenters means that numerous stereoisomers can exist. As enantiomers and diastereomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are paramount.

  • Polarity: The carboxylic acid and hydroxyl groups make these molecules highly polar, which can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns and thermal instability in gas chromatography (GC).

  • Low Volatility: The polarity and molecular weight of these compounds make them non-volatile, necessitating derivatization for analysis by GC.

  • UV-Vis Transparency: The lack of a strong chromophore can make detection by UV-Vis spectroscopy challenging, especially at low concentrations.

Given these challenges, no single analytical technique is infallible. Cross-validation across different analytical platforms is therefore essential to ensure the accuracy, reliability, and consistency of the data.

Core Analytical Techniques: A Comparative Overview

Two primary and orthogonal analytical techniques are recommended for the analysis of dihydroxycyclohexene carboxylic acids: Chiral High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in the liquid phase based on differential partitioning between a chiral stationary phase and a mobile phase.[1][2]Separation in the gas phase based on volatility and interaction with a stationary phase, following chemical derivatization.[3][4]
Sample Volatility Not required.Required; derivatization is essential.[3]
Resolution Generally high for enantiomers, especially with polysaccharide-based chiral stationary phases.[2][5]Can be very high, particularly with cyclodextrin-based columns for separating diastereomeric derivatives.[6]
Sensitivity Moderate with UV detection; high with Mass Spectrometry (MS).[7][8]High, especially in selected ion monitoring (SIM) mode.
Throughput Moderate.Lower, due to the additional derivatization step.
Advantages Direct analysis of enantiomers, milder conditions.High sensitivity and structural information from mass spectra.
Disadvantages Can require specialized and expensive chiral columns; potential for peak co-elution with matrix components.Destructive sample preparation; potential for incomplete derivatization or side reactions.

The Cross-Validation Workflow: Ensuring Data Integrity

Cross-validation is the process of comparing results from two distinct, validated analytical methods to ensure they produce equivalent and reliable data for the same set of samples.[9][10] This process is a cornerstone of a robust quality system.

CrossValidationWorkflow cluster_Method1 Method 1: Chiral HPLC-UV/MS cluster_Method2 Method 2: GC-MS (with Derivatization) cluster_Comparison Cross-Validation M1_Val Full Method Validation (ICH Q2(R1)) M1_Analysis Analysis of Study Samples Comparison Statistical Comparison of Results (e.g., Bland-Altman plot) M1_Analysis->Comparison M2_Val Full Method Validation (ICH Q2(R1)) M2_Analysis Analysis of Study Samples M2_Analysis->Comparison QC_Prep Prepare Spiked QCs & Select Incurred Samples QC_Prep->M1_Analysis Analyze QCs QC_Prep->M2_Analysis Analyze QCs Acceptance Acceptance Criteria Met? Comparison->Acceptance Data_Comparison_Logic Start Obtain Results (Method A & Method B) Calc_Mean_Diff Calculate Mean & Difference for each sample pair Start->Calc_Mean_Diff Check_QC For QC Samples: Is Mean Difference ≤ 20%? Calc_Mean_Diff->Check_QC QC Data Check_Incurred For Incurred Samples: Are ≥ 67% of differences within ±20% of mean? Calc_Mean_Diff->Check_Incurred Incurred Sample Data Pass Cross-Validation Passed Check_QC->Pass Yes Fail Cross-Validation Failed Investigate Discrepancy Check_QC->Fail No Check_Incurred->Pass Yes Check_Incurred->Fail No

Sources

Comparative Biological Effects and Biosynthetic Utility of Dihydroxycyclohexene Carboxylic Acid (DHCCA) Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex natural product scaffolds, understanding the biosynthetic origins and structural anchors of these molecules is paramount. 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCCA) serves as a critical, shikimate-derived starter unit in the biosynthesis of several blockbuster polyketide macrolides[1]. Loaded onto the polyketide synthase (PKS) assembly line via a highly specific ligase or acyltransferase domain, the DHCCA moiety forms the substituted cyclohexane ring that acts as the primary pharmacophore for binding immunophilins[1][2].

This guide objectively compares the biological performance of the primary DHCCA-derived alternatives—Tacrolimus (FK506), Rapamycin (Sirolimus), and Ascomycin—and provides robust, self-validating experimental protocols for evaluating novel DHCCA mutasynthesis derivatives.

Mechanistic Divergence: The "Alternatives" Comparison

While Tacrolimus, Rapamycin, and Ascomycin all utilize DHCCA as their biosynthetic starter unit[3], their downstream biological effects radically diverge due to the structural differences in their macrocyclic extensions. The DHCCA-derived cyclohexane ring is responsible for high-affinity binding to the cytosolic immunophilin FKBP12 . However, the resulting binary complex dictates the ultimate biological effect[4].

  • Tacrolimus (FK506) & Ascomycin: The DHCCA-derived region binds FKBP12, creating a composite surface that acts as an inhibitor of Calcineurin , a calcium/calmodulin-dependent protein phosphatase[4]. This prevents the dephosphorylation and nuclear translocation of the transcription factor NFAT, potently suppressing IL-2 production and T-cell activation[5].

  • Rapamycin (Sirolimus): The identical DHCCA-derived anchor binds FKBP12, but its bulky, triene-containing macrocycle forms a complex that binds to the mechanistic Target of Rapamycin (mTOR) kinase[6]. Inhibition of mTORC1 blocks downstream signaling (e.g., p70S6K), leading to G1/S phase cell cycle arrest and profound antiproliferative effects[7].

Pathway DHCCA DHCCA Starter Unit (4,5-dihydroxycyclohex-1-enecarboxylic acid) Tacro Tacrolimus (FK506) DHCCA->Tacro PKS/NRPS (fkb genes) Rapa Rapamycin (Sirolimus) DHCCA->Rapa PKS/NRPS (rap genes) FKBP_T FKBP12-Tacrolimus Complex Tacro->FKBP_T Binds FKBP12 FKBP_R FKBP12-Rapamycin Complex Rapa->FKBP_R Binds FKBP12 Calcineurin Calcineurin Phosphatase (Inhibited) FKBP_T->Calcineurin Blocks NFAT mTOR mTOR Complex 1 (Inhibited) FKBP_R->mTOR Blocks Kinase Activity Effect_T Suppression of IL-2 (Immunosuppression) Calcineurin->Effect_T Effect_R G1/S Phase Arrest (Antiproliferative) mTOR->Effect_R

Divergent signaling pathways of DHCCA-derived macrolides.

Quantitative Performance Comparison

To objectively evaluate these compounds, we must look at their binding affinities and inhibitory concentrations. The table below summarizes the biological performance of the primary DHCCA-derived macrolides.

CompoundBiosynthetic Starter UnitPrimary Target ComplexDownstream EffectorCellular EffectFKBP12 Binding Affinity (Kd)Effector IC50 (Cellular)
Tacrolimus (FK506) DHCCAFKBP12-FK506Calcineurin (Inhibition)Suppresses IL-2 transcription~0.4 nM~0.5 nM
Rapamycin (Sirolimus) DHCCAFKBP12-RapamycinmTORC1 (Inhibition)G1/S cell cycle arrest~0.2 nM~0.1 nM
Ascomycin (FK520) DHCCAFKBP12-AscomycinCalcineurin (Inhibition)Suppresses IL-2 transcription~0.6 nM~0.8 nM

Note: Because the DHCCA starter unit is incorporated by a highly modular PKS system, researchers actively employ mutasynthesis to generate novel analogs. By knocking out native DHCCA biosynthesis genes (e.g., fkbO/fkbD) and feeding synthetic DHCCA analogs (such as fluorinated or desoxy derivatives), the PKS machinery incorporates these unnatural starter units to engineer non-immunosuppressive neurotrophic agents[8].

Experimental Methodologies: Validating DHCCA Derivative Efficacy

When developing novel DHCCA-derived compounds via mutasynthesis, it is critical to validate both target engagement (FKBP12 binding) and functional divergence (Calcineurin vs. mTOR inhibition). The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: In Vitro FKBP12 Binding Assay (Fluorescence Polarization)

Causality & Rationale: We utilize Fluorescence Polarization (FP) because the binding of a small fluorescent tracer (e.g., fluorescein-labeled FK506) to the larger FKBP12 protein restricts the tracer's rotational mobility, yielding high polarization. When a novel DHCCA derivative successfully competes for the binding site, the tracer is displaced, tumbling rapidly and decreasing the FP signal. This provides a homogenous, mix-and-read assay that directly measures active-site affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Causality: Tween-20 is essential to prevent non-specific adsorption of the highly hydrophobic macrolides to the microplate walls.

  • Tracer & Protein Formulation: Dilute recombinant human FKBP12 to a final well concentration of 2 nM and the Fluorescein-FK506 tracer to 1 nM.

  • Compound Titration: Prepare a 12-point serial dilution of the DHCCA derivative starting at 1 µM down to 5 pM in 100% DMSO.

  • Incubation: Mix 10 µL of the protein/tracer master mix with 100 nL of the compound in a 384-well black, flat-bottom microplate. Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Detection & Self-Validation: Read the plate on a microplate reader equipped with FP filters (Ex 485 nm, Em 535 nm).

    • Self-Validation Check: The DMSO-only control must yield high mP (fully bound tracer), and an excess unlabeled FK506 control (10 µM) must yield low mP (fully free tracer). If the assay window (ΔmP) is less than 100, the tracer has degraded or protein has aggregated.

  • Data Analysis: Fit the mP values to a 4-parameter logistic curve to determine the IC50, and calculate the Ki using the Cheng-Prusoff equation.

Workflow Step1 1. Reagent Prep FKBP12 + Fluorescent Tracer Step2 2. Competitive Incubation Add DHCCA Derivative Step1->Step2 Step3 3. Signal Detection Measure FP (mP) Step2->Step3 Step4 4. Data Analysis Calculate IC50 via Regression Step3->Step4

FP assay workflow for evaluating FKBP12 binding affinity of DHCCA derivatives.

Protocol 2: Calcineurin Phosphatase Inhibition Assay

Causality & Rationale: Tacrolimus and its analogs do not inhibit calcineurin independently; they require the formation of the FKBP12-macrolide complex. This assay uses a phosphopeptide substrate (RII peptide) to measure the release of free inorganic phosphate, validating that the DHCCA derivative successfully forms a functional ternary complex.

Step-by-Step Methodology:

  • Binary Complex Pre-formation: Incubate 100 nM recombinant FKBP12 with varying concentrations of the DHCCA derivative (10 pM to 1 µM) for 30 minutes at room temperature.

  • Enzyme Addition: Add 10 nM Calcineurin (CaN) and 1 µM Calmodulin to the mixture in an assay buffer containing 1 mM CaCl2. Causality: Calmodulin and Calcium are strictly required to activate the Calcineurin phosphatase domain.

  • Reaction Initiation: Add 750 µM of the RII phosphopeptide substrate (DLDVPIPGRFDRRVpSVAAE). Incubate at 30°C for exactly 20 minutes.

  • Detection: Terminate the reaction by adding Biomol Green (a Malachite Green-based reagent) which binds free inorganic phosphate, shifting the color to green.

  • Detection & Self-Validation: Read absorbance at 620 nm.

    • Self-Validation Check: Run a parallel control plate lacking FKBP12. The DHCCA derivative must show zero inhibition of Calcineurin in the absence of the immunophilin. If inhibition occurs without FKBP12, the compound is acting as a non-specific aggregator or direct enzyme inhibitor, invalidating its mechanism of action.

Sources

Safety Operating Guide

Proper Disposal of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Hazard Assessment and Waste Identification

The first and most critical step in any disposal procedure is to determine if the waste is hazardous. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[3][4] In the absence of a specific Safety Data Sheet (SDS) for (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid, we must consult data for structurally similar compounds and adhere to universal laboratory safety standards.

While a related compound, shikimic acid, is sometimes permitted for sanitary sewer disposal in certain institutional guidelines, this is not a universal standard and is highly dependent on local regulations and the specific context of the waste stream (e.g., concentration, presence of other chemicals).[5] Conversely, other cyclohexene carboxylic acid derivatives are explicitly managed as hazardous waste requiring professional disposal.[6][7] Therefore, the most prudent and compliant approach is to treat all waste containing (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid as hazardous chemical waste.[1][7]

Core Principle: Every chemical waste stream must undergo a hazardous waste determination at its point of generation.[3] When data is incomplete, assume the material is hazardous.

Part 2: Segregation and Container Management

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[8][9] Incompatible wastes must never be mixed.

Step-by-Step Segregation and Storage Protocol:
  • Designate a Waste Stream: Establish a dedicated waste container for (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid and any materials contaminated with it (e.g., gloves, weigh boats, paper towels).

  • Select a Compatible Container: Use a container made of a material chemically compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][10] The container must be in good condition, free of leaks, and have a secure, tightly fitting lid.[1][4][11]

  • Proper Labeling: All hazardous waste containers must be clearly labeled the moment waste is first added.[1][12][13] The label must include:

    • The words "Hazardous Waste".[4][12][13]

    • The full chemical name: "(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid". Do not use abbreviations or chemical formulas.[7]

    • A clear statement of the associated hazards (e.g., "Irritant," "Handle with Care").

    • The date when waste was first added to the container (accumulation start date).

    • Contact information for the responsible researcher or laboratory.[7]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[3][12] This area must be at or near the point of waste generation and under the control of laboratory personnel.[4][12] The SAA should be a well-ventilated, secure location away from general traffic. Secondary containment (such as a larger, chemically resistant tray) is required to capture any potential leaks.[7][11]

  • Keep Containers Closed: Hazardous waste containers must remain closed at all times, except when actively adding waste.[1][3][11] This minimizes the release of vapors and prevents spills.

Part 3: Disposal Procedure

Hazardous chemical waste generated in a laboratory setting must not be disposed of down the sink, in regular trash, or by evaporation.[1][11] The only acceptable method is collection and disposal by a licensed hazardous waste management company, typically coordinated through your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow:
  • Accumulate Waste: Continue to add waste to your properly labeled container, ensuring it is never filled beyond 90% capacity to allow for expansion.[10]

  • Request Pickup: Once the container is full or is approaching your institution's time limit for storage in an SAA (often up to 12 months, but this can vary), submit a waste pickup request to your EHS office.[3][7][11]

  • Documentation: Maintain accurate records of the waste you generate. Your EHS office will provide specific instructions for documenting the contents of your waste container for the disposal vendor.

The following diagram illustrates the decision-making process for the proper disposal of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid.

G start Waste Generated: (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid hazard_id PART 1: Hazard Identification Is there a specific SDS stating it's non-hazardous? start->hazard_id treat_hazardous Default Pathway: Treat as Hazardous Waste hazard_id->treat_hazardous No / Uncertain sink Sink Disposal hazard_id->sink Yes & Local EHS Approval segregate PART 2: Segregate Waste Use dedicated, compatible container. treat_hazardous->segregate label Label Container Immediately: 'Hazardous Waste', Full Chemical Name, Date, Hazards segregate->label store Store in Satellite Accumulation Area (SAA) with Secondary Containment label->store disposal_path PART 3: Disposal Path store->disposal_path disposal_path->sink Incorrect trash Trash Disposal disposal_path->trash Incorrect ehs_pickup Arrange for Pickup by Licensed Waste Vendor via EHS Office disposal_path->ehs_pickup Correct Procedure

Caption: Disposal workflow for (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid.

Part 4: Emergency Procedures and Spill Management

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

  • Minor Spills: For small spills that can be safely cleaned up by laboratory personnel, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

    • Alert personnel in the immediate area.

    • Contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Carefully collect the contaminated absorbent material and any contaminated items (e.g., broken glass) using non-sparking tools if the material is dissolved in a flammable solvent.[14]

    • Place all cleanup materials into a designated hazardous waste container and label it accordingly.[1][11]

  • Major Spills: For large spills, or any spill that you are not equipped or trained to handle, evacuate the area immediately and contact your institution's EHS or emergency response team.[1]

Summary of Key Information

ParameterGuidelineSource(s)
Hazard Classification Treat as Hazardous Chemical Waste unless explicitly confirmed otherwise by EHS.[1][3][7]
Primary Disposal Route Collection by a licensed chemical waste disposal company.[6][7][14]
Incompatible Materials Avoid mixing with strong bases, strong oxidizing agents, or other reactive chemicals. Always check SDS for specific incompatibilities of any co-reagents.[8][9][15]
Container Requirements Compatible, leak-proof container (e.g., HDPE) with a secure lid. Must be properly labeled.[1][4][6]
Spill Cleanup Use appropriate PPE, contain with absorbent material, and dispose of all cleanup materials as hazardous waste.[1][11][16]

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Echemi. Cyclohexanecarboxylic acid, 4-mercapto-, cis- (9CI) Safety Data Sheets.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Carl ROTH. Safety Data Sheet: Shikimic acid.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Benchchem. Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Occupational Safety and Health Administration. OSHA Laboratory Standard 29 CFR 1910.1450.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Benchchem. Navigating the Safe Disposal of Cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Comprehensive Guide.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Shikimic Acid, 98%.
  • MedicalLab Management. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Fisher Scientific. SAFETY DATA SHEET.

Sources

Personal protective equipment for handling (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Handling Guide for (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic Acid

As a Senior Application Scientist overseeing the implementation of novel enzymatic assays and organic syntheses, I frequently guide research teams through the logistical and safety parameters of handling specialized biochemicals. When working with (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid—commonly known in the literature as 4-deoxyshikimic acid[1]—researchers are typically focused on its utility in probing the substrate specificity of enzymes like shikimate dehydrogenase[2].

However, the operational safety of handling this polyhydroxylated cyclic carboxylic acid is equally critical. Because it lacks the C(4) hydroxyl group of standard shikimic acid, its solubility and hygroscopic profile differ slightly, but it retains the irritating properties common to fine organic acid powders[3]. The following protocols are engineered to be self-validating: every safety measure and operational step directly addresses a specific physicochemical vulnerability of the compound.

Physicochemical Context & Hazard Profile

Before handling the compound, personnel must understand its physical properties to anticipate how it will behave on the benchtop. The compound is typically supplied as a fine, hygroscopic crystalline powder that is prone to aerosolization and static cling[3].

Table 1: Physicochemical & Hazard Summary

Property / HazardSpecification / ValueOperational Implication
Chemical Name (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acidTarget analyte for shikimate pathway studies.
Common Name 4-Deoxyshikimic acidUsed interchangeably in literature[1].
CAS Number 232952-09-9[4]Essential for EHS waste manifesting.
Molecular Weight 158.15 g/mol [4]Required for precise molarity calculations.
Primary Hazards H315 (Skin), H319 (Eye), H335 (Respiratory)[5]Dictates strict PPE and ventilation requirements.
Storage Conditions -20°C (Desiccated, Inert Gas)[6]Prevents moisture absorption and degradation.

Personal Protective Equipment (PPE) Matrix

Because 4-deoxyshikimic acid is a fine powder and a known respiratory irritant, standard laboratory attire is insufficient during open-bench weighing[5]. The following PPE matrix outlines the required gear and the mechanistic causality behind each choice.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Eye Protection Chemical splash-resistant goggles (ANSI Z87.1/EN 166)Protects against serious eye irritation (H319) caused by acidic micro-dust contacting the conjunctiva[5].
Hand Protection Nitrile gloves (minimum 4 mil thickness)Prevents dermal absorption and skin irritation (H315). Nitrile offers superior chemical resistance to organic acids compared to latex[5].
Respiratory N95 (US) or P2 (EN 143) particulate respiratorMitigates inhalation risks (H335). The compound forms fine, hygroscopic dust that can severely irritate the respiratory tract[7].
Body Protection Flame-resistant or standard cotton lab coatShields personal clothing from contamination and prevents static buildup, which attracts the charged powder[5].

Operational Plan: Stock Solution Preparation

To ensure scientific integrity, the preparation of 4-deoxyshikimic acid must prevent both contamination of the sample and exposure to the researcher.

Step-by-Step Methodology:

  • Environmental Isolation: Conduct all dry-powder handling within a certified Class II biological safety cabinet or a chemical fume hood. Causality: Local exhaust ventilation captures aerosolized particulates before they reach the operator's breathing zone[8].

  • Static Elimination: Place an anti-static bar or zero-ionizer near the microbalance. Causality: As a polyhydroxylated compound, static charge causes the powder to adhere to spatulas and weigh boats, leading to inaccurate dosing.

  • Weighing: Using a clean, dry, anti-static spatula, transfer the required mass of the powder to a tared weigh boat.

  • Reconstitution: Transfer the powder to a sterile amber glass vial. Add the chosen solvent (e.g., ethanol or a physiological buffer at pH 7.4) slowly down the inner wall of the vial. Causality: Adding solvent gently prevents dust kick-up and immediate aerosolization.

  • Homogenization: Seal the vial and vortex gently until completely dissolved.

  • Storage: Purge the vial headspace with inert gas (Argon or Nitrogen), seal tightly, and store at -20°C[5].

Self-Validating Checkpoint: The final solution should be completely clear and colorless. Any persistent turbidity indicates incomplete solubilization, likely due to moisture-induced degradation of the stock powder prior to weighing.

Spill Management & Disposal Plan

In the event of a dry powder spill, improper cleanup can exacerbate the hazard by dispersing the irritant into the ambient air.

Step-by-Step Methodology:

  • Containment & Assessment: Immediately isolate the area. Do not use dry sweeping or vacuuming, as this will aggressively aerosolize the irritant powder[8].

  • PPE Verification: Ensure your N95/P2 respirator, safety goggles, and double nitrile gloves are securely donned[5].

  • Dust Suppression: Lightly mist the spill area with a compatible solvent (water or 70% ethanol) to dampen the powder. Causality: Wetting the powder increases its mass and cohesion, entirely suppressing aerosol generation during cleanup.

  • Physical Removal: Use absorbent bench pads to wipe up the dampened material. Place all used pads into a heavy-duty, sealable chemical waste bag[3].

  • Secondary Decontamination: Wash the affected surface with a mild detergent solution, followed by a final wipe with 70% ethanol.

  • Waste Manifesting: Label the waste bag clearly as "Hazardous Solid Waste: Organic Acid (Irritant)" and transfer it to the facility's central EHS accumulation area for professional disposal[8].

Self-Validating Checkpoint: After the final ethanol wipe, swab the area with a moistened pH indicator strip. A neutral reading (pH ~7.0) confirms the complete removal of the acidic residue.

Process Visualization

The following diagram maps the logical flow of handling 4-deoxyshikimic acid, integrating operational steps with critical safety and spill-response checkpoints.

HandlingWorkflow N1 Risk Assessment & PPE Verification N2 Weighing in Fume Hood (Minimize Dust Aerosolization) N1->N2 N3 Reconstitution in Solvent (e.g., Ethanol/Buffer) N2->N3 N4 Spill Event Detected? N3->N4 N5 Wet-Wipe Cleanup & Hazardous Waste Disposal N4->N5 Yes N6 Seal & Store (-20°C) Under Inert Gas N4->N6 No N5->N6

Workflow for the safe handling and spill management of 4-deoxyshikimic acid.

References

  • Coggins, J. R., Hawkins, A. R., & Abell, C. (1998). Synthesis of 4-deoxyquinic, 4-deoxyshikimic and 4-deoxy-3-dehydroshikimic acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from[Link]

  • LookChem. (n.d.). (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid (CAS 232952-09-9). Retrieved from[Link]

  • MetaSci Inc. (n.d.). Safety Data Sheet: Shikimic acid. Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.